Fmoc-cis-DL-3-phenyl-Pro-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-UUOWRZLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373287 | |
| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181824-45-3 | |
| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-cis-DL-3-phenyl-Pro-OH: A Core Component for Structurally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Conformational Rigidity in Peptide Design
In the landscape of modern drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of peptides is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The introduction of non-canonical amino acids that impart structural rigidity is a key strategy to overcome these limitations. Fmoc-cis-DL-3-phenyl-Pro-OH, a protected derivative of 3-phenylproline, serves as a powerful building block in solid-phase peptide synthesis (SPPS) to achieve this conformational constraint.[1][2][3] The bulky phenyl group, positioned on the pyrrolidine ring, sterically influences the peptide backbone, inducing specific turns and stabilizing secondary structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile reagent, offering field-proven insights for its effective utilization.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 181824-45-3 | [4][5][6] |
| Molecular Formula | C₂₆H₂₃NO₄ | [4][5][6] |
| Molecular Weight | 413.47 g/mol | [4][5][6] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 177-183 °C | [6][7] |
| Purity | ≥98% (HPLC) | [2][6] |
| Storage | 2-8°C | [2][3] |
| Solubility | Highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Sparingly soluble in water. | [8][9][10] |
Note: As a racemic ("DL") mixture, this compound contains both the (2S, 3S) and (2R, 3R) enantiomers. For stereospecific applications, chiral separation is necessary.[11][12][13]
Spectroscopic Characterization: Verifying Identity and Purity
While a specific, publicly available spectrum for this compound is not readily found, the expected spectral characteristics can be inferred from related structures, such as Fmoc-L-Proline.[14]
-
¹H NMR: The spectrum would exhibit characteristic peaks for the fluorenyl (Fmoc) group protons, typically in the aromatic region (δ 7.2-7.8 ppm). The protons of the pyrrolidine ring and the phenyl group would appear in the aliphatic and aromatic regions, respectively. The specific coupling constants and chemical shifts of the pyrrolidine protons would confirm the cis stereochemistry.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, in addition to the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the pyrrolidine ring.
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of the compound (m/z ≈ 413.47). Fragmentation patterns would likely show the loss of the Fmoc group (a common fragmentation pathway for Fmoc-protected amino acids).[9]
-
FTIR: The infrared spectrum would display characteristic absorption bands for the N-H and O-H stretching of the carboxylic acid, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H stretching.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Guide
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce a structurally constrained residue into a peptide sequence.[2][]
Workflow for Incorporating this compound in SPPS
Caption: A generalized workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis.
Detailed Experimental Protocols
1. Fmoc Deprotection of the Resin-Bound Peptide:
-
Reagent: 20% (v/v) piperidine in high-purity, amine-free DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the solvent and add the deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
-
2. Coupling of this compound:
Due to the steric hindrance of the 3-phenyl group, a highly efficient coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred choice.[8][16][17]
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
High-purity, amine-free DMF
-
-
Procedure:
-
In a separate reaction vessel, dissolve this compound and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is advisable due to the steric bulk of the amino acid.[18][19]
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
The Structural Impact of 3-Phenylproline Incorporation
The introduction of a 3-phenylproline residue into a peptide sequence has a profound impact on its conformational properties. The bulky phenyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the pyrrolidine ring, which in turn influences the peptide backbone dihedral angles (φ and ψ).
Caption: The incorporation of 3-phenylproline induces structural constraints, leading to enhanced stability and receptor affinity.
This conformational restriction can promote the formation of specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The cis-configuration of the phenyl group relative to the carboxylic acid further defines the spatial orientation of the peptide backbone.
Applications in Drug Discovery and Chemical Biology
The unique structural properties imparted by 3-phenylproline make it a valuable tool in various areas of research and development:
-
Peptidomimetics and Enzyme Inhibitors: The constrained conformation of peptides containing 3-phenylproline can mimic the bioactive conformation of natural ligands, leading to the development of potent and selective enzyme inhibitors.[2]
-
Enhanced Metabolic Stability: The steric shielding provided by the phenyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
-
Improved Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher selectivity for a particular receptor subtype, reducing off-target effects.[2]
-
Blood-Brain Barrier Shuttles: Phenylproline-based peptides have been investigated as shuttles to facilitate the transport of therapeutic agents across the blood-brain barrier, a significant challenge in the development of drugs for central nervous system disorders.[11][20][21]
Synthesis and Chiral Separation
While this compound is commercially available, an understanding of its synthesis is beneficial. The synthesis of 3-substituted prolines can be achieved through various routes, including the functionalization of proline derivatives or cyclization reactions.[22] For Fmoc protection, the free amino acid is typically reacted with an Fmoc-donating reagent like Fmoc-Cl or Fmoc-OSu under basic conditions.[4][23]
The "DL" designation indicates a racemic mixture. For applications where a specific stereoisomer is required, chiral separation is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving the enantiomers of proline derivatives.[11][12][13][24][25][26]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of structurally constrained peptides. Its ability to induce specific conformations in the peptide backbone provides a powerful tool for enhancing metabolic stability, improving receptor affinity and selectivity, and developing novel therapeutic agents. A thorough understanding of its chemical properties and optimized handling in solid-phase peptide synthesis, as outlined in this guide, will enable researchers to fully leverage the potential of this important non-canonical amino acid.
References
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MySkinRecipes. This compound. [Link]
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PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
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Merck Millipore. Product Focus: Reagents for peptide synthesis Novabiochem®. [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]
-
iChemical. FMOC-L-Proline, CAS No. 71989-31-6. [Link]
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Merck Millipore. Novabiochem® Coupling reagents. [Link]
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MySkinRecipes. This compound. [Link]
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PubMed Central. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2756191, this compound. [Link]
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Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
PubMed. Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
MySkinRecipes. This compound. [Link]
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Journal of the American Chemical Society. Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]
-
ResearchGate. Synthetic route to form pro-prolines PP-1, PP-2 and PP-3. (a) Synthesis.... [Link]
-
PubMed Central. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Stereoselective multigram-scale synthesis of cis- and trans-β-phenylproline derivatives | Request PDF. [Link]
-
MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]
-
ResearchGate. Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
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Fmoc-cis-DL-3-phenyl-Pro-OH: A Technical Guide to its Application in Designing Structurally Constrained Peptides
Abstract
This technical guide provides an in-depth exploration of Fmoc-cis-DL-3-phenyl-Pro-OH, a specialized amino acid derivative for advanced peptide synthesis. We will dissect its fundamental role as a tool for introducing conformational rigidity into peptide backbones, a critical strategy in modern drug discovery. This document details the mechanistic basis for its utility, provides field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discusses the strategic implications for developing peptides with enhanced stability, receptor selectivity, and improved pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage non-canonical amino acids to overcome challenges in peptide-based therapeutics.
The Strategic Imperative for Proline Analogs in Peptide Design
Proline, among the twenty proteinogenic amino acids, is structurally unique due to its secondary amine being incorporated into a pyrrolidine ring. This feature imparts significant conformational restrictions on the peptide backbone, limiting the accessible range of the phi (Φ) dihedral angle and influencing the cis-trans isomerization of the preceding peptide bond.[1][2] While natural proline is a powerful tool for stabilizing structures like β-turns and polyproline helices, the field of medicinal chemistry often requires more precise conformational control to optimize biological activity.[1]
This has led to the development of substituted proline analogs, which introduce additional steric and stereoelectronic effects to further modulate the peptide's three-dimensional structure.[3] By substituting at various positions on the pyrrolidine ring, scientists can fine-tune the ring's pucker (endo/exo equilibria) and the rotational freedom of the backbone, thereby engineering peptides with specific, pre-determined conformations.[1][3] this compound is a prime example of such a tool, designed to impose significant and predictable structural constraints.
Physicochemical Profile: this compound
This compound is a proline derivative protected at its secondary amine with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[4][5] The key features are the phenyl group at the 3-position of the pyrrolidine ring and its cis stereochemical relationship to the carboxylic acid at the 2-position.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 181824-45-3 | [4][5][6] |
| Molecular Formula | C₂₆H₂₃NO₄ | [4][7] |
| Molecular Weight | 413.47 g/mol | [4][5][7] |
| Synonym | Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid | [5][6] |
| Purity | ≥ 99% (HPLC) | [5] |
| Storage | 2-8°C | [4] |
Chemical Structure
Caption: Chemical structure of this compound.
The Core Utility: Engineering Peptide Conformation
The primary reason to incorporate this compound into a peptide is to introduce a severe and predictable conformational constraint.[4] This is achieved through steric hindrance imposed by the bulky phenyl group.
Mechanism of Conformational Restriction
The introduction of a substituent at the C3 (Cγ) position of the proline ring has profound effects on the local geometry.[1]
-
Ring Pucker: A cis-3-substituent (relative to the carboxyl group) has been shown to stabilize the Cγ-endo puckering of the pyrrolidine ring.[1] This pre-organization limits the conformational flexibility of the side chain itself.
-
Backbone Dihedral Angles: More importantly, the cis-phenyl group creates significant steric clashes that strongly restrict the conformational space around the psi (ψ) angle of the peptide backbone. This interaction effectively locks the backbone into a more defined orientation, which can be invaluable for mimicking or stabilizing specific secondary structures like β-turns.[1]
This strategic restriction is a powerful approach in medicinal chemistry for designing bioactive peptides, enzyme inhibitors, and peptidomimetics with enhanced stability and receptor selectivity.[3][4]
Caption: Steric effect of the cis-3-phenyl group on the peptide backbone.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for seamless integration into standard Fmoc-SPPS workflows.[5][8] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10]
General SPPS Workflow Diagram
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Incorporation of this compound
This protocol outlines the manual steps for a single coupling cycle on a pre-loaded resin. It assumes the synthesis is proceeding at a 0.1 mmol scale.
Pillar of Trustworthiness: This protocol is a self-validating system. After the coupling step (Step 7), a small sample of resin beads can be subjected to a Kaiser test. A negative result (yellow beads) validates the completion of the coupling reaction by confirming the absence of free primary amines.
Materials:
-
Peptide synthesis vessel
-
Fmoc-protected peptide-resin (swollen in DMF)
-
This compound (e.g., 4 equivalents, ~165 mg)
-
Coupling Activator: HATU (3.9 equivalents) or HCTU (3.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 equivalents)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Preparation:
-
Start with your peptide-resin from the previous cycle, which has a terminal Fmoc-protected amino acid.
-
Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[11]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate or rock the vessel for 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[8]
-
Drain the deprotection solution. A second, shorter treatment (5-10 minutes) can be performed to ensure completeness.
-
-
Washing:
-
Thoroughly wash the resin to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
Perform a series of washes: 3-5 times with DMF, followed by 2-3 times with DCM, and finally 3-5 times with DMF.
-
-
Coupling Solution Preparation (The "Why" of Experimental Choice):
-
In a separate vial, dissolve this compound (4 eq.) and the coupling activator (e.g., HATU, 3.9 eq.) in DMF.
-
Expertise Insight: Using slightly less activator than the amino acid prevents the activator from capping any unreacted amines on the resin. HATU is an excellent choice for hindered amino acids due to its high reactivity and ability to suppress racemization.[11]
-
Just before adding to the resin, add the base (e.g., DIPEA, 8 eq.). This initiates the activation of the carboxylic acid. Do not let this solution sit for an extended period, as it can lead to side reactions.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the resin.
-
Immediately add the freshly prepared coupling solution to the resin.
-
Agitate the reaction vessel at room temperature.
-
-
Reaction Time:
-
Due to the steric hindrance of the 3-phenylproline derivative, a longer coupling time is advisable. Allow the reaction to proceed for at least 2-4 hours.[11] For particularly difficult sequences, this can be extended overnight.
-
-
Monitoring and Validation:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with fresh reagents is necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
-
Implications for Drug Discovery and Development
The use of this compound is not merely an academic exercise; it is a strategic decision in the pursuit of effective peptide-based drugs.
-
Enhanced Proteolytic Stability: By locking the peptide into a specific conformation, the analog can shield susceptible peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the drug candidate.[4]
-
Improved Receptor Selectivity and Potency: A conformationally constrained peptide can fit more precisely into the binding pocket of its biological target, leading to higher affinity (potency) and reduced binding to off-target receptors (selectivity).[3][4] This was observed in analogs targeting melanocortin receptors, where peptides containing β-phenylproline showed significantly improved IC₅₀ values.[3]
-
Peptidomimetic Design: This building block is crucial for creating peptidomimetics, which are compounds designed to mimic the structure and function of a natural peptide, often with superior drug-like properties.[4]
-
Consideration of Racemic Mixtures: It is critical to acknowledge that this compound is a racemic mixture.[12] Its use will result in the synthesis of a population of diastereomeric peptides. This can be a deliberate strategy in early-stage drug discovery to generate diverse libraries for screening.[12] However, for therapeutic development, this necessitates careful chromatographic purification to isolate the desired stereoisomer and subsequent characterization to determine which isomer possesses the optimal activity.
Conclusion
This compound is a powerful and specialized building block for the advanced peptide chemist. Its utility extends beyond simple sequence elongation; it is a molecular tool for rationally engineering the three-dimensional structure of peptides. By introducing predictable conformational rigidity, this proline analog enables the design of peptides and peptidomimetics with enhanced stability, potency, and selectivity. A thorough understanding of its conformational effects, coupled with robust SPPS protocols, allows researchers to address key challenges in peptide drug development and unlock new therapeutic possibilities.
References
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- Chem-Impex. Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid.
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- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Methods and protocols of modern solid phase peptide synthesis.
- Benchchem. Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH.
- UCI Department of Chemistry.
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- ResearchG
- PubChem. This compound.
- PMC, NIH. Advances in Fmoc solid-phase peptide synthesis.
- ResearchGate. Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide....
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Fmoc-cis-3-phenylproline structure and stereochemistry
An In-Depth Technical Guide to Fmoc-cis-3-Phenylproline: Structure, Synthesis, and Application
Introduction
In the landscape of peptide chemistry and drug development, the use of non-canonical amino acids is a cornerstone of innovation. These building blocks allow for the design of peptidomimetics with enhanced structural stability, receptor specificity, and proteolytic resistance. Among these, Fmoc-cis-3-phenylproline stands out as a critical tool for introducing conformational constraints into peptide backbones. The unique stereochemistry of this compound, featuring a cis relationship between the C2-carboxylic acid and the C3-phenyl group, provides a powerful method for stabilizing specific secondary structures, particularly β-turns. This guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and application of Fmoc-cis-3-phenylproline for researchers, chemists, and professionals in the field of drug discovery.
Molecular Structure and Stereochemistry
Fmoc-cis-3-phenylproline is a derivative of the amino acid proline, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a phenyl group is substituted at the C3 (or β) position of the pyrrolidine ring.
Chemical Structure:
-
Molecular Weight: 413.47 g/mol [][3]
-
IUPAC Name: (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid (for one of the enantiomers)[1]
The Fmoc Protecting Group
The Fmoc group is a base-labile protecting group essential for modern Solid-Phase Peptide Synthesis (SPPS). Its primary advantage is that it can be removed under mild basic conditions (typically with piperidine), which are orthogonal to the acid-labile conditions used to cleave side-chain protecting groups and the final peptide from the resin.[4][5] This orthogonality is fundamental to the successful synthesis of complex peptides.[4]
The Proline Scaffold
Proline's unique cyclic structure, where the side chain loops back to form a tertiary amide bond within a peptide, inherently restricts the backbone dihedral angle Φ. This rigidity makes proline a frequent component of turns and helices in natural proteins.[6]
The Significance of cis-3-Phenyl Stereochemistry
The defining feature of this molecule is the stereochemical arrangement at the C3 position.
-
Conformational Constraint: The bulky phenyl group, positioned cis to the carboxyl group, introduces significant steric hindrance. This substitution strongly influences the puckering of the five-membered pyrrolidine ring (Cγ-endo vs. Cγ-exo) and restricts the peptide backbone's ψ angle.[6] The cis-3-methyl substituent, for instance, is known to stabilize the Cγ-endo puckering and limit the conformational space around the ψ angle.[6] A similar, more pronounced effect is expected from the larger phenyl group.
-
Induction of β-Turns: The most critical application of this conformational lock is the stabilization of β-turn structures in peptides.[6][7] A β-turn is a secondary structure motif where the polypeptide chain reverses its direction. By incorporating Fmoc-cis-3-phenylproline, particularly at the i+1 or i+2 position of a turn, researchers can pre-organize the peptide backbone into a well-defined turn conformation. This is invaluable for designing peptidomimetics that mimic the bioactive conformation of natural peptide ligands.[6]
-
Amide Bond Isomerism: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy barrier between these two states is lower than for other amino acids, making isomerization a relevant factor in protein folding and function.[8] Substituents on the proline ring can further bias this equilibrium, adding another layer of structural control.
Synthesis and Purification
The synthesis of enantiomerically pure Fmoc-cis-3-phenylproline involves three key stages: synthesis of the racemic cis-β-phenylproline core, protection of the amine with the Fmoc group, and chiral resolution of the enantiomers.
Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis of enantiopure Fmoc-cis-3-phenylproline.
Protocol: N-Fmoc Protection of cis-3-Phenylproline
This protocol describes a common method for introducing the Fmoc group onto the proline secondary amine using Fmoc-N-succinimidyl carbonate (Fmoc-OSu). This reagent is favored over Fmoc-Cl as it reduces the risk of forming undesired Fmoc-oligopeptide byproducts.[9]
Materials:
-
Racemic cis-3-phenylproline
-
Fmoc-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or similar base
-
Acetone and Water (or Dioxane/Water)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve cis-3-phenylproline (1 equivalent) in a 1:1 mixture of acetone and water containing sodium bicarbonate (2 equivalents). Stir until the amino acid is fully dissolved.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1N HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure, racemic Fmoc-cis-3-phenylproline.
Protocol: Chiral Resolution by HPLC
Enantiomeric separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose or cellulose, are highly effective for this purpose.[10][11][12]
System:
-
HPLC System: Preparative or semi-preparative HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, for example, Chiralpak® IA (amylose-based) or similar.[10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[12][13] A typical mobile phase could be 90:10 hexane:isopropanol + 0.1% TFA.
-
Detection: Monitor the elution at a wavelength where the Fmoc group absorbs strongly, typically around 254 nm or 265 nm.[13]
Procedure:
-
Sample Preparation: Dissolve the racemic Fmoc-cis-3-phenylproline in the mobile phase or a compatible solvent.
-
Method Development: Optimize the mobile phase composition and flow rate on an analytical scale to achieve baseline separation of the two enantiomers.
-
Preparative Separation: Scale up the injection volume on a semi-preparative or preparative column using the optimized conditions.
-
Fraction Collection: Collect the fractions corresponding to each separated enantiomeric peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated, enantiomerically pure products.
-
Purity Confirmation: Assess the enantiomeric purity of each fraction using analytical chiral HPLC.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Property | Typical Value / Method | Purpose |
| Molecular Formula | C₂₆H₂₃NO₄ | Confirms elemental composition. |
| Molecular Weight | 413.47 g/mol | Used for reaction stoichiometry and mass spectrometry validation. |
| Appearance | White to off-white powder | Basic quality control check.[][14] |
| Melting Point | 177-183 °C | A sharp melting range indicates high purity.[][14] |
| Purity (HPLC) | ≥98% | Quantifies the purity of the compound.[][14] |
| ¹H and ¹³C NMR | Consistent with proposed structure | Confirms the chemical structure and stereochemistry. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to MW | Confirms the molecular weight of the compound. |
| Chiral HPLC | Single peak on a chiral column | Confirms enantiomeric purity. |
| Storage Conditions | 2-8°C | Ensures long-term stability of the compound.[15] |
Applications in Peptide Science and Drug Development
The primary value of Fmoc-cis-3-phenylproline lies in its ability to act as a potent secondary structure inducer in synthetic peptides.[15]
Stabilization of β-Turns in Peptidomimetics
Many biologically active peptides exert their function by adopting a specific three-dimensional shape, often involving β-turns, to bind to their target receptors.[6] However, small linear peptides are often too flexible in solution, leading to poor receptor affinity and susceptibility to enzymatic degradation.
By incorporating Fmoc-cis-3-phenylproline, chemists can force the peptide backbone into a stable β-turn conformation that mimics the bioactive structure. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and biological activity. The phenyl group can also participate in beneficial aromatic-aromatic (π-π) or hydrophobic interactions within the peptide or with the target receptor.[7]
Workflow: Incorporation into a Peptide to Form a β-Turn
Caption: Use of Fmoc-cis-3-phenylproline in SPPS to generate a constrained peptide.
Development of Novel Therapeutics
The structural control offered by this building block is highly valuable in drug discovery.[14] Applications include:
-
Enzyme Inhibitors: Designing constrained peptides that fit precisely into the active site of an enzyme.
-
Receptor Agonists/Antagonists: Creating stable ligands that can effectively activate or block cell surface receptors.
-
Blood-Brain Barrier (BBB) Shuttles: Phenylproline-based peptides have been investigated for their ability to cross cell membranes and the BBB, potentially via passive diffusion, opening avenues for delivering therapeutic cargo to the central nervous system.[16][17]
Conclusion
Fmoc-cis-3-phenylproline is more than just a protected amino acid; it is a sophisticated chemical tool for molecular design. Its unique stereochemistry provides a reliable method for inducing and stabilizing β-turn conformations within synthetic peptides. This structural control is a critical advantage for scientists and researchers aiming to develop next-generation peptidomimetics with improved stability, higher binding affinity, and enhanced therapeutic potential. A thorough understanding of its synthesis, purification, and conformational effects is essential for leveraging its full potential in the rational design of bioactive molecules.
References
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- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
- AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. (1997). Fields, G. B., et al.
- Fmoc-cis-DL-3-phenyl-Pro-OH | C26H23NO4 | CID 2756191. PubChem.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry.
- Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution. (2012). Chirality, 24, 1082–1091.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- Conformational landscape of substituted prolines. (2020). Amino Acids, 52, 621-643.
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2010). Molecules, 15(12), 9254-9275.
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- This compound | CAS 181824-45-3. Santa Cruz Biotechnology.
- Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chrom
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chrom
- Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid. Chem-Impex.
- Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide.
- Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles.
- Peptide Shuttles for Blood–Brain Barrier Drug Delivery. (2020). Pharmaceutics, 12(7), 621.
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The Role of 3-Phenylproline in Peptide Conformational Constraint: A Technical Guide
Abstract
Peptide therapeutics represent a burgeoning field in drug discovery, yet their inherent conformational flexibility often leads to reduced potency, selectivity, and metabolic stability.[1][2] The strategic introduction of conformational constraints is a paramount approach to mitigate these challenges. This technical guide provides an in-depth exploration of 3-phenylproline, a substituted proline analogue, as a powerful tool for imposing predictable and desirable conformational biases within peptide scaffolds. We will dissect the stereochemical intricacies of 3-phenylproline, its profound influence on local backbone geometry, particularly the induction of β-turn structures, and its practical applications in enhancing peptide bioactivity and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptides for therapeutic innovation.
Introduction: The Imperative of Conformational Constraint in Peptide Drug Design
The biological activity of a peptide is inextricably linked to its three-dimensional structure.[1] Native peptides often exist as an ensemble of rapidly interconverting conformers in solution, and only a fraction of these may be the "bioactive conformation" recognized by the target receptor. This conformational heterogeneity can lead to diminished binding affinity and off-target effects. Furthermore, flexible peptides are more susceptible to proteolytic degradation, limiting their therapeutic window.[3]
Strategically constraining a peptide into its bioactive conformation can offer several advantages:
-
Enhanced Potency: By pre-organizing the peptide into a conformation that is complementary to the receptor binding site, the entropic penalty of binding is reduced, leading to higher affinity.[1]
-
Increased Selectivity: A rigidified peptide is less likely to adopt conformations that allow for binding to unintended targets, thus improving its selectivity profile.
-
Improved Metabolic Stability: Conformational constraint can mask protease cleavage sites, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[1][3][4]
-
Enhanced Membrane Permeability: In some cases, constrained conformations can improve passive diffusion across biological membranes, a critical factor for oral bioavailability and blood-brain barrier penetration.[5][6][7]
Proline itself is a unique amino acid that imparts significant conformational restriction due to its cyclic side chain, which limits the backbone dihedral angle φ to approximately -65°.[8] However, substitutions on the proline ring can further modulate its conformational preferences, offering a finer level of control over peptide architecture.[8][9] This guide focuses on the strategic use of 3-phenylproline to achieve these goals.
The Stereochemistry and Conformational Landscape of 3-Phenylproline
The introduction of a bulky phenyl group at the C-3 position of the proline ring has profound stereochemical and conformational consequences. The relative orientation of the phenyl group and the C-terminal carbonyl group defines the cis and trans diastereomers of 3-phenylproline.
Diastereomeric and Rotameric Effects
The presence of the phenyl substituent significantly influences the puckering of the pyrrolidine ring.[10] To minimize steric hindrance, the phenyl group tends to adopt specific, well-defined orientations. This steric constraint is even more pronounced in the cis derivative compared to the trans.[10] These preferred orientations, in turn, dictate the local backbone conformation of the peptide.
Impact on Backbone Dihedral Angles (φ, ψ, ω)
The local conformation of a polypeptide chain is defined by three main dihedral angles: φ (phi), ψ (psi), and ω (omega).[8]
-
φ (Phi): Similar to unsubstituted proline, the cyclic nature of 3-phenylproline restricts the φ angle.
-
ψ (Psi): The steric bulk of the phenyl group significantly influences the allowable ψ angles, favoring conformations that avoid clashes between the phenyl ring and adjacent residues.
-
ω (Omega): The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation.[11][12][13] While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers is smaller for X-Pro bonds.[14] The presence of a 3-phenyl substituent can further influence this equilibrium. Aromatic-proline interactions can stabilize the cis conformation.[8][15]
3-Phenylproline as a Potent β-Turn Inducer
One of the most significant applications of 3-phenylproline in peptide design is its remarkable ability to induce and stabilize β-turns.[8][10] β-turns are secondary structural motifs involving four amino acid residues that cause a reversal in the direction of the polypeptide chain.[16] They are ubiquitous in proteins and peptides and often play crucial roles in molecular recognition and biological activity.[16][17]
Mechanism of β-Turn Induction
NMR and X-ray diffraction studies have demonstrated that the β-phenyl substituent does not disrupt the inherent tendency of proline to occupy the i+1 position of a β-turn.[10] In fact, it enhances this propensity. By locking the pyrrolidine ring in a specific pucker and restricting the ψ torsion angle, 3-phenylproline effectively pre-organizes the peptide backbone into a turn-like conformation.[8]
For instance, β-phenylprolines have been shown to stabilize a polyproline II (PII) conformation, which is compatible with the i+1 position of a type II β-turn.[8] When combined with a D-amino acid at the C-terminus, aromatic-aromatic interactions between the phenyl group of 3-phenylproline and the side chain of the adjacent residue can further stabilize the turn conformation with a trans amide bond.[8]
Types of β-Turns Induced
While 3-phenylproline is a versatile turn inducer, the specific type of β-turn formed can be influenced by the stereochemistry of the 3-phenylproline residue and the surrounding amino acid sequence. Type VI β-turns, which are characterized by a cis peptide bond at the i+2 position (often involving proline), are also frequently observed.[18][19]
Experimental Protocol: Synthesis of a 3-Phenylproline-Containing Peptide
This protocol outlines a general procedure for the solid-phase peptide synthesis (SPPS) of a peptide incorporating a 3-phenylproline residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-phenylproline)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence, including Fmoc-3-phenylproline.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
Applications of 3-Phenylproline in Drug Development
The unique conformational properties of 3-phenylproline have made it a valuable tool in various areas of drug development.
Enhancing Receptor Binding and Bioactivity
By constraining a peptide into its bioactive conformation, 3-phenylproline can significantly enhance its binding affinity to its target receptor. This can translate to increased potency and efficacy. For example, the incorporation of silaproline, a proline analogue, into a neurotensin analogue resulted in retained biological activity.[20]
Improving Metabolic Stability
The rigid structure conferred by 3-phenylproline can protect peptides from proteolytic degradation.[4] This increased stability can lead to a longer in vivo half-life and a reduced dosing frequency. A neurotensin analogue containing silaproline exhibited enhanced resistance to biodegradation.[20]
Modulating Membrane Permeability and Blood-Brain Barrier (BBB) Penetration
The introduction of lipophilic groups, such as the phenyl ring of 3-phenylproline, can enhance the passive diffusion of peptides across biological membranes.[21] This is particularly relevant for developing orally bioavailable peptides and for delivering therapeutics to the central nervous system. Phenylproline-based tetrapeptides have been developed as improved blood-brain barrier shuttles with significantly increased water solubility compared to previous shuttles.[5][6][7] These shuttles operate via passive diffusion and their transport capacity has been confirmed with therapeutically relevant cargos.[5][6][7]
Data Presentation: Physicochemical Properties of Phenylproline-Based BBB Shuttles
| Property | (N-MePhe)4 (Gold Standard) | (PhPro)4 | Improvement |
| Water Solubility | Low | High | 3 orders of magnitude |
| BBB Transport | High | Very High | Maintained or Improved |
Table 1: Comparison of physicochemical properties between a standard BBB shuttle and a 3-phenylproline-based shuttle. Data synthesized from multiple sources.[5][6][7]
Conformational Analysis of 3-Phenylproline-Containing Peptides
Elucidating the precise three-dimensional structure of 3-phenylproline-containing peptides is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[22][23]
NMR Spectroscopic Techniques
A combination of one-dimensional and two-dimensional NMR experiments can provide detailed information about the peptide's conformation in solution.[22][23][24][25]
-
1D ¹H NMR: Provides basic structural information and can be used to assess purity.[22]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign amino acid spin systems.[22][24]
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, aiding in the assignment of amino acid residues.[22][24]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is essential for determining the three-dimensional structure.[22][24]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei (e.g., ¹³C, ¹⁵N), which is useful for resolving spectral overlap.[22]
Interpreting NMR Data for Conformational Insights
Key NMR parameters that provide conformational information include:
-
Chemical Shifts: The chemical shifts of amide and α-protons are sensitive to the local secondary structure.[25]
-
³JNHα Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation.[25]
-
Nuclear Overhauser Effects (NOEs): The presence of specific NOEs, such as those between the α-proton of residue i and the amide proton of residue i+1, are characteristic of certain secondary structures like β-turns.
Experimental Workflow: Conformational Analysis by NMR
Figure 1: A generalized workflow for the conformational analysis of a 3-phenylproline-containing peptide using NMR spectroscopy.
Conclusion and Future Perspectives
3-Phenylproline has emerged as a powerful and versatile tool for imposing conformational constraints on peptides. Its ability to predictably induce β-turn structures, enhance metabolic stability, and modulate physicochemical properties makes it an invaluable asset in the design of peptide-based therapeutics. As our understanding of the intricate interplay between stereochemistry, conformation, and biological activity continues to grow, so too will the applications of 3-phenylproline and other substituted proline analogues in drug discovery.[26] Future research will likely focus on exploring the effects of different substitution patterns on the proline ring to achieve even finer control over peptide conformation and to develop novel peptide drugs with superior therapeutic profiles.
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Jain, S., & G, S. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]
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Díaz-Perlas, C., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. [Link]
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Díaz-Perlas, C., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]
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Unknown. (n.d.). Cis−trans proline isomerization around the X−Pro peptide bond competes... ResearchGate. [Link]
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Unknown. (n.d.). (A) Depiction of the trans and cis isomeric forms of an X-peptide bond... ResearchGate. [Link]
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Díaz-Perlas, C., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. ResearchGate. [Link]
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Unknown. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]
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Hodges, J. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ACS Publications. [Link]
-
Unknown. (n.d.). Peptide NMR Analysis Services from Triclinic Labs. Triclinic Labs. [Link]
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Ramachandran, G. N., et al. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology. [Link]
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Unknown. (n.d.). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... | Download Scientific Diagram. ResearchGate. [Link]
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Fatás, P., et al. (2012). β-Phenylproline: the high β-turn forming propensity of proline combined with an aromatic side chain. PubMed. [Link]
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Unknown. (n.d.). peptide nmr. Unknown Source. [Link]
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Unknown. (n.d.). Conformational Preferences of α-Substituted Proline Analogues. PMC - NIH. [Link]
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Unknown. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]
-
Alderson, T. R., & Bax, A. (2022). Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR. PMC - NIH. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
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Yao, J., et al. (1998). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. [Link]
-
Patgiri, A., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed. [Link]
-
Ülgen, E., & Sezerman, U. (2019). Propensity for cis-proline formation in unfolded proteins. PMC - NIH. [Link]
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Unknown. (n.d.). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC - NIH. [Link]
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Unknown. (n.d.). Peptidyl-prolyl cis/trans isomerase facilitates cis/trans isomerization... | Download Scientific Diagram. ResearchGate. [Link]
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Unknown. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
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Müller, G., et al. (1993). Beta VI turns in peptides and proteins: a model peptide mimicry. PubMed. [Link]
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Hodges, J. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. [Link]
-
Unknown. (n.d.). (PDF) NMR of peptides. ResearchGate. [Link]
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Lakkadwala, S., et al. (2019). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. MDPI. [Link]
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de Brevern, A. G. (2021). A Perspective on the (Rise and Fall of) Protein β-Turns. MDPI. [Link]
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King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
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Unknown. (2024). Stabilization of cis-Proline and type VI β-turns via C. bioRxiv. [Link]
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Unknown. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
Unknown. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. [Link]
-
Li, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]
-
Unknown. (2025). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. PubMed. [Link]
-
Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. PubMed. [Link]
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Fmoc-cis-DL-3-phenyl-Pro-OH CAS number 181824-45-3
An In-Depth Technical Guide to Fmoc-cis-DL-3-phenyl-Pro-OH
Topic: this compound CAS Number: 181824-45-3
Abstract
N-α-Fmoc-cis-DL-3-phenyl-proline (this compound) is a specialized amino acid derivative crucial for the synthesis of advanced peptides and peptidomimetics. The strategic placement of a phenyl group on the Cγ-exo position of the proline ring introduces significant conformational constraints, a feature highly sought after in modern drug design. This guide provides a comprehensive technical overview of its chemical properties, architectural significance, synthesis, and core applications in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for creating peptides with enhanced stability, receptor selectivity, and novel therapeutic functions.
Core Physicochemical Properties and Characterization
This compound is supplied as a white to off-white powder and possesses the fundamental characteristics required for a robust building block in peptide synthesis.[1][2] Its quality and identity are typically confirmed through a combination of chromatographic and spectroscopic methods.
Physical and Chemical Data
The key properties of this reagent are summarized below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 181824-45-3 | [1][3][4] |
| Molecular Formula | C₂₆H₂₃NO₄ | [3][4][5] |
| Molecular Weight | 413.47 g/mol | [1][4][5] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 177-183 °C | [1] |
| Purity | Typically ≥99% (HPLC) | [1] |
| Storage Conditions | 2-8°C, desiccated | [1][5] |
| Common Synonyms | Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid | [1][2][4] |
Analytical Characterization
As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of each building block before its inclusion in a synthesis. For this compound, a standard characterization workflow would include:
-
High-Performance Liquid Chromatography (HPLC): To confirm purity (typically >97%). A reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is standard.[1]
-
Mass Spectrometry (MS): To verify the molecular weight. Electrospray ionization (ESI) is commonly used and should show a prominent ion corresponding to [M-H]⁻ or [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the Fmoc group, the phenyl ring, and the proline scaffold. Residual solvent peaks are used as internal standards.[6]
The Architectural Imperative: Conformational Constraint
The true value of this compound lies not just in its function as a proline analog, but in the precise structural constraints imposed by the Cγ-phenyl group. Proline itself is unique among natural amino acids for its rigid pyrrolidine ring, which restricts the peptide backbone's phi (φ) angle and reduces the conformational flexibility of a peptide chain.[7]
The addition of a bulky substituent at the 3-position (Cγ) further locks the ring's puckering and influences the key psi (ψ) and omega (ω) dihedral angles. This has profound implications for secondary structure and biological activity:
-
Enhanced Stability: By pre-organizing the peptide backbone into a specific conformation, the entropic penalty of binding to a biological target is reduced. This can lead to higher binding affinity and increased resistance to proteolytic degradation.
-
Improved Receptor Selectivity: The rigid structure can be tailored to fit a specific receptor binding pocket with high fidelity, minimizing off-target effects.[5]
-
Peptidomimetic Design: 3-substituted prolines are critical building blocks for creating peptide mimetics that mimic secondary structures like β-turns or polyproline II (PPII) helices.[8]
The cis stereochemistry specifically orients the phenyl group and the carboxylic acid on the same face of the pyrrolidine ring, creating a distinct spatial arrangement that can be exploited in rational drug design.
Synthesis, Handling, and Storage
Representative Synthesis of Fmoc-Protected Amino Acids
While the multi-step synthesis of the core 3-phenylproline scaffold is complex, often involving 1,4-addition of organometallic reagents to dehydroproline derivatives, the final N-terminal protection step is a standard procedure.[7][8] The most common method for introducing the Fmoc group is via nucleophilic acyl substitution using an activated Fmoc reagent under basic Schotten-Baumann conditions.[9][10]
Below is a generalized workflow for this critical step.
Handling and Storage Recommendations
Proper handling is essential to maintain the integrity of this reagent.
-
Storage: Store in a tightly sealed container at 2-8°C, protected from moisture and light.[1][5]
-
Safety: While not classified as acutely hazardous, standard laboratory precautions should be taken.[11][12] Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust.[12][13] Minimize dust generation during weighing and transfer.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is designed almost exclusively for use in Fmoc-based SPPS.[1][5] The Fmoc group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base, providing the orthogonality required for stepwise peptide assembly.[9][14]
The Fmoc SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process involving three key steps: deprotection, activation/coupling, and washing. This cycle is repeated for each amino acid to be added to the growing peptide chain.
Experimental Protocol: Fmoc Deprotection
This is the foundational step in each cycle of peptide elongation. The mechanism involves base-catalyzed cleavage of the Fmoc group, which liberates a free secondary amine on the resin-bound peptide.[15]
Objective: To remove the N-terminal Fmoc protecting group from the resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF)[15][16]
-
DMF (for washing)
-
Solid Phase Peptide Synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Ensure the resin is fully submerged.
-
Agitate the mixture (e.g., via nitrogen bubbling or shaking) for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 7-10 minutes.
-
Drain the solution from the vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Experimental Protocol: Peptide Coupling
Objective: To form an amide bond between the newly deprotected N-terminal amine and the carboxylic acid of the incoming this compound.
Materials:
-
Deprotected peptide-resin (from step 4.2)
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling Activator: e.g., HATU or HBTU (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve this compound and the coupling activator (e.g., HATU) in DMF.
-
Add the base (DIPEA) to this solution to activate the carboxylic acid. This pre-activation step typically takes 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (i.e., no remaining free primary/secondary amines).
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Advanced Applications and Future Outlook
The incorporation of phenylproline derivatives is a validated strategy for enhancing the therapeutic potential of peptides. A notable application is in the development of blood-brain barrier (BBB) shuttles.[17][18] Research has demonstrated that tetrapeptides composed of phenylproline can exhibit significantly improved water solubility while retaining high transport capacity across the BBB via passive diffusion.[17][18][19] This opens the door for using this compound to construct shuttle peptides capable of delivering therapeutically relevant cargo, such as L-DOPA or other small molecules, to the central nervous system.[17][20]
The unique stereochemistry and conformational rigidity of this building block make it an invaluable tool for probing chiral interactions with lipid bilayers and designing membrane-specific peptides for applications in oncology and cell labeling.[17][18]
Conclusion
This compound is more than a simple proline derivative; it is a sophisticated molecular engineering tool. By providing a base-labile Fmoc group for seamless integration into SPPS workflows and a conformationally rigid 3-phenylproline core, it empowers medicinal chemists to design peptides with superior stability, selectivity, and pharmacokinetic properties. Its demonstrated utility in foundational peptide synthesis and its potential in advanced applications like BBB transport underscore its importance as a key enabling reagent in the future of drug discovery and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Bode, S. A., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. Retrieved from [Link]
-
Wipf, P., & Ribe, S. (2010). A Practical Synthesis of Trans-3-Substituted Proline Derivatives through 1,4-Addition. Organic Letters. Retrieved from [Link]
-
Touraud, E., & Vidal, J. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Retrieved from [Link]
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ResearchGate. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Practical Synthesis of trans-3-Substituted Proline Derivatives Through 1,4-Addition. | Request PDF. Retrieved from [Link]
-
Bode, S. A., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Peretto, I., et al. (2005). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]
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Organic Chemistry Portal. (2006). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
-
Fülöp, F., et al. (2021). Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics. Pharmaceutics. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. Retrieved from [Link]
-
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Pro-OH. National Center for Biotechnology Information. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Flamma Group. (n.d.). Fmoc-Pro-Pro-OH. Retrieved from [Link]
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A Technical Guide to the Solubility of Fmoc-cis-DL-3-phenyl-Pro-OH in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-cis-DL-3-phenyl-Pro-OH, a crucial building block in modern peptide synthesis. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the core physicochemical principles governing solubility, offers predictive insights based on analogous structures, and provides a detailed, field-proven protocol for empirical solubility determination. Our objective is to equip scientists with the foundational knowledge and practical tools required to optimize reaction conditions, enhance coupling efficiency, and ensure the purity of complex synthetic peptides incorporating this unique, conformationally constrained amino acid derivative.
Introduction: The Critical Role of Solubility in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the complete solubilization of reagents is not merely a matter of convenience; it is a prerequisite for success.[1] For Fmoc-protected amino acids like this compound, inadequate solubility can lead to a cascade of catastrophic failures, including incomplete coupling reactions, sequence deletions, and the formation of intractable impurities that complicate purification.[2] The unique structure of this particular derivative—featuring a bulky, hydrophobic Fmoc group and a phenyl-substituted proline ring—presents specific solubility challenges that demand careful consideration in solvent selection and protocol design.[3] Understanding these solubility dynamics is paramount for achieving high-yield, high-purity synthesis of peptides with enhanced structural stability or specific receptor affinities conferred by the cis-3-phenylproline moiety.
Physicochemical Drivers of this compound Solubility
The solubility of any Fmoc-amino acid is a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. For this compound, the key factors are dominated by its significant hydrophobicity.
-
The Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is the primary contributor to the molecule's solubility in organic media. Its nonpolar nature favors interaction with aprotic organic solvents.[4]
-
The Phenyl-Proline Core: The proline ring itself introduces conformational rigidity. The addition of a phenyl group in the 3-position dramatically increases the nonpolar surface area and hydrophobicity of the amino acid core. This structural feature is a critical determinant of its solubility behavior, favoring solvents that can effectively solvate aromatic systems.
-
Solvent Properties: Polar aprotic solvents are the industry standard for SPPS, primarily due to their ability to dissolve Fmoc-amino acids and effectively swell the resin support.[5] Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are particularly effective.[6] Their high polarity allows them to solvate the polar carboxylic acid group, while their organic nature accommodates the large hydrophobic moieties.
The interplay of these factors can be visualized as a balance between solute-solute interactions (aggregation) and solute-solvent interactions (solvation).
Caption: Key factors influencing the solubility of this compound.
Expected Solubility Profile in Common Organic Solvents
While precise, publicly available quantitative solubility data for this compound is scarce[3], we can establish a reliable qualitative and semi-quantitative profile based on its chemical structure and data from analogous compounds, such as Fmoc-D-Phenylalanine and N-Boc-L-proline. The solubility of N-Boc-L-proline in DMF is approximately 20 mg/mL, providing a useful benchmark.[7]
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility | Rationale & Field Insights |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very High | NMP generally exhibits superior solvating power for large, hydrophobic protected amino acids and is an excellent alternative if solubility issues arise in DMF.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | An excellent solvent for many Fmoc-amino acids, often used to create concentrated stock solutions or as an additive to enhance solubility in other solvents.[3] Fmoc-D-Phenylalanine is known to be soluble in DMSO.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | The most common solvent for SPPS. This compound is expected to be readily soluble at standard coupling concentrations (e.g., 0.3-0.5 M). Gentle warming to ~37°C can be used to dissolve higher concentrations.[3] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate | While used in SPPS, DCM is generally a weaker solvent for complex Fmoc-amino acids compared to DMF or NMP. May require larger volumes or co-solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Used in some "green" SPPS protocols, but its solvating power for many Fmoc-amino acids can be lower than that of DMF.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Limited | More commonly used for purification (RP-HPLC) than as a primary coupling solvent due to the lower solubility of many Fmoc-amino acids. |
| Methanol / Ethanol | Polar Protic | Very Limited | The presence of the free carboxylic acid limits solubility in alcohols. N-Boc-L-proline shows ~15 mg/mL solubility in ethanol, but the larger, more hydrophobic nature of the target compound likely reduces this further.[7] |
| Water | Polar Protic | Insoluble | Like most Fmoc-amino acids, the compound is considered sparingly soluble or insoluble in aqueous solutions.[8] |
Standard Operating Procedure: Empirical Determination of Solubility via the Shake-Flask Method
For applications requiring precise knowledge of saturation points, empirical determination is essential. The saturation shake-flask method is the gold-standard for measuring thermodynamic equilibrium solubility.[9][10] This protocol has been optimized for hydrophobic, protected amino acids in organic solvents.
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached between the dissolved and undissolved phases. The phases are then separated, and the concentration of the solute in the saturated supernatant is quantified, typically by UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (MW: 413.47 g/mol )
-
High-purity organic solvents (DMF, NMP, DMSO, etc.)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of holding vials
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for solubility determination via the shake-flask method.
Step-by-Step Protocol
-
Calibration Curve Generation:
-
Prepare a concentrated stock solution of this compound in the solvent of interest (e.g., 10 mg/mL in DMF).
-
Perform a serial dilution to create a series of at least five standard solutions of known concentration.
-
Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), typically around 267 nm or 301 nm for the Fmoc group.
-
Plot absorbance vs. concentration and perform a linear regression to generate a calibration curve (ensure R² > 0.99).
-
-
Sample Preparation:
-
To a series of glass vials (in triplicate for each solvent), add an excess amount of solid this compound. An amount sufficient to ensure undissolved solid remains is critical (e.g., 20-30 mg).
-
Accurately add a known volume of the test solvent to each vial (e.g., 2.0 mL).
-
-
Equilibration:
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9]
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for a short period to allow gross sedimentation.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Carefully draw the supernatant using a syringe and pass it through a 0.2 µm solvent-compatible filter to remove any fine particulates.[10] This filtered liquid is the saturated solution.
-
-
Quantification:
-
Accurately dilute the saturated solution with the same solvent to bring its concentration within the linear range of your calibration curve. The dilution factor must be recorded precisely.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility in mg/mL or Molarity.
-
Troubleshooting and Advanced Considerations
-
Incomplete Dissolution in DMF: If the compound does not fully dissolve at the desired concentration in DMF, gentle warming (to 37°C) or brief sonication can be effective.[3] For persistently difficult cases, adding a small percentage of DMSO (e.g., 5-10%) can significantly enhance solubility.
-
Solvent Quality: The purity of the solvent is crucial. DMF, for instance, can degrade over time to form dimethylamine, which can affect solubility and subsequent reactions. Always use high-purity, amine-free grade solvents.
-
Metastable Forms: The solubility value can be influenced by the crystalline form (polymorph) of the solid material. The protocol described here determines the solubility of the most stable form present at equilibrium.
Conclusion
While a definitive, pre-published solubility value for this compound remains elusive, a thorough understanding of its physicochemical properties allows for a highly predictive approach to solvent selection. Its significant hydrophobicity, driven by both the Fmoc and phenyl moieties, dictates a strong preference for polar aprotic solvents like NMP, DMSO, and DMF. For researchers requiring precise quantitative data for process optimization or formulation, the detailed shake-flask protocol provided in this guide serves as a robust, self-validating system to empirically determine these values. By integrating theoretical principles with rigorous experimental methodology, scientists can confidently handle this valuable synthetic building block, ensuring the successful and efficient synthesis of complex, structurally defined peptides.
References
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- Shimizu, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
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An In-Depth Technical Guide to the Conformational Analysis of cis versus trans 3-Phenylproline in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone, with the cis-trans isomerization of the X-Prolyl bond serving as a critical conformational switch in protein folding and molecular recognition. Substituting the proline ring offers a powerful strategy for fine-tuning these conformational preferences. This guide focuses on 3-phenylproline (3-PhePro), a proline analog whose bulky phenyl substituent provides a potent tool for stereochemical control. We delve into the profound influence of the cis and trans diastereomers of 3-PhePro on the energetics of the preceding peptide bond. This document provides a comprehensive overview of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling—used to elucidate the conformational landscape of 3-PhePro-containing peptides. Detailed experimental workflows, field-proven insights, and the causal relationships behind methodological choices are presented to equip researchers in drug discovery and peptide science with the knowledge to strategically employ 3-PhePro as a conformational director in peptide design.
Introduction: The Proline Conundrum and the Rise of Substituted Analogs
Proline is unique among the proteinogenic amino acids. Its secondary amine, incorporated into a five-membered pyrrolidine ring, restricts the backbone dihedral angle (φ) to approximately -65° and, crucially, lowers the energetic barrier between the cis and trans conformations of the preceding peptide bond.[1][2] While most peptide bonds overwhelmingly favor the trans state, the X-Prolyl bond can populate the cis conformation to a significant extent (10-30% in many cases), a phenomenon that is fundamental to protein structure, folding kinetics, and biological function.[1]
The ability to control this cis-trans equilibrium is a principal goal in peptide chemistry and drug design. Proline analogs, modified with substituents on the pyrrolidine ring, offer a refined level of control by introducing specific steric and electronic biases.[3] Among these, 3-phenylproline (3-PhePro) has emerged as a particularly valuable tool. The phenyl group at the Cγ position can sterically interact with neighboring residues, creating a strong preference for either the cis or trans amide bond isomer depending on its own stereochemistry relative to the carboxyl group.[2][3] Understanding and harnessing this control requires a robust analytical framework.
The Stereochemical Landscape of 3-Phenylproline
The conformational influence of 3-PhePro is dictated by the relative orientation of the phenyl group and the Cα-carboxyl group. This gives rise to two key diastereomers:
-
cis-3-Phenylproline: The phenyl group is on the same face of the pyrrolidine ring as the carboxyl group.
-
trans-3-Phenylproline: The phenyl group is on the opposite face of the pyrrolidine ring from the carboxyl group.
The interplay between the isomerism of the 3-PhePro side chain and the isomerization of the backbone peptide bond is the central theme of this guide. The steric bulk of the phenyl group creates distinct conformational biases that can be exploited in peptide design. For instance, the introduction of a cis-3-methyl substituent has been shown to stabilize the Cγ-endo puckering of the proline ring and restrict the ψ angle, thereby destabilizing certain secondary structures like the γ-turn.[3] The larger phenyl group in 3-PhePro is expected to exert even more pronounced effects.
Caption: Key stereoisomers of 3-phenylproline and their role in modulating cis/trans isomerization.
Methodologies for Conformational Analysis
A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a comprehensive understanding of 3-PhePro peptide conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformations and dynamics of peptides, including the direct observation and quantification of cis and trans isomers.[4][5]
Core Principle: The chemical environment of atomic nuclei differs significantly between the cis and trans isomers, leading to distinct, measurable signals in the NMR spectrum. The slow rate of proline isomerization on the NMR timescale (10⁻³–10⁻² s⁻¹) allows for the observation of separate sets of resonances for each conformer.[1]
Key Experiments & Interpretation:
-
1D ¹H NMR: Provides the initial assessment. The presence of doubled peaks for residues flanking the 3-PhePro indicates the presence of both cis and trans isomers. Integration of these peak pairs allows for the quantification of the population of each isomer.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within a given spin system for both the cis and trans isomers separately.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): This is the definitive experiment for assigning the cis or trans configuration.
-
Causality: The NOE effect is distance-dependent (~1/r⁶). In the trans conformation, the Cα proton of the residue preceding proline (X residue) is close in space (~2.2 Å) to the Cδ protons of the proline ring. In the cis conformation, the X-Cα proton is instead close to the Pro-Cα proton (~2.8 Å).
-
Signature Cross-peaks:
-
trans Isomer: A strong NOE cross-peak between X(Hα) and Pro(Hδ).
-
cis Isomer: A strong NOE cross-peak between X(Hα) and Pro(Hα).
-
-
| NMR Observable | trans X-Pro Bond | cis X-Pro Bond | Rationale |
| Key NOE/ROE Contact | Strong X(Hα) ↔ Pro(Hδ) | Strong X(Hα) ↔ Pro(Hα) | Proximity of Hα of the preceding residue to different protons on the proline ring. |
| ¹³C Chemical Shifts | Δ(Cβ - Cγ) ≈ 9 ppm | Δ(Cβ - Cγ) < 5 ppm | Steric compression effects on the proline ring carbons alter their chemical shifts. |
| Population Ratio | Determined by peak integration | Determined by peak integration | Relative areas of corresponding peaks for each isomer reflect their equilibrium population. |
Experimental Protocol: 2D ROESY for cis/trans Assignment
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[6]
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[6]
-
Acquisition: Acquire a 2D ROESY spectrum at a constant temperature (e.g., 298 K). Use a spin-lock mixing time appropriate for peptides (typically 150-300 ms).
-
Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Analysis: Carefully analyze the region connecting the Hα protons (around 3.5-5.0 ppm) with the proline ring protons. Identify the key Hα(i) – Hδ(i+1) (trans) and Hα(i) – Hα(i+1) (cis) cross-peaks to assign the configuration of each observed isomer.
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of a peptide's conformation in the solid state.[7][8] While it doesn't provide the dynamic information of NMR, it offers precise bond lengths, angles, and the definitive conformation adopted within the crystal lattice.
Core Principle: X-rays are diffracted by the electron clouds of atoms arranged in an ordered crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map, from which an atomic model of the molecule is built.[8][9]
Experimental Workflow: Peptide Crystallography
-
Crystallization Screening: The most critical and often challenging step. The purified peptide is subjected to a wide array of conditions (precipitants, buffers, pH, temperature) using high-throughput screening methods (e.g., hanging drop or sitting drop vapor diffusion) to find conditions that yield diffraction-quality single crystals.[8][10]
-
Data Collection: A suitable crystal is flash-cooled in liquid nitrogen and mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam (often at a synchrotron source for high intensity), and the diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using methods like molecular replacement or direct methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final structure.[7]
-
Validation: The final model is rigorously checked for geometric correctness and agreement with the experimental data. The structure is then typically deposited in a public database like the Protein Data Bank (PDB).
Trustworthiness: The final refined crystal structure provides a self-validating system. The R-factor and R-free values quantify the agreement between the model and the raw diffraction data, providing a statistical measure of the model's accuracy.
Computational Modeling
Computational methods are indispensable for exploring the full conformational energy landscape, calculating the relative stabilities of different isomers, and rationalizing experimental observations.[11]
Core Principle: Molecular mechanics force fields or quantum mechanics methods are used to calculate the potential energy of the peptide as a function of its atomic coordinates. Techniques like Molecular Dynamics (MD) simulate the movement of the peptide over time, allowing for the exploration of different conformational states.
Workflow: Conformational Energy Landscape Analysis
-
Structure Preparation: Build initial 3D models of the peptide with the 3-PhePro in both cis and trans configurations.
-
Energy Minimization: Minimize the energy of the starting structures to relieve any steric clashes.
-
Conformational Sampling (MD Simulation): Run MD simulations in a chosen solvent model (implicit or explicit). Enhanced sampling techniques like metadynamics or replica-exchange MD may be necessary to overcome the high energy barrier of prolyl isomerization and achieve adequate sampling on a computationally accessible timescale.[1]
-
Analysis:
-
Free Energy Landscape: Plot the free energy as a function of key dihedral angles (e.g., ω, φ, ψ) to identify the lowest energy states and the barriers between them.
-
Population Analysis: Calculate the relative populations of the cis and trans states from the simulation and compare them with experimental NMR data.
-
Structural Clustering: Group similar conformations to identify the dominant structural families for each isomer.
-
Caption: An integrated experimental and computational workflow for robust conformational analysis.
Impact on Peptide Structure and Applications in Drug Discovery
The true power of 3-PhePro lies in its ability to pre-organize a peptide into a desired conformation.
-
Stabilizing β-Turns: The steric constraints imposed by the phenyl group can be used to favor the specific backbone dihedral angles (φ, ψ) required for β-turn formation.[2] For example, a particular stereoisomer of 3-PhePro might be used to lock the peptide into a Type I or Type II β-turn, which is a common motif for receptor recognition.
-
Modulating Helical Propensities: Proline-rich sequences can form unique helical structures known as polyproline I (PPI, all-cis amide bonds) and polyproline II (PPII, all-trans amide bonds) helices.[3][12] The cis or trans bias induced by 3-PhePro can be used to selectively stabilize one helical form over the other, which is critical in mediating protein-protein interactions.
-
Drug Design: By enforcing a specific conformation, 3-PhePro can help in designing peptidomimetics with enhanced receptor affinity, improved metabolic stability, and better pharmacokinetic properties. For instance, locking a peptide into its "bioactive conformation" reduces the entropic penalty upon binding to its target. Recent work has also explored phenylproline-based peptides as shuttles to cross the blood-brain barrier (BBB), where stereochemistry plays a significant role in passive diffusion.[13][14][15]
Conclusion
The conformational analysis of cis versus trans 3-phenylproline in peptides is a nuanced field that requires the synergistic application of high-resolution analytical techniques. The strategic placement of a cis or trans 3-phenyl group provides a powerful design element for peptide chemists, enabling precise control over the local backbone geometry. By leveraging NMR for solution-state dynamics, X-ray crystallography for solid-state structure, and computational modeling for energetic insights, researchers can fully characterize the conformational landscape of these modified peptides. This detailed understanding is paramount for the rational design of next-generation peptide therapeutics, where structure directly dictates function.
References
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An Approach for Simultaneous Synthesis of cis- and trans-3-Substituted Proline-Glutamic Acid Chimeras . ResearchGate. Available at: [Link]
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An integrative characterization of proline cis and trans conformers in a disordered peptide . Science Advances. Available at: [Link]
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Conformational landscape of substituted prolines . Amino Acids. Available at: [Link]
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Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution . Chirality. Available at: [Link]
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Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution . SciSpace. Available at: [Link]
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An approach for simultaneous synthesis of cis-and trans-3-substituted proline-glutamic acid chimeras . University of Hertfordshire Research Profiles. Available at: [Link]
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3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers . Molecules. Available at: [Link]
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Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides . New Journal of Chemistry. Available at: [Link]
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Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides . IMR Press. Available at: [Link]
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Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides . Hungarian Academy of Sciences. Available at: [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis . AUREMN. Available at: [Link]
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Conformational Preferences of α-Substituted Proline Analogues . Molecules. Available at: [Link]
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The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin . Journal of the American Chemical Society. Available at: [Link]
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X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions . Indian Institute of Science. Available at: [Link]
-
Stereoselective multigram-scale synthesis of cis- and trans-β-phenylproline derivatives . ResearchGate. Available at: [Link]
-
Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles . ResearchGate. Available at: [Link]
-
Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles . Journal of the American Chemical Society. Available at: [Link]
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Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles . PubMed. Available at: [Link]
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An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations . Frontiers in Molecular Biosciences. Available at: [Link]
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A Newcomer's Guide to Peptide Crystallography . International Journal of Molecular Sciences. Available at: [Link]
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Computational Modelling of Peptides Containing Non-Standard Amino Acids . ResearchGate. Available at: [Link]
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Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond . ResearchGate. Available at: [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview . Current Topics in Medicinal Chemistry. Available at: [Link]
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A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes . Acta Crystallographica Section D: Structural Biology. Available at: [Link]
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Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability . ChemMedChem. Available at: [Link]
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NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability . Chimia. Available at: [Link]
-
Conformations and free energy landscapes of polyproline peptides . Biophysical Journal. Available at: [Link]
-
X-ray Protein Crystallography . Physics LibreTexts. Available at: [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline . Journal of the American Chemical Society. Available at: [Link]
-
Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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X-Ray Structure Determination of Proteins and Peptides . ResearchGate. Available at: [Link]
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Properties of polyproline II, a secondary structure element implicated in protein-protein interactions . Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
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Effect of 3-hydroxyproline residues on collagen stability . Journal of the American Chemical Society. Available at: [Link]
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Discoveries . New England Discovery Partners. Available at: [Link]
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An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Fmoc Chemistry
Introduction: The Ascendance of Fmoc Chemistry in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the precise construction of amino acid sequences.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) chemistry approach has become the predominant methodology due to its mild reaction conditions, suitability for automation, and the wide availability of high-purity reagents.[3][4][5] This guide provides a comprehensive exploration of the core principles of Fmoc-SPPS, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
The elegance of Fmoc-SPPS lies in its cyclical nature, performed on an insoluble polymer support, or resin.[3] The peptide chain is assembled from the C-terminus to the N-terminus through a repeated series of deprotection and coupling steps.[3][6] The foundational principle is the strategic use of an orthogonal protection scheme.[7][8] The temporary Nα-amino protecting group, the base-labile Fmoc group, is removed at each cycle. In contrast, permanent side-chain protecting groups are acid-labile and remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the resin.[7][8]
The Core Principle: Orthogonal Protection
The success of any peptide synthesis hinges on the precise control of reactive functional groups. Orthogonality is the key concept that allows for this control.[7][8] It refers to the use of multiple classes of protecting groups within the same molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[7] In a typical Fmoc-SPPS strategy, this involves:
-
Temporary Nα-amino Protecting Group (Fmoc): Shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle using a mild base, typically piperidine.[7][8]
-
Permanent Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Ser). They are stable to the basic conditions of Fmoc deprotection and are removed in the final step with a strong acid, such as trifluoroacetic acid (TFA).[7][9]
-
Auxiliary Orthogonal Protecting Groups: These are employed for specific modifications like cyclization or branching and can be removed without disturbing the temporary or permanent protecting groups.[7]
This layered protection strategy ensures the stepwise and orderly elongation of the peptide chain with high fidelity.[7]
The Heart of the Matter: The Fmoc-SPPS Cycle
The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain. Each cycle can be broken down into four key stages: deprotection, activation, coupling, and washing.
Stage 1: Resin Selection and Preparation
The synthesis begins with the selection of an appropriate solid support. The choice of resin is critical as it influences reaction kinetics, purity, and the C-terminal functionality of the final peptide.[10] Polystyrene-based resins are widely used, and their properties can be modified by co-polymerization with agents like polyethylene glycol (PEG) to improve swelling and reaction efficiency in polar solvents.[10][11]
The resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites within the polymer matrix.[11]
Commonly Used Resins for Fmoc-SPPS:
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Characteristics |
| Wang Resin | Carboxylic Acid | Moderate acid (e.g., 50-95% TFA)[10][12] | Widely used for the synthesis of peptide acids.[1][10] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Very mild acid (e.g., 1% TFA)[10][12] | Ideal for synthesizing protected peptide fragments.[10] |
| Rink Amide Resin | Amide | Moderate acid (e.g., 50-95% TFA)[1][10] | The linker of choice for producing peptide amides.[1][10] |
| Sieber Amide Resin | Amide | Very mild acid[10] | Suitable for peptides where milder cleavage is required.[10] |
Stage 2: The Iterative Cycle of Peptide Elongation
2.1. Fmoc Deprotection
The first step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in DMF.[3][13][14] The mechanism proceeds via a base-catalyzed β-elimination, releasing the free amine and generating dibenzofulvene (DBF) and carbon dioxide.[8][9][15] The piperidine also acts as a scavenger, reacting with the electrophilic DBF to prevent it from irreversibly capping the newly deprotected amine.[8][15]
2.2. Amino Acid Activation and Coupling
Following deprotection and thorough washing to remove residual piperidine, the next Fmoc-protected amino acid is introduced. For the peptide bond to form, the carboxylic acid of the incoming amino acid must be activated.[6] This is typically achieved by converting it into a more reactive species in situ.
Common activating agents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization.[15][16] The activated amino acid is then added to the deprotected peptide-resin, leading to the formation of a new peptide bond.[6]
2.3. Washing
After the coupling reaction, the resin is extensively washed with solvents like DMF to remove excess reagents and by-products, ensuring the purity of the growing peptide chain for the next cycle.[8] This deprotection-coupling-washing cycle is repeated until the desired peptide sequence is assembled.
Monitoring the Synthesis
To ensure the success of each coupling step, it is crucial to monitor the reaction's completion. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. Several qualitative and quantitative methods are available for monitoring.[17] The Kaiser test, which provides a colorimetric indication of free primary amines, is a widely used qualitative method.[17] Real-time monitoring techniques, such as UV-Vis monitoring of the Fmoc cleavage, can also be employed in automated synthesizers.[18][19]
The Final Steps: Cleavage and Global Deprotection
Once the peptide chain has been fully assembled, the final stage involves cleaving the peptide from the solid support and simultaneously removing all the permanent side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[20]
During this acidic cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[20] These can cause unwanted modifications to sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To prevent these side reactions, scavengers are added to the TFA cleavage cocktail to trap these reactive species.[20] A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[20]
Common Scavengers and Their Targets:
| Scavenger | Target Residues |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys |
| Water | Trp (prevents re-attachment of Boc groups) |
| 1,2-Ethanedithiol (EDT) | Cys, Met |
| Thioanisole | Met, Arg |
Following cleavage, the crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, washed, and then dried. The final product is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Pitfalls and Side Reactions
While Fmoc-SPPS is a robust technique, several side reactions can occur that may impact the yield and purity of the final peptide.
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid. It is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides, as well as piperidide adducts.[4][15][21]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, where the deprotected N-terminus of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][15][21] This is especially prevalent when proline is the second amino acid.[21]
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon, particularly for certain amino acids. The use of additives like HOBt or HOAt helps to minimize this side reaction.[15]
-
Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can lead to aggregation, which can hinder reagent access and lead to incomplete reactions.[21] This is more common with hydrophobic sequences.[21]
Experimental Protocols
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[13]
-
Drain the solvent.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.[3][13]
-
Agitate the mixture for 3-5 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
Protocol 3: Amino Acid Coupling (HBTU Activation)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.[3]
-
Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the solution to raise the pH and facilitate activation.[3]
-
Allow the mixture to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 4: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[20]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[22]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile technology that has revolutionized the way peptides are created. A thorough understanding of its core principles, from the strategic use of orthogonal protecting groups to the nuances of each step in the synthesis cycle, is paramount for success. By employing robust protocols, being mindful of potential side reactions, and utilizing appropriate monitoring techniques, researchers can confidently and efficiently synthesize a wide array of peptides for diverse applications in science and medicine.
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- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Biosynth. Guide to Resins and Linkers in SPPS.
- Indian Academy of Sciences. (2013).
- Merck. Resins for Solid Phase Peptide Synthesis.
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- Fluorochem. SPPS Resins for Peptide Synthesis.
- ResearchGate. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- ChemPep. Overview of Fmoc Amino Acids.
- AAPPTec. Peptide Synthesis Resins.
- Vapourtec. Peptide Synthesis | Solid-Phase | SPPS.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- PNAS. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
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- YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- UCI Department of Chemistry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Oxford Academic. (2000). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- PMC - NIH. (2015). Advances in Fmoc solid-phase peptide synthesis.
- PMC - NIH. (2018).
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Wiley Online Library. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
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- Springer Nature Experiments. (2002). Methods for Removing the Fmoc Group.
- PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides.
- ACS Publications. (2021).
- ResearchGate.
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- ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS).
- ResearchGate. (2006). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- PubMed. (1991).
- ResearchGate. (2018). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- ResearchGate. Structures of the Fmoc amino acid LMWG.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Fmoc-Amino Acids for Peptide Synthesis.
- Merck. (2004). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
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- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. vapourtec.com [vapourtec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pure.mpg.de [pure.mpg.de]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-cis-DL-3-phenyl-Pro-OH
Introduction: The Strategic Incorporation of Conformationally Constrained Proline Analogs
In the landscape of peptide science and drug discovery, the proline residue holds a unique position due to the conformational rigidity imparted by its pyrrolidine ring. This inherent structural constraint is a powerful tool for medicinal chemists, enabling the stabilization of secondary structures like β-turns and polyproline helices. The strategic incorporation of proline analogs, such as 3-substituted prolines, offers a sophisticated method to further manipulate peptide backbone geometry and introduce novel functionalities.[1][2][3][4]
Fmoc-cis-DL-3-phenyl-Pro-OH is a non-canonical amino acid that combines the backbone rigidity of proline with the steric bulk and hydrophobicity of a phenyl group in a specific cis orientation. This unique stereochemistry and substitution pattern can be leveraged to:
-
Induce specific turns or kinks in the peptide backbone, influencing the overall three-dimensional structure.
-
Enhance proteolytic stability by shielding adjacent peptide bonds from enzymatic degradation.
-
Modulate receptor binding affinity and selectivity through precise spatial positioning of the phenyl moiety.
-
Improve membrane permeability and other pharmacokinetic properties.
However, the very features that make this compound a valuable building block also present challenges in solid-phase peptide synthesis (SPPS). The steric hindrance at the α-carbon and the N-substituted nature of the proline ring can significantly slow down coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[5] This application note provides a detailed, field-proven protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc/tBu-based SPPS, with a focus on overcoming the challenges associated with this sterically demanding residue.
Materials and Reagents
High-quality reagents are paramount for successful peptide synthesis. Ensure all solvents are of peptide synthesis grade and stored under anhydrous conditions.
| Reagent | Recommended Grade/Purity | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich, Bachem |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Piperidine | ACS Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| HATU | >99% | Chem-Impex |
| HCTU | >99% | Gyros Protein Technologies |
| DIC | >99% | Sigma-Aldrich |
| Oxyma Pure | >99% | CEM Corporation |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Diethyl Ether (cold) | ACS Grade | Fisher Scientific |
Experimental Workflow: SPPS Cycle for this compound Incorporation
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating a single amino acid, with specific considerations for this compound highlighted in the subsequent protocol.
Caption: SPPS cycle for amino acid incorporation.
Detailed Protocol for this compound Coupling
This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales or automated synthesizers.
Resin Preparation and N-Terminal Fmoc Deprotection
-
Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Swell the resin in DMF (5-10 mL) for at least 30 minutes with gentle agitation.[6][7]
-
Initial Wash: Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes. Drain.[8]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF (5 mL). Agitate for 10-15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.[7][9]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the coupling step.[10]
Activation and Coupling of this compound
Due to the steric hindrance of this compound, a highly efficient coupling strategy is essential. The use of a potent uronium/aminium-based coupling reagent like HATU or HCTU is strongly recommended.[5][11] A double coupling strategy is advised to ensure maximum incorporation and prevent deletion sequences.
First Coupling:
-
Activation Solution Preparation: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, ~165 mg), HATU (3.9 equivalents, 0.39 mmol, ~148 mg), and DIPEA (8 equivalents, 0.8 mmol, ~139 µL) in DMF (2 mL).
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1 to 2 hours.
-
Monitoring (Optional but Recommended): After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a chloranil or isatin test to check for the presence of unreacted secondary amines (the Kaiser test is not suitable for proline). A negative result indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Second Coupling (Double Coupling):
-
Repeat Activation and Coupling: Prepare a fresh activation solution as described in the "First Coupling" steps 1 and 2.
-
Second Coupling Reaction: Add the fresh activated solution to the resin and agitate for another 1 to 2 hours.
-
Final Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.
Capping (Optional)
If monitoring indicates incomplete coupling even after a double coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Capping Solution: Prepare a solution of acetic anhydride/DIPEA/DMF (5:6:89, v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Troubleshooting and Expert Insights
-
Causality of Reagent Choice: HATU and HCTU are recommended due to their rapid activation of the carboxylic acid, forming a highly reactive intermediate that can overcome the steric hindrance of the 3-phenylproline derivative more effectively than carbodiimide-based reagents like DIC.[12] The presence of DIPEA, a non-nucleophilic base, is crucial for the activation process.[12]
-
Rationale for Double Coupling: For sterically hindered amino acids, a single coupling reaction, even if extended, may not proceed to completion. A double coupling strategy, using a fresh solution of activated amino acid, significantly increases the probability of achieving a near-quantitative reaction, which is critical for the purity of the final peptide.[10]
-
Solvent Considerations: While DMF is the standard solvent, for particularly difficult sequences or if aggregation is observed (resin clumping), switching to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can improve solvation and coupling efficiency.[10]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of hindered amino acids by overcoming the activation energy barrier. If available, a microwave peptide synthesizer can reduce coupling times to 5-30 minutes at an elevated temperature (e.g., 75°C).[5]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the acid-labile side-chain protecting groups must be removed.
-
Final Fmoc Removal: Perform the N-terminal Fmoc deprotection on the final amino acid as described in Section 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and robust cocktail is Reagent K: TFA/TIS/EDT/Water (94:1:2.5:2.5, v/v/v/v).
-
TFA: Cleaves the peptide from the resin and removes most side-chain protecting groups.[8]
-
TIS: A scavenger for carbocations, protecting sensitive residues like Tryptophan.
-
EDT: A scavenger particularly important for protecting Cysteine residues.
-
Water: Helps to scavenge carbocations.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution (approximately 10-fold excess). A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. By employing potent coupling reagents, extended reaction times, and a double coupling strategy, researchers can effectively overcome the steric challenges posed by this valuable non-canonical amino acid. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage the unique structural properties of 3-substituted prolines to advance their peptide-based research and therapeutic programs.
References
-
Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]
-
Mothes, C., Caumes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers †. Semantic Scholar. [Link]
-
Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. PubMed. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme. Retrieved from [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]
-
Coin, I., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. [Link]
-
Advancing peptide synthesis using non-canonical amino acids. (2025). Concept Life Sciences. [Link]
-
Mavor, D., et al. (2016). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology. [Link]
-
Openy, K. L., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Lopatniuk, M., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases. [Link]
-
Lopatniuk, M., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]
-
Subiros-Funosas, R., et al. (2022). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Green Chemistry. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Optimization of the Pro-Pro coupling a. (n.d.). ResearchGate. [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers † | Semantic Scholar [semanticscholar.org]
- 3. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mesalabs.com [mesalabs.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. bachem.com [bachem.com]
Topic: Coupling Conditions for Fmoc-cis-3-Phenylproline in SPPS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of structurally unique amino acids is a cornerstone of modern peptide-based drug discovery, enabling the design of molecules with enhanced stability, conformational rigidity, and biological activity. Fmoc-cis-3-phenylproline is one such building block, offering a fixed cis amide bond geometry and a bulky phenyl substituent that can be pivotal for modulating peptide structure and function. However, these same features introduce significant steric hindrance, rendering its efficient incorporation into a growing peptide chain a considerable challenge in Solid-Phase Peptide Synthesis (SPPS). Standard coupling protocols frequently result in low yields and deletion sequences. This document provides a comprehensive guide to understanding and overcoming the challenges associated with Fmoc-cis-3-phenylproline coupling, detailing the mechanistic rationale behind optimized protocols and presenting robust, field-proven methodologies for its successful application.
The Inherent Challenge: Steric Hindrance and its Consequences
Fmoc-cis-3-phenylproline presents a classic case of severe steric hindrance. The constrained pyrrolidine ring, combined with the bulky phenyl group positioned at the 3-position, creates a sterically crowded environment around the carboxylic acid. This molecular architecture directly impedes the approach of the resin-bound N-terminal amine, dramatically slowing the rate of amide bond formation.
Consequences of inefficient coupling include:
-
Truncated or Deletion Sequences: Complete failure of the coupling reaction leads to peptides lacking the intended amino acid, which are often difficult to separate from the target peptide.
-
Low Crude Purity: Incomplete reactions necessitate multiple coupling cycles, increasing reagent consumption and the potential for side reactions, complicating downstream purification.
-
Process Unreliability: Standardized, time-sensitive automated protocols are often insufficient, requiring manual intervention and sequence-specific optimization.
Therefore, a specialized approach leveraging highly potent reagents and optimized reaction conditions is not merely beneficial but essential for success.
The Core Strategy: Enhancing Acylating Species Reactivity
The fundamental principle for overcoming steric hindrance is to increase the reactivity of the incoming Fmoc-cis-3-phenylproline's carboxyl group. This is achieved by converting it into a highly reactive activated ester in situ, which can more effectively overcome the steric barrier.
The Critical Choice: High-Potency Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently potent for such demanding couplings.[1] The preferred choice falls to aminium/uronium or phosphonium salt-based reagents, which generate more reactive activated esters.[1][2]
| Reagent | Class | Activated Species | Key Advantages & Considerations |
| HATU | Aminium/Uronium | OAt-ester | Highly Recommended. The 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance, accelerating the coupling reaction.[2] It is known for high reactivity and suppression of epimerization.[2][3] |
| HCTU | Aminium/Uronium | O-6-ClBt-ester | More reactive than standard HBTU due to the electron-withdrawing chloro-substituent on the benzotriazole ring.[1] A very strong and fast-acting choice. |
| PyBOP | Phosphonium | OBt-ester | A classic, highly effective phosphonium salt reagent. Generates non-guanidinylating byproducts, which can be an advantage.[2] |
| COMU | Aminium/Uronium | Oxyma-ester | A third-generation reagent based on OxymaPure®. Offers reactivity comparable or superior to HATU and is non-explosive, enhancing laboratory safety.[2][3] |
For the specific challenge of Fmoc-cis-3-phenylproline, HATU and COMU represent the state-of-the-art choices due to their exceptional reactivity and favorable side-reaction profiles.
Optimizing the Reaction Environment
Beyond the coupling reagent, several other parameters must be fine-tuned to create an optimal environment for the reaction.
-
Solvent Selection: The solvent must effectively solvate the growing peptide-resin complex to ensure accessibility of the reactive sites. N-Methylpyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) for its enhanced solvating properties, particularly for complex or aggregating sequences.[1]
-
Reaction Time and Double Coupling: Sterically hindered reactions are inherently slower. A single, standard coupling time (e.g., 45-60 minutes) may be insufficient. Extending the coupling time to 2-4 hours or performing a "double coupling" — where the resin is washed after the first coupling and then treated with a fresh solution of activated amino acid — is a robust strategy to drive the reaction to completion.[1][4]
-
Temperature: While gentle heating (35-40°C) can increase the reaction rate, it must be applied with caution as it also elevates the risk of epimerization of the previously coupled amino acid.[1] Microwave-assisted SPPS is a highly effective alternative for delivering controlled thermal energy to accelerate difficult couplings.[1]
-
Base Selection and Epimerization Risk: A tertiary base is required to activate aminium/uronium and phosphonium reagents. While N,N-Diisopropylethylamine (DIPEA) is common, it can contribute to the epimerization of the activated amino acid, especially during a long pre-activation step.[5] For sensitive couplings, using a more sterically hindered and weaker base like sym-collidine is recommended to minimize this side reaction.[5][6] Furthermore, avoiding a prolonged pre-activation step and instead adding the base directly to the resin-amino acid-reagent mixture can significantly reduce epimerization.[6]
Recommended Experimental Protocols
The following protocols are designed to provide a high probability of success. A qualitative ninhydrin test should be performed after coupling to confirm the absence of free amines.
Protocol 1: High-Efficiency Single Coupling with HATU/Collidine
This protocol is the recommended starting point, leveraging a highly potent reagent and conditions designed to suppress side reactions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-cis-3-phenylproline (4.0 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
sym-Collidine (8.0 eq.)
-
NMP (synthesis grade)
-
DCM (synthesis grade)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with NMP (3 x 1 min).
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-cis-3-phenylproline (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of NMP.
-
Coupling Reaction: Add the solution from step 2 to the reaction vessel containing the resin. Immediately add sym-collidine (8.0 eq.) to initiate the activation in situ.
-
Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours.
-
Monitoring: Perform a ninhydrin test. If the test is negative (no blue color), the coupling is complete. Proceed to washing. If the test is positive, continue agitating for an additional 1-2 hours and re-test.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove all soluble reagents and byproducts.
Protocol 2: Robust Double-Coupling Strategy
This protocol is designed for instances where the initial coupling is sluggish or for sequences known to be particularly challenging.
Materials:
-
Same as Protocol 1.
Procedure:
-
First Coupling:
-
Follow steps 1-3 from Protocol 1.
-
Agitate the reaction mixture at room temperature for 1.5 hours.
-
Drain the reaction solution and wash the resin with NMP (3 x 1 min). Do not perform a ninhydrin test at this stage.
-
-
Second Coupling:
-
Prepare a fresh reagent solution as described in Protocol 1, Step 2.
-
Add the new solution and fresh sym-collidine to the resin as described in Protocol 1, Step 3.
-
Agitate the reaction mixture for an additional 1.5 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test. The test should be negative.
-
Drain the reaction vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for incorporating Fmoc-cis-3-phenylproline, incorporating monitoring steps to ensure a successful outcome.
Caption: Decision workflow for Fmoc-cis-3-phenylproline coupling.
Summary and Best Practices
-
Prioritize Potent Reagents: Always use a high-potency aminium/uronium (HATU, COMU) or phosphonium (PyBOP) salt reagent. Standard carbodiimides will likely fail.
-
Use NMP as the Solvent: Enhance solvation and accessibility of the peptide chain by using NMP instead of DMF.[1]
-
Extend Reaction Times: Do not rely on standard 60-minute coupling times. Allow at least 2 hours for a single coupling.
-
Be Prepared to Double Couple: For critical syntheses, preemptively using a double-coupling protocol is a reliable strategy to ensure success.[1][4]
-
Minimize Epimerization Risk: Use a weaker, hindered base like sym-collidine and avoid lengthy pre-activation steps, especially when the preceding residue is susceptible to racemization.[6]
-
Always Monitor: Use a qualitative method like the ninhydrin test to confirm the completion of the coupling before proceeding to the next step in the synthesis.
By implementing these mechanistically grounded strategies and protocols, researchers can confidently and successfully incorporate the sterically demanding but structurally valuable Fmoc-cis-3-phenylproline residue, unlocking new possibilities in peptide design and development.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Han, Y., & Albericio, F. (2016). Epimerisation in Peptide Synthesis. PMC. [Link]
-
Caciagli, V., et al. (2001). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. bachem.com [bachem.com]
- 6. Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Fmoc Deprotection Strategies for Peptides Containing 3-Phenylproline
<
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. 3-Phenylproline, a conformationally constrained analog of proline, is of particular interest for its ability to induce specific secondary structures and enhance proteolytic stability. However, its synthesis using standard Solid-Phase Peptide Synthesis (SPPS) protocols presents a significant challenge: the steric hindrance from the bulky phenyl group at the β-position can severely impede the removal of the Nα-Fmoc protecting group.
Incomplete deprotection leads to the accumulation of deletion sequences, which are often difficult to separate from the target peptide, resulting in low purity and overall yield. This application note provides an in-depth analysis of the challenges associated with Fmoc deprotection of 3-phenylproline-containing peptides and offers detailed, optimized protocols to overcome these obstacles.
The Underlying Challenge: Steric Hindrance and Aggregation
The standard Fmoc deprotection procedure utilizes a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2][3] The reaction proceeds via an E1cB β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorenyl ring by piperidine.[4][5] The resulting dibenzofulvene (DBF) byproduct is then scavenged by excess piperidine to form a stable adduct, driving the reaction to completion.[4][6][7]
With 3-phenylproline, the bulky phenyl group sterically shields the N-terminal Fmoc group, hindering the approach of the piperidine base. This can lead to:
-
Slow or Incomplete Deprotection: The reaction kinetics are significantly slowed, and standard reaction times may be insufficient for complete Fmoc removal.[8]
-
On-Resin Aggregation: The formation of the piperidine-DBF adduct can sometimes lead to aggregation on the resin, further blocking access to reactive sites. This is exacerbated in sterically hindered or aggregation-prone sequences.[6][8]
-
Formation of Deletion Sequences: If the Fmoc group is not completely removed, the subsequent coupling step will fail at that site, leading to a peptide chain that is missing one or more amino acids.
Mechanistic Overview of Fmoc Deprotection
Understanding the mechanism is key to optimizing the process. The deprotection occurs in two main steps: proton abstraction followed by elimination. The efficiency of this process relies on the base's ability to both abstract the proton and effectively trap the resulting DBF intermediate.
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Optimized and Alternative Deprotection Protocols
To address the challenges posed by 3-phenylproline, modifications to the standard protocol or the use of alternative reagents are necessary. Here we present three protocols, from a baseline standard to more robust optimized methods.
Protocol 1: Standard Piperidine Deprotection (Baseline)
This protocol serves as a starting point but may require extended reaction times for 3-phenylproline residues.
Reagents:
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.[9]
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution (10 mL per gram of resin).
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.
-
Perform a colorimetric test (e.g., Kaiser or TNBS test) to confirm the presence of a free primary amine.[10] Note: The Kaiser test is unreliable for N-terminal proline and its analogs.
Protocol 2: Optimized DBU/Piperidine Cocktail
For significantly hindered residues like 3-phenylproline, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically accelerate the initial proton abstraction.[6][9] Piperidine is retained in a smaller concentration to act as an efficient scavenger for the DBF byproduct.[9][11]
Reagents:
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) Piperidine in NMP or DMF. N-Methyl-2-pyrrolidone (NMP) can be superior to DMF in disrupting peptide aggregation.
Procedure:
-
Swell the peptide-resin in NMP or DMF for 30-60 minutes.
-
Drain the solvent.
-
Add the 2% DBU / 2% Piperidine solution (10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-4 for an additional 5-10 minutes to ensure completeness.
-
Drain the solution and wash the resin extensively with NMP or DMF (at least 7 times) to completely remove the DBU, which can interfere with subsequent coupling steps.
-
Confirm deprotection with an appropriate colorimetric test.
Caution: DBU is a very strong base and can promote side reactions like aspartimide formation if Asp residues are present in the sequence.[9][12]
Protocol 3: Piperazine/DBU Cocktail
Recent studies have highlighted piperazine as a viable alternative to piperidine.[5][13] When combined with DBU, it provides a rapid and efficient deprotection system that can minimize the formation of deletion sequences in aggregation-prone peptides.[13][14][15] The piperazine-DBF adduct may also have different solubility properties, potentially reducing on-resin precipitation.
Reagents:
-
Deprotection Solution: 5% (w/v) Piperazine and 2% (v/v) DBU in NMP or DMF.
Procedure:
-
Swell the peptide-resin in NMP or DMF for 30-60 minutes.
-
Drain the solvent.
-
Add the 5% Piperazine / 2% DBU solution (10 mL per gram of resin).
-
Agitate for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution and agitate for another 3-5 minutes.
-
Drain and wash the resin thoroughly with NMP or DMF (at least 7 times).
-
Confirm deprotection. This method has been shown to be particularly effective for difficult sequences.[13][16]
Comparative Analysis of Methods
| Method | Reagent Cocktail | Typical Time (2x) | Advantages | Disadvantages & Risks |
| Standard | 20% Piperidine in DMF | 5 + 20 min | Widely used, well-understood.[1][2] | Inefficient for sterically hindered residues; can lead to incomplete deprotection and aggregation.[8][10] |
| Optimized | 2% DBU, 2% Piperidine in NMP/DMF | 5-10 min each | Much faster deprotection kinetics; effective for hindered sequences.[6][9][11] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation.[3][12] |
| Alternative | 5% Piperazine, 2% DBU in NMP/DMF | 3-5 min each | Very rapid and efficient, even for "difficult" sequences; may reduce aggregation-related side products.[13][14] | Requires thorough washing to remove DBU; newer method, less historical data. |
Experimental Workflow and Decision Logic
Choosing the correct protocol is critical for success. The following workflow provides a decision-making framework for synthesizing peptides containing 3-phenylproline.
Caption: Decision workflow for selecting an Fmoc deprotection method.
Conclusion
The successful synthesis of peptides containing sterically demanding residues like 3-phenylproline requires a departure from standard SPPS protocols. While a conventional 20% piperidine solution may suffice for simple cases, it often fails, leading to significant impurities. The use of a stronger, non-nucleophilic base like DBU in combination with a DBF scavenger (either piperidine or piperazine) is a highly effective strategy to accelerate deprotection and drive the reaction to completion. By carefully selecting the deprotection method based on the peptide sequence and monitoring the reaction progress, researchers can overcome the challenges associated with 3-phenylproline and successfully synthesize these valuable molecules with high purity and yield.
References
- Bentham Science Publishers. (2025, November 4). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Bentham Science.
- Royal Society of Chemistry. (2021, September 6). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group.
- Springer Nature. Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- PubMed. (2025, November 4). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis.
- ResearchGate. (2025, August 6). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis.
- The Royal Society of Chemistry. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
-
The Royal Society of Chemistry. . Available from:
- Alma Mater Studiorum Università di Bologna. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Unibo.
- Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- BenchChem. Technical Support Center: Fmoc Deprotection in Peptide Synthesis.
- ResearchGate. Screening of Fmoc deprotection on standard amino acids and esters.
- Green Chemistry. In situ Fmoc removal.
- ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
- ACS GCI Pharmaceutical Roundtable. Deprotection. Wordpress.
- ResearchGate. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthesis of Bioactive Peptides Using Fmoc-cis-DL-3-phenyl-Pro-OH
Document ID: ANP-2026-01-A
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the utilization of Fmoc-cis-DL-3-phenyl-Pro-OH in solid-phase peptide synthesis (SPPS). The incorporation of this conformationally constrained proline analog offers a powerful strategy for designing bioactive peptides with enhanced structural stability, receptor selectivity, and improved pharmacokinetic profiles. We will delve into the mechanistic rationale behind protocol choices, provide step-by-step experimental workflows, and present troubleshooting insights gleaned from field experience. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of novel peptidomimetics and therapeutic peptides.
Scientific Rationale: The Strategic Advantage of 3-Substituted Prolines
Proline's unique cyclic structure imparts significant conformational rigidity to a peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[1] This inherent constraint is a valuable tool in peptide design. By introducing a bulky phenyl group at the 3-position of the pyrrolidine ring, as in this compound, we can further influence the peptide's local conformation.
The cis configuration, in particular, forces the phenyl group and the carboxylic acid to reside on the same face of the pyrrolidine ring, creating a specific spatial arrangement that can be exploited to:
-
Stabilize β-turns: The fixed dihedral angles of 3-substituted prolines can lock the peptide backbone into a specific turn conformation, which is often crucial for receptor binding.[1]
-
Enhance Proteolytic Stability: The steric hindrance provided by the phenyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.
-
Modulate Receptor Affinity and Selectivity: The defined orientation of the phenyl group can facilitate favorable aromatic-aromatic or hydrophobic interactions within a receptor's binding pocket, leading to higher affinity and selectivity.[2]
This compound is supplied as a racemic mixture (DL). This means that during synthesis, two diastereomeric peptides will be produced. It is critical to be aware that these will need to be separated during the final purification step, typically by reverse-phase HPLC.
Core Materials and Reagents
A successful synthesis relies on high-quality starting materials. Ensure all solvents and reagents are of peptide synthesis grade.
| Reagent/Material | Recommended Grade/Type | Key Considerations |
| This compound | >98% Purity | Store at 2-8°C.[3][4][5] |
| Resin | Rink Amide AM or 2-Chlorotrityl Chloride | Choice depends on desired C-terminus (amide or carboxylic acid).[6] |
| Standard Fmoc-Amino Acids | High Purity (>99%) | Standard side-chain protecting groups (e.g., tBu, Boc, Trt) are required.[7] |
| Solvent | N,N-Dimethylformamide (DMF) | Amine-free grade is critical to prevent premature Fmoc deprotection.[6] |
| Deprotection Solution | 20% Piperidine in DMF (v/v) | Prepare fresh daily.[8] |
| Coupling Reagents | HATU, HOBt, HBTU, or DIC | The choice can impact efficiency, especially for sterically hindered couplings. |
| Base (Activator) | DIPEA or N-Methylmorpholine (NMM) | Must be high purity and free of moisture. |
| Cleavage Cocktail | Reagent K or similar (TFA-based) | Composition depends on the peptide sequence and protecting groups. |
| Washing Solvents | Dichloromethane (DCM), Methanol (MeOH) | For resin washing and final product precipitation. |
| Precipitation Solvent | Cold Diethyl Ether | To precipitate the cleaved peptide.[9] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis.[10][11]
Protocol 3.1: Resin Preparation and First Amino Acid Loading
This protocol details the loading of the first amino acid onto 2-Chlorotrityl Chloride resin, which is ideal for producing peptides with a C-terminal carboxylic acid.
-
Resin Swelling: Place the desired amount of 2-Chlorotrityl Chloride resin (e.g., 0.1 mmol scale) in a reaction vessel. Add sufficient DCM to swell the resin beads for at least 30 minutes.
-
Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (2 equivalents relative to resin loading capacity) in DCM. Add DIPEA (4 equivalents).
-
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid/DIPEA solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted trityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 3.2: The Iterative SPPS Cycle
This cycle of deprotection, activation, and coupling is repeated for each amino acid in the sequence.
Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin-bound peptide. Agitate for 20 minutes to remove the Fmoc protecting group.[12] Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents), a coupling reagent like HATU (3-4 equivalents), and an activator base like DIPEA (6-8 equivalents) in DMF. Allow this activation mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test to ensure the reaction has gone to completion.
-
Kaiser (Ninhydrin) Test: For all amino acids except proline. A blue bead color indicates an incomplete reaction (free primary amine).
-
Isatin Test: Specifically for coupling to a proline residue (or in this case, 3-phenyl-proline). A blue bead color indicates a successful coupling to the secondary amine.[9]
-
-
Washing: Wash the resin with DMF (3x) to remove excess reagents.
Protocol 3.3: Incorporating this compound
The incorporation of this sterically hindered amino acid requires special attention.
-
Extended Coupling Time: Due to the steric bulk of the phenyl group, a standard 1-2 hour coupling time may be insufficient. It is recommended to extend the coupling time to 4 hours or even perform a "double coupling."
-
Double Coupling Procedure:
-
Follow steps 1-4 in Protocol 3.2.
-
After the initial 2-hour coupling, drain the reaction solution.
-
Prepare a fresh batch of activated this compound as described in step 3 of Protocol 3.2.
-
Add this fresh solution to the resin and allow it to react for another 2 hours.
-
-
Choice of Coupling Reagent: While HATU is generally effective, using a stronger coupling reagent or a different activator like COMU can sometimes improve yields for difficult couplings.
Protocol 3.4: Final Cleavage and Peptide Precipitation
This final step releases the peptide from the solid support and removes all side-chain protecting groups.
Caption: Workflow for the final cleavage and precipitation of the synthesized peptide.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail to the resin. A common choice is Reagent K (TFA/water/ethanedithiol/triisopropylsilane; 94:2.5:2.5:1). The scavengers in this cocktail capture the reactive carbocations generated during the removal of side-chain protecting groups.
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[9]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude product will be a mixture of the two diastereomers (due to the DL-proline analog) and any deletion or truncated sequences.
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The two diastereomers should resolve into two distinct peaks.
-
Analysis: The purity and identity of the final peptide should be confirmed by:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide matches the theoretical mass.
-
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis, the following checkpoints are essential:
-
Regular Monitoring: Use the Kaiser and/or isatin tests after every coupling step to ensure complete reactions. Incomplete couplings are a primary cause of failed syntheses and should be addressed immediately (e.g., by double coupling).
-
Fmoc Quantification: After each deprotection step, the filtrate containing the dibenzofulvene-piperidine adduct can be collected. The concentration of this adduct can be measured by UV-Vis spectrophotometry (at ~301 nm) to quantify the efficiency of the previous coupling step.
-
Intermediate Analysis: For long or particularly difficult syntheses, a small amount of resin can be cleaved and the intermediate peptide analyzed by mass spectrometry to confirm the sequence is being assembled correctly.
-
Final Product Validation: Always confirm the final product's identity and purity with both HPLC and mass spectrometry.
By integrating these validation steps, the protocol becomes a self-correcting system, allowing for early detection of potential issues and ensuring the synthesis of the desired high-quality bioactive peptide.
References
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
-
Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
- Yeda Research and Development Co. Ltd. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
- Hosseini, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(2), 659.
- Rojas-Graü, M. A., & Soliva-Fortuny, R. (2011). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 10(6).
- MySkinRecipes. (n.d.). This compound (Thai).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 40-59.
- Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(21), 5101.
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. Retrieved from [Link]
- Saberi, A., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Avicenna Journal of Medical Biochemistry, 6(1), 33-41.
-
Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]
- D'Aniello, C. (2022). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 10, 848133.
- Zondlo, N. J. (2013). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 46(4), 1039-1049.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes & Protocols: Engineering Peptide Conformation with Fmoc-cis-3-Phenylproline to Induce Stable β-Turns
Introduction: The Central Role of the β-Turn
In the intricate world of peptide and protein architecture, secondary structures are the fundamental motifs that dictate three-dimensional form and, consequently, biological function. Among these, the β-turn is a critical element. Comprising four amino acid residues (denoted i, i+1, i+2, and i+3), the β-turn forces a reversal in the direction of the polypeptide chain, enabling the formation of compact, globular structures. This simple fold is paramount in mediating molecular recognition events, including peptide-receptor binding and protein-protein interactions (PPIs).[1][2][3]
Nature frequently employs the unique cyclic structure of proline at the i+1 position to initiate these turns.[4][5][6] However, the inherent flexibility of the X-Pro amide bond, which can exist in both cis and trans conformations, often leads to a mixture of conformational states. For researchers in drug discovery and peptide engineering, stabilizing a single, bioactive conformation is a primary objective to enhance potency, selectivity, and metabolic stability.
This guide details the application of a powerful conformational tool: Fmoc-cis-3-phenylproline . By introducing a sterically demanding phenyl group on the Cγ of the proline ring in a cis orientation, this non-natural amino acid acts as a potent β-turn nucleator. It rigidly constrains the peptide backbone, pre-organizing it into a well-defined reverse turn, thereby providing a reliable method for engineering specific secondary structures.
Mechanistic Insight: How cis-3-Phenylproline Enforces a β-Turn
The efficacy of cis-3-phenylproline lies in its ability to restrict the conformational freedom of the peptide backbone, specifically the dihedral angles phi (Φ) and psi (Ψ).
A canonical β-turn is characterized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue, forming a 10-membered ring.[3][7][8] The geometry of this turn is defined by the Φ and Ψ angles of the central i+1 and i+2 residues.
The incorporation of cis-3-phenylproline, typically at the i+1 position, introduces significant steric hindrance. The axial orientation of the phenyl group restricts the possible values of the preceding residue's Ψ angle and its own Φ angle. This steric clash effectively locks the backbone into a conformation that strongly favors the formation of a Type I or Type II β-turn, depending on the identity of the i+2 residue. Proline itself is known to induce turns, but the addition of the cis-phenyl group removes ambiguity and powerfully stabilizes the turn structure.[4]
Application in Peptide Design and Drug Discovery
Stabilizing a peptide's bioactive conformation with β-turn mimetics offers significant therapeutic advantages.[1][2]
-
Enhanced Receptor Affinity: By locking the peptide into its binding conformation, the entropic penalty of binding is reduced, often leading to a substantial increase in affinity and potency.
-
Increased Proteolytic Stability: The rigid, non-natural structure of the turn region can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.
-
Improved Bioavailability: Constrained peptides can exhibit improved membrane permeability and reduced clearance compared to their more flexible counterparts.
This strategy is widely applied in targeting G-protein coupled receptors (GPCRs) and disrupting protein-protein interactions, where a β-turn motif on one binding partner is often recognized by the other.[3][9]
Experimental Protocols
Part A: Peptide Synthesis using Fmoc-cis-3-Phenylproline
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model tetrapeptide (e.g., Ac-Tyr-cis-3-Phe-Pro -Gly-NH₂) using standard Fmoc/tBu chemistry.
Core Synthesis Workflow
Materials and Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amide).[10][11]
-
Amino Acids: Fmoc-Gly-OH, Fmoc-L-cis-3-phenylproline, Fmoc-Tyr(tBu)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF (v/v).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Capping: Acetic anhydride.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[10]
-
Precipitation: Cold diethyl ether.
Step-by-Step Methodology
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (approx. 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[11] Drain the DMF.
-
-
Synthesis of the First Residue (Glycine):
-
Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 2 mL and agitate for 15 minutes. Drain.[10]
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF for 2 minutes. Add this solution to the resin.
-
Agitate for 1-2 hours at room temperature.[10]
-
Washing: Drain and wash with DMF (3 x 2 mL). Perform a Kaiser test to confirm reaction completion (beads should be colorless).
-
-
Synthesis of the Second Residue (Fmoc-cis-3-Phenylproline):
-
Repeat the deprotection and washing steps as for glycine.
-
Coupling (Special Consideration): Fmoc-cis-3-phenylproline is sterically hindered. An extended coupling time is recommended.
-
Pre-activate Fmoc-L-cis-3-phenylproline (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin.
-
Agitate for at least 4 hours , or consider a double coupling (repeating the coupling step with fresh reagents).[11]
-
Wash thoroughly and confirm with a Kaiser test.
-
-
Synthesis of the Third Residue (Tyrosine):
-
Repeat the deprotection, washing, and coupling steps using Fmoc-Tyr(tBu)-OH. A standard 2-hour coupling is usually sufficient.
-
-
N-terminal Capping (Acetylation):
-
After the final Fmoc deprotection of Tyrosine, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Wash with DMF (3x) and DCM (3x), then dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.
-
Agitate for 2-3 hours at room temperature.[10]
-
Filter the solution away from the resin beads into a clean centrifuge tube.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise into a tube containing ~10 mL of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the white peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.
-
Part B: Biophysical Characterization of the β-Turn
Confirmation of the induced β-turn is essential. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are the primary techniques for this analysis.
Protocol 1: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of peptide bonds in ordered secondary structures.[12][13][14]
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn (Type I/II) | ~205-208 | ~190, ~220-230 (weak) |
| Random Coil | ~212 | ~198 |
| Table 1: Characteristic CD signals for common peptide secondary structures. Note that spectra for β-turns can be variable.[12][13][15] |
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Scan from 190 nm to 260 nm at 25 °C.
-
Average 3-5 scans to improve the signal-to-noise ratio.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Interpretation: A peptide containing a well-formed β-turn induced by cis-3-phenylproline is expected to show a spectrum distinct from a random coil, often characterized by a positive band above 200 nm and a negative band near 190 nm.[12]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level structural information through the analysis of nuclear spin interactions.[16]
| NMR Parameter | Indication of β-Turn |
| NOE (Nuclear Overhauser Effect) | Strong dαN(i+2, i+3) cross-peak. Weak or absent dNN(i+1, i+2).[7] |
| ³JNH-Hα Coupling Constant | Small values (< 6 Hz) for residues i+1 and i+2 can suggest turn-like dihedral angles. |
| Amide Proton Temp. Coefficient | A small value (>-4.5 ppb/K) for the i+3 NH proton suggests it is shielded from the solvent due to its involvement in the intramolecular H-bond.[7] |
| Table 2: Key NMR parameters for identifying a β-turn structure. |
-
Sample Preparation: Dissolve the purified peptide (~1-2 mg) in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.
-
Key Experiments:
-
1D ¹H Spectrum: To check sample purity and chemical shift dispersion.
-
2D TOCSY: To assign all protons within each amino acid spin system.
-
2D NOESY/ROESY: To identify through-space proximities. Look for the key short- and medium-range NOEs that define the turn.
-
Temperature Titration: Acquire a series of 1D ¹H spectra at different temperatures (e.g., 298 K to 318 K in 5 K increments) to determine the temperature coefficients of the amide protons.
-
-
Interpretation: The definitive signature of a β-turn is the observation of a strong NOE between the α-proton of the i+2 residue and the amide proton of the i+3 residue, confirming their close spatial proximity.[7] This, combined with a low temperature coefficient for the i+3 amide proton, provides strong evidence for a stable, hydrogen-bonded β-turn structure.
Conclusion
Fmoc-cis-3-phenylproline is a highly effective and reliable building block for inducing stable β-turn conformations in synthetic peptides. Its rigid structure overcomes the conformational ambiguity often associated with natural proline residues, providing a precise tool for peptide engineers and medicinal chemists. By following robust protocols for synthesis and employing standard biophysical techniques for characterization, researchers can confidently engineer peptides with predefined secondary structures, accelerating the development of novel therapeutics and advanced biomaterials.
References
- Brahms, S., & Brahms, J. (1980). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Journal of molecular biology.
-
Pascual, M. G., et al. (2022). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics. (URL: [Link])
- Fairlie, D. P., et al. (1994). Comments on the use of a dichromophoric circular dichroism assay for the identification of beta-turns in peptides. International journal of peptide and protein research.
-
Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current pharmaceutical design. (URL: [Link])
-
Isidro-Llobet, A., et al. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. (URL: [Link])
- Bush, C. A., et al. (1978). Circular dichroism of β turns in peptides and proteins. Biochemistry.
-
Suat, K., & Jois, S. D. S. (2003). Design of β-turn Based Therapeutic Agents. Current Pharmaceutical Design. (URL: [Link])
-
Migliore, M., et al. (2022). Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. ResearchGate. (URL: [Link])
- Jacobsen, J. R., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society.
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. (URL: [Link])
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Corzana, F., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. (URL: [Link])
-
IMSERC. (n.d.). Protein NMR. Secondary Structure. Beta Turn. Northwestern University. (URL: [Link])
-
Balasubramanian, R. (1984). Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins. Archives of biochemistry and biophysics. (URL: [Link])
-
Fesinmeyer, R. M., et al. (2005). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Journal of the Korean Chemical Society. (URL: [Link])
-
Lee, S., et al. (2016). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science. (URL: [Link])
-
Wang, Y., & Wishart, D. S. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. Protein Science. (URL: [Link])
-
Whitby, L. R., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of Medicinal Chemistry. (URL: [Link])
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (URL: [Link])
-
Coin, I., et al. (2024). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. (URL: [Link])
-
Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (URL: [Link])
Sources
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- 2. Design of β-turn Based Therapeutic Agents: Ingenta Connect [ingentaconnect.com]
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- 7. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]
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- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging Fmoc-cis-DL-3-phenyl-Pro-OH in the Design of Novel Enzyme Inhibitors
Introduction: The Strategic Advantage of Conformational Constraint
In the intricate landscape of drug discovery, the ability to design molecules with precise three-dimensional structures is paramount for achieving high affinity and selectivity towards a biological target. Enzyme inhibitors, in particular, benefit from scaffolds that can mimic the transition state of a substrate or present key interacting moieties in an optimal, pre-organized orientation. Proline and its analogs are invaluable tools in this endeavor due to the unique conformational rigidity imparted by their cyclic structure.[1]
This guide focuses on Fmoc-cis-DL-3-phenyl-Pro-OH , a specialized amino acid building block that offers a powerful combination of features for the rational design of peptide-based and peptidomimetic enzyme inhibitors. The presence of the bulky phenyl group on the pyrrolidine ring, combined with the cis stereochemistry, introduces significant steric constraints. This rigidity can lock a peptide backbone into a specific conformation, reducing the entropic penalty upon binding to an enzyme's active site and potentially leading to a dramatic increase in potency and selectivity.[2] The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this building block directly amenable to the most common and versatile method of peptide synthesis: Fmoc/tBu solid-phase peptide synthesis (SPPS).[3][4]
These application notes will provide a comprehensive overview of the strategic use of this compound, from the principles of inhibitor design to detailed, field-proven protocols for synthesis and biological evaluation.
The Building Block: Properties and Design Rationale
This compound is more than a simple amino acid; it is a strategic component for enforcing specific structural motifs in a peptide sequence.
1.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃NO₄ | [5][6] |
| Molecular Weight | 413.47 g/mol | [5][6] |
| CAS Number | 181824-45-3 | [5][6] |
| Appearance | White to off-white powder | N/A |
| Storage | 2-8°C, desiccated | [2] |
1.2. Key Structural Features for Inhibitor Design
-
Pyrrolidine Scaffold: The core five-membered ring restricts the Ramachandran space available to the peptide backbone, forcing it to adopt a specific turn or bend. This is a common strategy to mimic the conformation of a substrate bound within an enzyme's active site.[7]
-
Cis-3-Phenyl Group: This is the most impactful feature. The bulky phenyl group provides a rigid, hydrophobic extension. This can be exploited to:
-
Probe Hydrophobic Pockets: The phenyl ring can be directed to occupy hydrophobic sub-pockets within an enzyme's active site, forming favorable van der Waals interactions and displacing water molecules, which is entropically favorable.
-
Induce Specific Turns: The steric bulk of the phenyl group in the cis configuration forces a tight turn in the peptide backbone, which is crucial for creating macrocyclic structures or presenting adjacent amino acid side chains in a precise orientation for target binding.
-
Enhance Proteolytic Stability: The unnatural substitution pattern can shield the adjacent peptide bonds from recognition and cleavage by proteases, thereby increasing the inhibitor's in vivo half-life.
-
-
Fmoc Protecting Group: This standard protecting group allows for direct integration into well-established solid-phase peptide synthesis (SPPS) workflows.[8][9] Its removal under mild basic conditions (typically piperidine) ensures compatibility with a wide range of acid-labile side-chain protecting groups.[4]
Principle of Inhibition: Targeting Proline-Dependent Pathways
Many enzymes utilize proline or proline-containing substrates, making them prime targets for inhibitors designed with proline analogs. A key example is the proline cycle, which is increasingly recognized for its role in cancer metabolism, supporting processes like ATP production, redox homeostasis, and biosynthesis.[10][11]
Two key enzymes in this cycle are:
-
Proline Dehydrogenase (PRODH): Catalyzes the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C).[12] PRODH is a potential target in cancers where it acts as an oncogene.[11]
-
Pyrroline-5-Carboxylate Reductase (PYCR1): Catalyzes the reverse reaction, reducing P5C to proline.[10] PYCR1 is frequently overexpressed in various cancers, and its inhibition can impair tumor growth.[10]
By incorporating this compound into a peptide sequence, one can design a competitive inhibitor that binds to the active site of such enzymes, preventing the natural substrate from binding.
Synthesis Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual synthesis of a short peptide inhibitor incorporating this compound using the standard Fmoc/tBu strategy. This process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.
Protocol 1: Manual SPPS of a Target Peptide Inhibitor
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus).[13]
-
Fmoc-protected amino acids (including this compound).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Highly corrosive!)
-
-
Equipment: SPPS reaction vessel, shaker, nitrogen line for drying, rotary evaporator, reversed-phase HPLC system, lyophilizer.
Methodology:
-
Resin Preparation and Swelling:
-
Place the resin (0.1 mmol) into the reaction vessel.
-
Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 1 hour on a shaker.[13] This step is critical for ensuring that reactive sites within the resin beads are accessible.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.
-
Shake for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and shake for an additional 10-15 minutes.[4] This two-step process ensures complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (First Amino Acid):
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., this compound) (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF (~3 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Shake the reaction for 1-2 hours at room temperature. The use of HATU is recommended for its high efficiency and low rate of racemization, especially for sterically hindered amino acids like our target compound.[13]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in your desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail (~5 mL) to the resin. (Perform this step in a certified fume hood with appropriate personal protective equipment).
-
Shake the mixture for 2-3 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions.[14]
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (~40 mL).
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain a fluffy, white powder.
-
Biological Evaluation: Enzyme Inhibition Assays
Once the purified inhibitor is obtained, its biological activity must be quantified. This typically involves determining its potency (IC₅₀) and its mechanism of action (MoA).[15]
Protocol 2: Determining Inhibitor Potency (IC₅₀)
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[16]
Materials:
-
Target enzyme (e.g., PRODH).
-
Substrate for the enzyme (e.g., L-proline).
-
Assay buffer (optimized for pH and ionic strength for the target enzyme).
-
Detection reagent (e.g., a chromogenic or fluorogenic probe that reacts with the product).
-
Purified inhibitor, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
96-well microplate and microplate reader.
Methodology:
-
Prepare Reagents:
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a working solution of the substrate in assay buffer. The substrate concentration is typically set at or near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[17]
-
Prepare a serial dilution of the inhibitor stock solution in the assay buffer. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).[15]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of enzyme solution and the serially diluted inhibitor solutions.
-
Positive Control (100% Activity): Add enzyme solution and buffer/solvent (without inhibitor).
-
Negative Control (0% Activity): Add buffer/solvent only (without enzyme or inhibitor).
-
-
Initiate and Read Reaction:
-
Pre-incubate the plate (enzyme + inhibitor) for 10-15 minutes at the optimal temperature.
-
Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or after a fixed endpoint. It is crucial to measure the initial reaction velocity (v₀), as this is where the reaction is linear and inhibitor effects are most accurately determined.[15]
-
-
Data Analysis:
-
Calculate the initial rate for each well.
-
Normalize the data by setting the average rate of the positive control to 100% activity and the negative control to 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 3: Mechanism of Action (MoA) Determination
To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic assays are performed by varying the substrate concentration at several fixed inhibitor concentrations.[18]
Methodology:
-
Assay Setup:
-
Design a matrix experiment in a 96-well plate.
-
Rows: Use a serial dilution of the substrate (e.g., 8 concentrations ranging from 0.2 x Kₘ to 10 x Kₘ).
-
Columns: Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
-
Run Assay and Collect Data:
-
Follow the procedure in Protocol 2 (steps 2 and 3) to measure the initial reaction rates for every combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) versus substrate concentration ([S]) for each inhibitor concentration.
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation, or by using a double-reciprocal plot (Lineweaver-Burk).
-
Competitive Inhibition: The apparent Kₘ will increase with increasing inhibitor concentration, while Vₘₐₓ remains unchanged. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.
-
Non-competitive Inhibition: Vₘₐₓ will decrease with increasing inhibitor concentration, while Kₘ remains unchanged. The lines will intersect at the x-axis.
-
Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ will decrease. The lines on the plot will be parallel.
-
-
This analysis provides crucial insight into how the inhibitor interacts with the enzyme, confirming whether it binds to the same site as the substrate (competitive) or to a different site.
Hypothetical Data and Structure-Activity Relationship (SAR)
The true power of this compound comes from its use in generating a library of related compounds to explore the structure-activity relationship (SAR). By systematically changing the amino acids adjacent to the phenyl-proline residue, one can map the enzyme's active site.
Table 2: Hypothetical IC₅₀ Data for a PRODH Inhibitor Series
| Compound ID | Sequence (Ac-X-Y-Z-NH₂) | X = cis-3-Ph-Pro IC₅₀ (µM) | Y = cis-3-Ph-Pro IC₅₀ (µM) |
| INH-001 | Ac-[cis-3-Ph-Pro] -Gly-Ala-NH₂ | 0.5 ± 0.1 | >100 |
| INH-002 | Ac-Ala-[cis-3-Ph-Pro] -Ala-NH₂ | >100 | 2.3 ± 0.4 |
| INH-003 | Ac-Ala-Gly-[cis-3-Ph-Pro] -NH₂ | >100 | 15.8 ± 2.1 |
| INH-004 | Ac-[cis-3-Ph-Pro] -Arg-Ala-NH₂ | 0.1 ± 0.02 | >100 |
| INH-005 | Ac-[cis-3-Ph-Pro] -Asp-Ala-NH₂ | 5.6 ± 0.9 | >100 |
Interpretation:
-
The data suggests that the position of the phenyl-proline residue is critical. Placing it at position X (N-terminus) is far more effective than at position Y or Z.
-
Comparing INH-001 , INH-004 , and INH-005 suggests that the residue immediately following the phenyl-proline moiety interacts with a specific sub-pocket. A basic residue (Arg in INH-004) enhances potency, perhaps by forming a salt bridge, while an acidic residue (Asp in INH-005) is detrimental. A neutral residue (Gly in INH-001) is well-tolerated.
This type of systematic analysis, enabled by the straightforward incorporation of this compound via SPPS, is the cornerstone of modern rational drug design.
Conclusion
This compound is a high-value building block for medicinal chemists and peptide scientists aiming to develop potent and selective enzyme inhibitors. Its unique combination of a conformationally rigid proline backbone and a sterically demanding phenyl group provides a powerful tool for enforcing specific secondary structures and probing hydrophobic pockets in enzyme active sites. When integrated with standard Fmoc-SPPS protocols and rigorous enzyme kinetic evaluation, this reagent can significantly accelerate the design-synthesis-test cycle, paving the way for the discovery of novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bogner, J. M., & Tanner, J. J. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Journal of Biological Chemistry, 298(3), 101659. Available at: [Link]
-
Tanner, J. J., et al. (2019). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 294(41), 15158–15168. Available at: [Link]
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Bower, M. J., et al. (2019). Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids Incorporating Zinc-Binding Groups. Organic Letters, 21(9), 3013–3017. Available at: [Link]
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Zhang, L., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. bioRxiv. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Goodacre, E. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-55. Available at: [Link]
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Tanner, J. J. (2018). Structural Biology of Proline Catabolic Enzymes. Antioxidants & Redox Signaling, 29(1), 47-66. Available at: [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
-
D'Alba, F., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1549. Available at: [Link]
-
Elia, I., et al. (2021). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 9, 628213. Available at: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Huang, A. H., & Cavalieri, A. J. (1979). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology, 63(3), 531-535. Available at: [Link]
-
Biovera. (2023). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Campbell, S. L., et al. (2022). Structure-based engineering of minimal proline dehydrogenase domains for inhibitor discovery. Protein Engineering, Design and Selection, 35, gzac022. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Bogner, J. M., & Tanner, J. J. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Proline Derivatives in Drug Discovery and Development. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
D'Alba, F., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI. Available at: [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Liu, L., et al. (2018). Inhibiting both proline biosynthesis and lipogenesis synergistically suppresses tumor growth. The Journal of Experimental Medicine, 215(5), 1329–1341. Available at: [Link]
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Khlebnikov, A. F., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(17), 13184. Available at: [Link]
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- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
synthesis of cyclic peptides with Fmoc-cis-3-phenylproline
Application Note & Protocol
Strategic Synthesis of Conformationally Constrained Cyclic Peptides Utilizing Fmoc-cis-3-Phenylproline
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclic peptides represent a burgeoning class of therapeutics, offering enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts.[1][2] A critical factor in realizing these advantages lies in controlling the peptide's three-dimensional structure. The incorporation of conformationally rigid amino acid analogs is a powerful strategy to pre-organize the linear precursor, thereby facilitating efficient macrocyclization and defining the final bioactive conformation. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of head-to-tail cyclic peptides using Fmoc-cis-3-phenylproline, a unique proline analog that enforces a specific turn geometry, significantly influencing cyclization efficiency and the resulting peptide architecture.
Introduction: The Power of Conformational Constraint
The therapeutic potential of peptides is often hampered by their susceptibility to proteolysis and their inherent flexibility, which can lead to poor receptor binding. Cyclization is a proven strategy to overcome these limitations by restricting conformational freedom and protecting the peptide termini from exopeptidases.[1][3] However, the intramolecular reaction to form the macrocycle can be entropically disfavored, often leading to low yields and the formation of undesirable dimers or oligomers.[4][5]
The introduction of "turn-inducing elements" is a key strategy to pre-organize the linear peptide into a conformation amenable to cyclization.[4] Proline and its analogs are particularly effective in this role due to the conformational constraints of their pyrrolidine ring, which can disrupt secondary structures like α-helices and induce β-turns.[6][7][8]
Fmoc-cis-3-phenylproline is a specialized building block designed to exert precise conformational control. The key features are:
-
Cis-Configuration: The stereochemistry at the Cα-Cβ bond of the proline ring is fixed. Unlike native proline, which exists in a cis-trans equilibrium, this analog locks the peptide backbone into a specific orientation.
-
Phenyl Group: The bulky phenyl substituent further restricts rotation and can engage in favorable aromatic-proline interactions, stabilizing the desired turn structure required for efficient cyclization.[9] The incorporation of phenylproline has also been explored to enhance transport properties across biological membranes.[10]
This application note details a robust methodology for leveraging these features, from linear peptide synthesis via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to on-resin cyclization and final product characterization.
Principle of the Method: An On-Resin Cyclization Strategy
The overall strategy involves assembling the linear peptide on a solid support, performing the head-to-tail cyclization while the peptide is still anchored to the resin, and finally cleaving the cyclic product for purification. On-resin cyclization is advantageous as the solid support provides a "pseudo-dilution" effect, minimizing intermolecular side reactions (e.g., dimerization) that can plague solution-phase cyclizations.[4]
The workflow is as follows:
-
Resin Functionalization: The peptide is anchored to the resin via the side chain of a trifunctional amino acid (e.g., Aspartic or Glutamic Acid). This leaves the C-terminus and N-terminus free for the eventual cyclization.
-
Linear Peptide Synthesis: The peptide chain is elongated using standard Fmoc-SPPS chemistry.[11][12]
-
Orthogonal Deprotection: The protecting groups on the N-terminus (Fmoc) and the C-terminal carboxyl group (anchored via the side chain) are selectively removed.
-
On-Resin Cyclization: An intramolecular amide bond is formed between the newly exposed N-terminal amine and the C-terminal carboxylic acid using a suitable coupling agent.
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. The crude product is then purified by RP-HPLC.
Workflow of On-Resin Cyclic Peptide Synthesis
Caption: Workflow for on-resin synthesis of a cyclic peptide.
Detailed Protocols
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example | Notes |
| Rink Amide MBHA Resin (100-200 mesh) | Synthesis Grade | AAPPTec, ChemPep | Typical loading: 0.4-0.7 mmol/g. |
| Fmoc-Amino Acids | Synthesis Grade | ChemPep, Various | Including Fmoc-Asp(OAll)-OH and Fmoc-cis-3-phenylproline. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Various | |
| Dichloromethane (DCM) | ACS Grade | Various | |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. |
| HATU | Synthesis Grade | Various | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.[1] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Various | Base for coupling reactions. |
| Tetrakis(triphenylphosphine)palladium(0) | Reagent Grade | Various | Catalyst for Allyl group removal. |
| Phenylsilane (PhSiH3) | Reagent Grade | Various | Scavenger for Allyl deprotection. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For cleavage.[13] |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Cation scavenger for cleavage cocktail.[14] |
| Diethyl Ether (cold) | ACS Grade | Various | For peptide precipitation.[15] |
Protocol 1: Linear Peptide Synthesis
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Place 200 mg of Rink Amide resin (assuming ~0.5 mmol/g loading) into a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour.[16]
-
Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Linker Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OAll)-OH (5 eq., 0.5 mmol), HATU (4.9 eq., 0.49 mmol), in DMF.
-
Add DIPEA (10 eq., 1.0 mmol) to the vial and vortex.
-
Immediately add the activation solution to the resin. Agitate for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation Cycles (for each amino acid):
-
Deprotection: Add 20% piperidine in DMF. Agitate for 5 min, drain. Repeat for 15 min. Wash with DMF (5x).
-
Coupling: Pre-activate the next Fmoc-amino acid (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 1-2 minutes. Add to the resin and agitate for 1-2 hours. For Fmoc-cis-3-phenylproline, a double coupling may be beneficial due to potential steric hindrance.
-
Wash: Wash with DMF (5x).
-
Repeat this cycle for all amino acids in the sequence. After the final coupling, leave the N-terminal Fmoc group ON.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Allyl Deprotection (C-Terminus):
-
Wash the peptide-resin with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (15 eq.) in DCM. CAUSALITY: Palladium(0) catalyzes the cleavage of the allyl ester, and phenylsilane acts as a scavenger for the allyl cation.[17]
-
Add the solution to the resin, ensuring it is fully submerged. Agitate under a nitrogen or argon atmosphere for 30 minutes. Repeat this step two more times with fresh reagent solution.
-
Wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).
-
-
Fmoc Deprotection (N-Terminus):
-
Treat the resin with 20% piperidine in DMF (5 min + 15 min) as described in Protocol 1, step 4a.
-
Wash the resin thoroughly with DMF (10x) to remove all traces of piperidine.
-
-
Intramolecular Cyclization:
-
In a separate vial, prepare a dilute solution of HATU (3 eq.) and DIPEA (6 eq.) in a large volume of DMF (to favor intramolecular reaction).
-
Add this solution to the peptide-resin and agitate for 12-24 hours.
-
CAUSALITY: HATU is a highly efficient coupling reagent that minimizes the risk of epimerization at the C-terminal residue during activation, which is a common problem in cyclization reactions.[1][18]
-
Monitor the reaction by taking a small aliquot of resin, performing a test cleavage, and analyzing by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Once complete, wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
Protocol 3: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS .[14]
-
CAUSALITY: TFA is a strong acid that cleaves the peptide from the Rink Amide linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu).[13] Water and TIS act as scavengers to quench reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met.[19]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin). Agitate at room temperature for 2-3 hours.[15]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing 8-10 times the volume of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.[15]
-
-
Washing and Drying:
-
Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using preparative RP-HPLC with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.[20]
-
Collect fractions and analyze them by LC-MS to identify those containing the pure cyclic product.
-
-
Characterization:
-
LC-MS: Confirm the purity and molecular weight of the final product. The cyclic peptide will typically have a shorter retention time on a C18 column compared to its linear precursor due to a more compact, globular structure.[17][21]
-
High-Resolution MS (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the cyclic peptide.[21][22]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cyclization Yield | 1. Incomplete deprotection of N- or C-terminus.2. Steric hindrance.3. Formation of dimers/oligomers. | 1. Ensure thorough washing after deprotection steps.2. Extend cyclization time; consider a different, more potent coupling reagent like PyBOP.3. Ensure high dilution conditions were conceptually met (on-resin). |
| Incomplete Cleavage | 1. Insufficient cleavage time.2. Deactivated TFA. | 1. Extend cleavage time to 4 hours.2. Use fresh, high-quality TFA. |
| Multiple Peaks in HPLC | 1. Presence of deletion sequences from SPPS.2. Epimerization during cyclization.3. Side reactions during cleavage. | 1. Optimize coupling times during SPPS; use double coupling for difficult residues.2. Use HATU/HOAt to suppress racemization.[4]3. Ensure proper scavengers are used in the cleavage cocktail.[13][19] |
| No Product Detected | 1. Failed coupling of the first amino acid.2. Failed cyclization coupling. | 1. Re-evaluate linker coupling protocol; use a Kaiser test to confirm.2. Take a small resin sample post-cyclization for a test cleavage and MS analysis to diagnose the issue. |
Conclusion
The use of Fmoc-cis-3-phenylproline offers a strategic advantage in the synthesis of cyclic peptides by enforcing a defined backbone turn that facilitates efficient macrocyclization. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize these valuable molecules. By combining a carefully planned on-resin cyclization strategy with standard Fmoc-SPPS and rigorous purification, it is possible to obtain high-purity, conformationally constrained cyclic peptides for applications in drug discovery and chemical biology.
References
-
Aapptec Peptides. Cleavage from Wang Resin. [Link]
-
GenScript. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]
-
Gao, Y., et al. (2017). Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. Protein and Peptide Letters, 24(10). [Link]
-
Vinogradov, A. A., et al. (2020). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. Angewandte Chemie International Edition, 59(19), 7493-7498. [Link]
-
Karas, J. A., et al. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science, 6(8), 4647-4652. [Link]
-
Cavelier, F., et al. (2002). Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of the American Chemical Society, 124(12), 2917-2923. [Link]
-
ResearchGate. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. [Link]
-
Semantic Scholar. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics. (2004). Synthesis of Peptides Containing Proline Analogues. [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
YMC. UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]
-
Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
ResearchGate. TBAF and peptide cleavage cocktail? [Link]
-
Amen, F. M. A., et al. (2020). Accurate quantification of modified cyclic peptides without the need for authentic standards. Scientific Reports, 10(1), 1-10. [Link]
-
Kang, Y. K. (2005). Impact of azaproline on Peptide conformation. Journal of Peptide Science, 11(8), 488-498. [Link]
-
Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Zorzi, A., Deyle, K., & Heinis, C. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 46(22), 6621-6646. [Link]
-
LifeTein. Strategies for peptide macrocyclization: head to tail cyclization. [Link]
-
Ouchi, H., et al. (2016). A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide. Organic & Biomolecular Chemistry, 14(36), 8473-8479. [Link]
-
Omizzolo. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
-
White, C. J., & Yudin, A. K. (2011). The Pseudoproline Approach to Peptide Cyclization. Accounts of Chemical Research, 44(8), 624-635. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Nature Protocols, 2(12), 3247-3256. [Link]
-
McMurray, J. S., & Lewis, C. A. (1993). The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Tetrahedron Letters, 34(51), 8059-8062. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- Chen, X. (2019). Synthesis method of head and tail cyclic peptide containing proline.
-
Bowerman, C. J., & Nilsson, B. L. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 134(31), 12973-12982. [Link]
-
Horng, J. C., & Raleigh, D. P. (2003). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein Science, 12(1), 61-66. [Link]
-
ResearchGate. Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. [Link]
-
Thomas, S. T., et al. (2007). Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif. Journal of the American Chemical Society, 129(37), 11579-11584. [Link]
-
Parmar, A., & Chudasama, V. (2020). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. RSC Advances, 10(63), 38439-38448. [Link]
Sources
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. peptide.com [peptide.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2 [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2 | Semantic Scholar [semanticscholar.org]
- 9. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. nbinno.com [nbinno.com]
- 14. rsc.org [rsc.org]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. biotage.com [biotage.com]
- 18. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01774B [pubs.rsc.org]
- 19. peptide.com [peptide.com]
- 20. biovera.com.au [biovera.com.au]
- 21. resolvemass.ca [resolvemass.ca]
- 22. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Incorporation of Fmoc-cis-DL-3-phenyl-Pro-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Conformationally Constrained Proline Analogs
The introduction of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as stability, potency, and receptor selectivity.[1][2] Among these, conformationally constrained proline analogs are of particular interest due to the unique structural role of proline in peptide backbones.[3] Proline's pyrrolidine ring restricts the phi (φ) torsion angle, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[3]
Fmoc-cis-DL-3-phenyl-Pro-OH is a proline analog featuring a bulky phenyl group fixed in a cis configuration on the Cγ position of the pyrrolidine ring. This modification imparts significant steric hindrance and introduces a rigid conformational bias.[4] The incorporation of this building block into peptide libraries can lead to novel peptide topologies with enhanced proteolytic stability and unique binding characteristics, making it a valuable tool for the development of new therapeutic peptides and peptidomimetics.[4]
This guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its successful incorporation into peptide libraries using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind specific experimental choices, address potential challenges, and outline robust validation methods.
Chemical Properties and Handling of this compound
A thorough understanding of the chemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Source |
| CAS Number | 181824-45-3 | [5] |
| Molecular Formula | C₂₆H₂₃NO₄ | [5] |
| Molecular Weight | 413.47 g/mol | [5] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% | [4] |
| Storage | 2-8°C, desiccated | [4] |
| Solubility | Soluble in DMF, NMP, DCM | General Knowledge |
Handling Recommendations:
-
Storage: Store the reagent at 2-8°C under desiccated conditions to prevent degradation.[4]
-
Weighing: Bring the container to room temperature before opening to avoid moisture condensation.
-
Solubilization: Dissolve the required amount in high-purity, peptide-synthesis-grade DMF or NMP immediately before use.
Core Principles and Challenges of Incorporation
The primary challenge in incorporating this compound is overcoming the significant steric hindrance posed by the cis-3-phenyl group. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to:
-
Incomplete Coupling: Resulting in deletion sequences (peptides missing the intended amino acid), which can be difficult to separate from the target peptide.[6]
-
Slow Reaction Kinetics: Requiring longer coupling times or more potent reagents to drive the reaction to completion.[6]
To mitigate these challenges, the selection of appropriate coupling reagents and optimized reaction conditions is paramount.
Experimental Protocols for SPPS Incorporation
The following protocols are designed for Fmoc-based solid-phase peptide synthesis. They can be adapted for both manual and automated synthesizers.
Standard Protocol for Incorporation
This protocol is a starting point for the incorporation of this compound and may be sufficient for less demanding sequences.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Procedure (for a 0.1 mmol scale):
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[7]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq., 0.4 mmol), HCTU (3.9 eq., 0.39 mmol) in DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[4][8]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and IPA (3x).
-
Coupling Confirmation (Optional but Recommended):
-
Perform a qualitative test (e.g., Chloranil or Isatin test) to check for the presence of unreacted secondary amines. The Kaiser test is not suitable for proline.[4]
-
High-Efficiency Protocol for Difficult Couplings (Double Coupling)
For sequences where the standard protocol results in incomplete coupling, or when coupling to another sterically hindered residue, a more robust protocol is required.
Materials: Same as the standard protocol, with the addition of:
-
High-Efficiency Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Procedure (for a 0.1 mmol scale):
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of the Standard Protocol.
-
First Coupling:
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat the activation and coupling steps (Step 2) with a fresh solution of activated this compound.
-
Agitate the reaction mixture for another 1.5 hours.[5]
-
-
Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).
-
Coupling Confirmation: Perform a qualitative test as described in the standard protocol.
Sources
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
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- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Optimized Cleavage and Deprotection Strategies for 3-Phenylproline-Containing Peptides
Abstract
The incorporation of non-proteinogenic amino acids like 3-phenylproline (PhP) is a powerful strategy in medicinal chemistry to introduce conformational constraints and enhance the metabolic stability of synthetic peptides. However, the unique steric and electronic properties of such residues can present significant challenges during the final cleavage and deprotection steps of Solid-Phase Peptide Synthesis (SPPS). This document provides a detailed guide to understanding and overcoming these challenges. We will explore the underlying chemical principles, recommend optimized cleavage cocktails, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals working with 3-phenylproline-containing peptides.
The Challenge of 3-Phenylproline in Peptide Cleavage
The final step in Fmoc-based SPPS is the acidolytic cleavage of the peptide from the solid support, which simultaneously removes the side-chain protecting groups.[1][2] This is typically achieved using a high concentration of trifluoroacetic acid (TFA).[3][4] During this process, acid-labile protecting groups (e.g., t-Butyl, Trityl) are released as highly reactive carbocations.[3][5]
The presence of 3-phenylproline introduces two primary complications:
-
Steric Hindrance: The bulky phenyl group can sterically shield the peptide backbone and adjacent protecting groups, potentially slowing the kinetics of cleavage and deprotection. This may necessitate longer reaction times or more aggressive conditions for complete removal.
-
Electronic Susceptibility: The electron-rich phenyl ring is a potential target for electrophilic attack by the carbocations generated during deprotection. This can lead to undesirable side reactions, such as alkylation of the phenyl ring, resulting in impurities that are difficult to separate from the target peptide. This is analogous to the well-documented alkylation of tryptophan residues during TFA cleavage.[6]
To mitigate these issues, the cleavage cocktail must be carefully formulated with a combination of scavengers designed to efficiently trap reactive carbocations and facilitate complete deprotection.[7]
Selecting the Optimal Cleavage Cocktail
A "cleavage cocktail" is a mixture of TFA and various scavenger molecules. The choice of scavengers is critical and depends on the specific amino acids in the peptide sequence.[1][8] For peptides containing 3-phenylproline, a robust cocktail that addresses both potential t-butylation and tritylation side products is essential.
Table 1: Recommended Cleavage Cocktails for 3-Phenylproline Peptides
| Reagent Cocktail | Composition (% v/v/v/w) | Key Scavengers & Rationale | Application Notes for 3-Phenylproline Peptides |
| Reagent K (Recommended) | TFA / Phenol / Water / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | Phenol & Thioanisole: Aromatic scavengers that protect electron-rich rings (like the one in PhP).[7] EDT (1,2-ethanedithiol): A "soft" scavenger effective at trapping t-butyl cations.[9] Water: Scavenges t-butyl cations.[3] | This is a highly effective, general-purpose cocktail for complex peptides.[4][7] Its combination of hard and soft scavengers provides comprehensive protection for the PhP residue and other sensitive amino acids (Trp, Met, Cys). |
| Reagent B | TFA / Phenol / Water / TIS (88 / 5 / 5 / 2) | TIS (Triisopropylsilane): A highly efficient reducing scavenger for trityl cations and other carbocations.[5][10] Phenol & Water: Standard scavengers.[3] | A good "odorless" alternative to thiol-containing cocktails if the sequence does not contain Cys or Met.[10] TIS is very effective at preventing reattachment of protecting groups.[5] |
| TFA / TIS / Water | TFA / TIS / Water (95 / 2.5 / 2.5) | TIS & Water: A minimalist cocktail.[5] | Suitable for simple peptides lacking other sensitive residues. The higher TFA concentration can aid in cleaving sterically hindered sites. However, it offers less protection for the PhP phenyl ring compared to Reagent K. |
Rationale for Reagent K: For peptides containing 3-phenylproline, Reagent K is the recommended starting point. The combination of phenol and thioanisole acts as a competitive substrate for electrophilic attack, protecting the phenyl ring of the PhP residue. EDT and water effectively quench the t-butyl cations generated from common protecting groups like Boc (Lys, His), tBu (Ser, Thr, Tyr), and Pbf (Arg).[7][11][12]
Experimental Workflow & Protocols
The overall process involves preparing the peptide-resin, performing the cleavage reaction, precipitating the crude peptide, and preparing it for purification and analysis.
Sources
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- 2. chemistry.du.ac.in [chemistry.du.ac.in]
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- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
Application of Fmoc-cis-3-phenylproline in Peptidomimetics: A Guide for Advanced Drug Discovery
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their inherent conformational flexibility often leads to metabolic instability and reduced receptor affinity. The introduction of non-canonical amino acids that impose specific structural constraints is a powerful strategy to overcome these limitations. Fmoc-cis-3-phenylproline stands out as a valuable building block in this regard. The cis-configuration of the phenyl group on the proline ring introduces a significant steric bias, which can lock the peptide backbone into a desired conformation. This pre-organization can lead to enhanced receptor binding, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the application of Fmoc-cis-3-phenylproline in the design and synthesis of advanced peptidomimetics, complete with detailed protocols and expert insights.
The Rationale Behind Incorporating Fmoc-cis-3-phenylproline
The unique stereochemistry of Fmoc-cis-3-phenylproline offers several strategic advantages in peptidomimetic design:
-
Stabilization of Bioactive Conformations: The cis-phenyl substituent can favor a specific Cγ-endo or Cγ-exo pucker of the pyrrolidine ring, which in turn influences the peptide backbone's dihedral angles (φ and ψ). This can stabilize secondary structures such as β-turns and polyproline II (PPII) helices, which are often crucial for receptor recognition.
-
Modulation of cis/trans Isomerism: The steric bulk of the phenyl group can influence the equilibrium of the preceding peptide bond's cis/trans isomerization. In certain sequence contexts, it can stabilize the less common but biologically relevant cis-amide bond conformation.[2]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the phenyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the in vivo half-life of the peptide. Modifications that increase steric hindrance are a known strategy to improve metabolic resistance.[3]
-
Improved Physicochemical Properties: The introduction of an aromatic ring can modulate the hydrophobicity and solubility of the resulting peptidomimetic, which can be fine-tuned to optimize drug-like properties.
Core Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-cis-3-phenylproline
The incorporation of Fmoc-cis-3-phenylproline into a peptide sequence via Fmoc-based SPPS requires careful consideration due to its steric hindrance. The following protocol is designed to maximize coupling efficiency and minimize potential side reactions.
Materials and Reagents
-
Fmoc-cis-DL-3-phenyl-Pro-OH (Note: As this is a racemic mixture, diastereomeric peptides will be synthesized. Chiral separation may be necessary post-synthesis if a specific stereoisomer is required.)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling Reagents (High-Potency Recommended):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether for peptide precipitation
Step-by-Step Synthesis Protocol
This protocol outlines a single coupling cycle for incorporating Fmoc-cis-3-phenylproline.
-
Resin Preparation and Swelling: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate for 5 minutes, then drain. d. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes. e. Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-cis-3-phenylproline (Double Coupling Recommended): a. First Coupling: i. In a separate vial, dissolve Fmoc-cis-3-phenyl-Pro-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. ii. Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes. iii. Add the activated amino acid solution to the deprotected resin. iv. Agitate the reaction vessel for 1-2 hours. v. Drain the coupling solution and wash the resin with DMF (3 times). b. Second Coupling: i. Repeat steps 3.a.i through 3.a.iv with a fresh preparation of activated Fmoc-cis-3-phenyl-Pro-OH. ii. After the second coupling, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).
-
Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. b. Wash the resin with DMF and DCM.
-
Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3, adjusting for the specific amino acid) cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Diagram of the SPPS Cycle for Fmoc-cis-3-phenylproline
Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-cis-3-phenylproline.
Data Presentation: Expected Outcomes and Characterization
The incorporation of cis-3-phenylproline is expected to significantly impact the properties of the resulting peptidomimetic. Below is a hypothetical comparative analysis based on established principles of using constrained amino acids.
| Property | Native Peptide (with L-Proline) | Modified Peptide (with cis-3-phenylproline) | Rationale for Expected Difference |
| Receptor Binding Affinity (Ki) | Lower Affinity (Higher Ki) | Higher Affinity (Lower Ki) | The constrained conformation may better mimic the bioactive conformation, reducing the entropic penalty of binding. |
| Proteolytic Stability (t½ in plasma) | Shorter Half-life | Longer Half-life | The phenyl group provides steric shielding against protease cleavage.[3] |
| Secondary Structure | Flexible / Unstructured | Defined Turn or Helical Structure | The cis-phenyl group restricts backbone dihedral angles, promoting ordered structures. |
Structural Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (TOCSY, NOESY) are invaluable for determining the three-dimensional structure of the peptide in solution. The presence of cis-3-phenylproline is expected to result in distinct chemical shifts and Nuclear Overhauser Effect (NOE) patterns, providing direct evidence of the conformational constraint.[2][4]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the overall secondary structure content of the peptide. A shift towards a more defined structure (e.g., a characteristic β-turn or PPII helix spectrum) upon incorporation of cis-3-phenylproline would support its role as a conformational constraint.
Application Case Study: Phenylproline-Based Peptides as Blood-Brain Barrier Shuttles
A notable application of phenylproline-containing peptides is in overcoming the challenge of drug delivery to the brain. Researchers have developed tetrapeptides composed of phenylproline, (PhPro)₄, that act as efficient shuttles to transport cargo across the blood-brain barrier (BBB) via passive diffusion.[5]
-
Key Findings:
-
These (PhPro)₄ shuttles exhibited a 1000-fold improvement in water solubility compared to previous peptide-based shuttles.[5]
-
They retained high transport values across artificial membranes, demonstrating their potential for drug delivery.[5][6]
-
The transport capacity was confirmed by successfully shuttling therapeutically relevant cargos like L-DOPA.[5]
-
The study highlighted the critical role of stereochemistry in passive diffusion across the BBB.[5]
-
This case study underscores the potential of incorporating phenylproline residues to create peptidomimetics with significantly improved drug delivery properties.
Troubleshooting and Expert Insights
-
Low Coupling Efficiency: Due to the steric hindrance of Fmoc-cis-3-phenylproline, incomplete coupling can be an issue. A double coupling strategy with a potent activating agent like HATU is strongly recommended.[7] If coupling remains problematic, consider increasing the reaction time or using microwave-assisted peptide synthesis.
-
Racemization: While Fmoc chemistry generally minimizes racemization, the use of hindered amino acids can sometimes increase this risk. It is advisable to verify the chiral purity of the final peptide, especially if a specific stereoisomer of cis-3-phenylproline was used.
-
Aggregation: The introduction of a hydrophobic phenyl group could potentially increase the aggregation tendency of the growing peptide chain. Using solvents with better solvating properties, such as N-methylpyrrolidone (NMP), or incorporating pseudoproline dipeptides elsewhere in the sequence can help mitigate this.
Safety and Handling
Fmoc-cis-3-phenyl-Pro-OH should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place at 2-8°C.[1]
Conclusion
Fmoc-cis-3-phenylproline is a powerful tool for the rational design of peptidomimetics with enhanced therapeutic potential. By imposing specific conformational constraints, it enables the development of peptides with improved receptor affinity, increased metabolic stability, and novel drug delivery capabilities. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery programs.
References
-
MySkinRecipes. (n.d.). This compound. [Link]
- Horwell, D. C., et al. (1996). The design of a new class of non-peptide substance P antagonists: potent, orally active and long-acting analogues of an earlier lead. Bioorganic & Medicinal Chemistry Letters, 6(13), 1547-1552.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
Gorrea, E., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
De Marco, R., et al. (2012). Expedient synthesis of pseudo-Pro-containing peptides: towards constrained peptidomimetics and foldamers. Organic & Biomolecular Chemistry, 10(11), 2307-17. [Link]
-
Tuchscherer, G., & Mutter, M. (1995). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of Peptide Science, 1(1), 3-12. [Link]
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(30), 9576-9586. [Link]
-
Tian, X., et al. (2006). Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach. Journal of Medicinal Chemistry, 49(15), 4745-61. [Link]
-
Martin, E. R., et al. (2021). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 120(21), 4719-4732. [Link]
-
Carpino, L. A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3373–3377. [Link]
-
Behrendt, R., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. Nature Protocols, 11(4), 613-629. [Link]
-
Giralt, E., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society, 137(23), 7371–7378. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 39-60. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convienient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Al-Ameed, T. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Medicinal Chemistry, 12(3), 359-371. [Link]
-
Alcantara, M., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences, 8, 734169. [Link]
-
Chen, K., et al. (2004). The polyproline II conformation in short alanine peptides is noncooperative. Proceedings of the National Academy of Sciences, 101(43), 15352-15357. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(5), 1475-88. [Link]
-
Teixidó, M., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7371-8. [Link]
-
V'yunova, T. V., et al. (2017). Enzymatic Stability and Possible Molecular Targets of Synthetic Peptide HFRWPGP. Pharmaceutical Chemistry Journal, 51(5), 379–382. [Link]
-
Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-10. [Link]
-
Exarchos, K. P., et al. (2009). Detection of discriminative sequence patterns in the neighborhood of proline cis peptide bonds and their functional annotation. BMC Bioinformatics, 10, 36. [Link]
-
NML (Producer). (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
-
Exarchos, K. P., et al. (2009). Detection of discriminative sequence patterns in the neighborhood of proline cis peptide bonds and their functional annotation. BMC Bioinformatics, 10, 36. [Link]
-
Windisch, M., et al. (2024). Comparing the biological activity and composition of Cerebrolysin with other peptide preparations. Pharmaceuticals (Basel, Switzerland), 17(1), 123. [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 693, 1-21. [Link]
Sources
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- 2. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with Fmoc-cis-3-phenylproline
Technical Support Center: Fmoc-cis-3-Phenylproline Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for . This resource is designed to provide in-depth, actionable advice to overcome the unique challenges presented by this sterically hindered amino acid derivative. By understanding the underlying chemical principles and employing optimized protocols, you can significantly improve the success of your solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of Sterically Hindered Residues
Fmoc-cis-3-phenylproline is a valuable building block for introducing conformational constraints into peptides, which can enhance biological activity and stability.[1][2] However, the bulky phenyl group in the cis configuration on the proline ring presents significant steric hindrance.[3][4] This spatial obstruction can dramatically slow down the kinetics of amide bond formation, leading to incomplete coupling reactions, low yields, and the formation of deletion sequences.[5] This guide will walk you through diagnosing and resolving these common issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-cis-3-phenylproline so difficult to couple?
A1: The primary challenge is steric hindrance. The phenyl group on the 3-position of the proline ring, fixed in the cis orientation, physically blocks the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This is particularly problematic when the preceding amino acid also has a bulky side chain. This steric clash slows down the rate of the desired nucleophilic attack required for peptide bond formation.[5]
Q2: My Kaiser test is negative (yellow beads), but I still suspect incomplete coupling. Is this possible?
A2: Yes, this is a common scenario with sterically hindered residues. The Kaiser test detects primary amines by reacting with ninhydrin to produce a characteristic blue color.[6] However, proline and its derivatives are secondary amines, for which the Kaiser test is unreliable, often yielding a less intense red-brown or even a false-negative result.[7][8] Furthermore, if the peptide chain on the resin begins to aggregate, it can physically trap the N-terminal amine, making it inaccessible to the ninhydrin reagent, leading to a false negative.[9]
Q3: Which coupling reagents are recommended for Fmoc-cis-3-phenylproline?
A3: For sterically demanding couplings, it is crucial to use high-potency onium salt-based reagents. Standard carbodiimide reagents like DIC are often insufficient.[9]
-
Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly recommended. HATU, in particular, is known for its high reactivity and ability to minimize racemization.[10][11] COMU offers comparable efficiency with an improved safety profile.[12]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices.[10] An advantage of phosphonium reagents is that they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium reagents when used in large excess.[11]
Q4: Can I simply extend the coupling time to improve efficiency?
A4: Extending the coupling time is a valid initial strategy and can be effective.[9] However, for highly hindered couplings, extended reaction times alone may not be sufficient to drive the reaction to completion. Prolonged exposure to the basic conditions of the coupling reaction can also increase the risk of side reactions, such as racemization, particularly for sensitive amino acids elsewhere in the sequence.[13] A more robust approach often involves a combination of extended time and a more potent coupling reagent, or performing a "double coupling".[14]
Part 2: Diagnostic Workflow and Troubleshooting
A systematic approach is key to identifying and resolving coupling issues. The following workflow will guide you through the process of diagnosing and troubleshooting low coupling efficiency.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Step 1: Accurate Monitoring of the Coupling Reaction
Given the unreliability of the Kaiser test for proline derivatives, alternative methods are essential for accurately assessing the completion of the coupling step.[7][15]
-
Isatin Test: This test produces a blue color in the presence of an unprotected N-terminal proline, indicating an incomplete reaction.[7]
-
Chloranil Test: Similar to the isatin test, a blue or greenish-blue color indicates the presence of a free secondary amine.[15]
Protocol 1: Isatin Test Procedure
-
Collect a small sample of the peptide-resin (5-10 mg) into a small glass test tube.
-
Wash the resin beads thoroughly with dimethylformamide (DMF) (3x) and then with dichloromethane (DCM) (3x) to remove any residual reagents.
-
Add 2-3 drops of the isatin test solution.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads. If the beads turn blue, the coupling reaction is incomplete.[7]
Step 2: Implementing Corrective Actions
If a positive test indicates incomplete coupling, the following strategies should be employed.
Strategy 1: Double Coupling
This is the most common and often most effective strategy for difficult couplings.[9][14] It involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
Protocol 2: Double Coupling Procedure
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all soluble reagents and byproducts.[11]
-
Prepare a fresh solution of Fmoc-cis-3-phenylproline and a potent coupling reagent (e.g., HATU/DIPEA) in DMF, using the same equivalents as the first coupling.
-
Add the fresh coupling solution to the washed peptide-resin.
-
Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5x).
-
Perform a final monitoring test (Isatin or Chloranil) to confirm completion.
Strategy 2: Capping Unreacted Amines
If double coupling still results in a positive test, it may be necessary to "cap" the unreacted N-terminal amines. This prevents the formation of deletion sequences in the final peptide product. Capping is achieved by acetylating the free amines with a reagent like acetic anhydride.
Protocol 3: Acetic Anhydride Capping
-
After the final coupling attempt and subsequent DMF washes, add a capping solution to the peptide-resin. A common capping solution is a mixture of acetic anhydride, a base (like DIPEA or pyridine), and DMF.
-
Agitate the resin with the capping solution for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
Part 3: Optimized Coupling Conditions
The choice of reagents and reaction parameters is critical for success. The following table provides recommended conditions for coupling Fmoc-cis-3-phenylproline.
| Parameter | Recommendation | Rationale and Key Considerations |
| Coupling Reagent | HATU, HCTU, or COMU [16] | These onium salt reagents form highly reactive OAt or Oxyma active esters, which are more effective at overcoming steric hindrance than esters formed by carbodiimides. |
| Amino Acid Equivalents | 3-5 equivalents | A higher excess of the amino acid and coupling reagents helps to drive the reaction equilibrium towards product formation.[14] |
| Base | DIPEA or NMM | DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base commonly used to activate the amino acid without causing side reactions.[10] |
| Solvent | DMF (N,N-Dimethylformamide) | Ensure the use of high-purity, peptide synthesis-grade DMF, as contaminants can interfere with the reaction. |
| Reaction Time | 1-2 hours per coupling | For a double coupling strategy, each coupling step should be at least one hour. Monitor progress if possible.[5] |
| Temperature | Room Temperature | While elevated temperatures can increase reaction rates, they also increase the risk of racemization. It is generally better to use a more potent coupling reagent at room temperature. |
Conclusion
Successfully incorporating Fmoc-cis-3-phenylproline into a peptide sequence requires a departure from standard SPPS protocols. By anticipating the challenges of steric hindrance, employing reliable monitoring tests for secondary amines, and utilizing potent coupling reagents in an optimized double-coupling strategy, researchers can achieve high coupling efficiencies. This systematic approach ensures the integrity of the final peptide product, paving the way for further research and development.
References
- Benchchem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Georg Thieme Verlag. (n.d.). Synthesis of Peptides Containing Proline Analogues.
- Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate. (n.d.). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides.
- MDPI. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules.
- Medicilon. (n.d.). How to Optimize Peptide Synthesis?.
- Benchchem. (n.d.). Troubleshooting low coupling efficiency of D-Methionine-N-fmoc-d3.
- Benchchem. (n.d.). Troubleshooting low coupling efficiency with Fmoc-Ser-OMe.
- Benchchem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
- Benchchem. (n.d.). Overcoming steric hindrance in BOP-mediated couplings.
- Benchchem. (n.d.). Optimizing coupling conditions for difficult Fmoc-His(3-Me)-OH sequences.
- PubMed. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of Molecular Recognition.
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- 4. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
steric hindrance issues with Fmoc-3-phenylproline in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid, Fmoc-3-phenylproline, into their peptide sequences. The unique structure of this proline analog offers exciting possibilities for modulating peptide conformation and biological activity but also presents significant challenges during synthesis.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common issues, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-3-phenylproline and why is it considered sterically hindered?
Fmoc-3-phenylproline is a derivative of the amino acid proline where a bulky phenyl group is attached to the 3-position of the pyrrolidine ring. This modification makes it a valuable tool for introducing conformational constraints into a peptide backbone.[3] However, the presence of this large, non-natural side chain in close proximity to the peptide backbone significantly obstructs the coupling reaction, leading to challenges not typically seen with standard proteinogenic amino acids.[4][5] This obstruction is known as steric hindrance.
Q2: What are the most common problems encountered when coupling Fmoc-3-phenylproline?
The primary issue is inefficient or incomplete peptide bond formation.[6] This manifests as:
-
Low Coupling Yields: A significant portion of the growing peptide chains on the resin fail to incorporate the Fmoc-3-phenylproline.
-
Deletion Sequences: The final crude peptide product is contaminated with sequences lacking the intended 3-phenylproline residue.
-
Complete Synthesis Failure: In severe cases, the coupling reaction may fail to proceed to any significant extent.
These problems stem from the difficulty of the activated carboxyl group of the incoming Fmoc-3-phenylproline reaching the N-terminal amine of the resin-bound peptide chain.[6]
Q3: Can I use standard coupling reagents like HBTU or DIC/HOBt?
While standard reagents are effective for most amino acids, they often prove inefficient for sterically demanding residues like Fmoc-3-phenylproline.[6] Traditional activation methods may result in slow reaction rates and require a large excess of reagents to achieve even moderate success.[6] For reliable and efficient incorporation, more potent coupling reagents are strongly recommended.
Q4: Which coupling reagents are most effective for Fmoc-3-phenylproline?
To overcome the steric barrier, high-potency coupling reagents are crucial.[7] The choice of reagent can be the deciding factor in the success of the synthesis.[7] The most effective reagents are typically based on uronium/aminium salts, particularly those incorporating the nucleophilic additive Oxyma Pure or HOAt.[7][8]
| Coupling Reagent | Key Features & Advantages | Primary Use Case |
| HATU | Based on HOAt, highly efficient for hindered couplings. Considered a gold standard for difficult sequences.[7] | Excellent for both sterically hindered and N-methylated amino acids. |
| COMU | Oxyma-based reagent with coupling efficiency comparable to HATU.[7][8] Offers improved safety (non-explosive) and solubility.[7] | Ideal for challenging couplings, including microwave-assisted SPPS.[7] |
| HCTU | A cost-effective and highly efficient guanylation agent. | Often used in automated synthesizers for fast and efficient couplings of hindered residues.[9] |
| PyAOP | Phosphonium salt-based reagent, proven effective for preparing peptides with hindered amino acids like Aib.[6] | A powerful alternative for sequences where other reagents may fail. |
| DIC/Oxyma Pure | A carbodiimide-based method enhanced with the Oxyma additive. Outperforms HOBt and is comparable to HOAt in performance.[6][8] | A robust and widely applicable choice, balancing cost and efficiency. |
Q5: How can I monitor the coupling reaction's completeness?
Standard monitoring via the ninhydrin (Kaiser) test is unreliable for proline residues, as the secondary amine of proline does not produce the characteristic blue color.[10] The test may give a false negative result, indicating a complete reaction when it is, in fact, incomplete.[10][11] More reliable methods include:
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test can be used to detect primary amines.
-
Microcleavage: A small sample of the peptide-resin can be cleaved and analyzed by LC-MS to confirm the successful addition of the residue.[10] This is the most definitive method.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving issues encountered during the incorporation of Fmoc-3-phenylproline.
Guide 1: Overcoming Incomplete or Failed Coupling
This is the most frequent challenge. The guide below outlines a logical workflow for troubleshooting this issue.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for failed Fmoc-3-phenylproline coupling.
Detailed Troubleshooting Steps
| Observation / Symptom | Potential Root Cause | Recommended Action(s) |
| Low yield of crude peptide after cleavage; presence of deletion sequence confirmed by LC-MS. | 1. Insufficient Reagent Potency: Standard coupling reagents (HBTU, DIC/HOBt) are not strong enough to overcome the steric hindrance.[6] | Upgrade Coupling Reagent: Switch to a more powerful reagent such as HATU, COMU, or PyAOP.[6][7] Use an appropriate base like DIPEA or 2,4,6-collidine.[9] |
| 2. Inadequate Reaction Time/Concentration: The coupling reaction is kinetically slow due to the steric barrier and requires more time and/or higher concentrations of reactants.[4] | Optimize Protocol: a) Increase Excess: Use 3-6 equivalents of Fmoc-3-phenylproline and coupling reagents.[4][9] b) Extend Time: Increase coupling time to 2-4 hours, or even overnight for particularly difficult sequences.[4] | |
| 3. Incomplete Reaction: A single coupling cycle is insufficient to drive the reaction to completion. | Perform a Double Coupling: After the initial coupling period, drain the reaction vessel and add a fresh solution of activated Fmoc-3-phenylproline for a second coupling cycle.[4] | |
| Resin shrinking, poor swelling, and inconsistent results even with potent reagents. | Peptide Aggregation on Resin: The growing peptide chain is folding into secondary structures, preventing reagent access to the reactive N-terminus. This is common in hydrophobic sequences.[10][11] | Improve Solvation: a) Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. b) Microwave SPPS: Use a microwave peptide synthesizer. The microwave energy can disrupt aggregation and significantly accelerate the coupling of hindered amino acids.[5] |
Experimental Protocol: High-Efficiency Double Coupling of Fmoc-3-phenylproline using HATU
This protocol is designed to maximize the incorporation of Fmoc-3-phenylproline.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-phenylproline (4 eq. per coupling)
-
HATU (3.9 eq. per coupling)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq. per coupling)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
SPPS reaction vessel
Procedure:
First Coupling:
-
Pre-activation: In a separate vial, dissolve Fmoc-3-phenylproline (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (8 eq.) to the activation mixture and vortex briefly. The solution should change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[11]
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[4]
Second Coupling: 6. Repeat steps 1-4 to perform a second, identical coupling reaction. 7. After the second coupling, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and by-products. 8. Take a small sample of resin for microcleavage and LC-MS analysis to confirm successful coupling before proceeding to the next Fmoc deprotection step.[10]
Guide 2: Addressing Incomplete Fmoc Deprotection
While less common than coupling issues, the bulky phenyl group can sometimes hinder the access of piperidine, leading to incomplete Fmoc removal.
Visual Representation of Hindrance
Caption: Steric shielding of the Fmoc group by the 3-phenyl side chain.
Troubleshooting Steps for Deprotection
| Observation / Symptom | Potential Root Cause | Recommended Action(s) |
| UV quantification of the piperidine-fulvene adduct shows consistently lower values after the 3-phenylproline residue. | 1. Steric Hindrance: The phenyl group is sterically blocking the Fmoc group, slowing down the deprotection reaction. | Extend Deprotection Time: Increase the standard deprotection times. For example, change from a 2 x 7-minute protocol to a 2 x 15-minute protocol. |
| Incomplete deprotection persists despite longer reaction times, especially within a hydrophobic sequence. | 2. Peptide Aggregation: The collapsed peptide-resin matrix is trapping the Fmoc group, preventing the piperidine solution from reaching it effectively.[10] | Use a Stronger Deprotection Cocktail: Add 1-2% (v/v) 1,8-Diazabicycloundec-7-ene (DBU) to your standard 20% piperidine in DMF solution. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[12] Caution: Use DBU judiciously, as prolonged exposure can increase the risk of side reactions like aspartimide formation.[12] |
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Kucharz, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Hoyle, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI. [Link]
-
Peraro, L., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. [Link]
-
Various Authors. (2025). The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. [Link]
-
Peraro, L., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2022). Customized blood-brain barrier shuttle peptide to increase AAV9 vector crossing the BBB and augment transduction in the brain. PMC - PubMed Central. [Link]
-
Haraya, K., et al. (2020). Enhancement of direct membrane penetration of arginine-rich peptides by polyproline II helix structure. PubMed. [Link]
-
Peraro, L., et al. (2025). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Request PDF - ResearchGate. [Link]
Sources
- 1. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancement of direct membrane penetration of arginine-rich peptides by polyproline II helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. mesalabs.com [mesalabs.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Optimizing Cleavage of Peptides with Sterically Hindered Residues
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the cleavage of synthetic peptides containing sterically hindered residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and expert insights to enhance the yield and purity of your challenging peptide sequences.
Troubleshooting Guide: Navigating Cleavage Complexities
This section addresses common issues encountered during the cleavage of peptides with sterically hindered amino acids such as α,α-disubstituted amino acids (e.g., Aib), N-methylated residues, and β-branched amino acids (Val, Ile, Leu).
Issue 1: Incomplete Cleavage and Low Peptide Yield
Question: My final peptide yield is significantly lower than expected after cleavage. How can I diagnose and resolve this?
Answer: Low peptide yield is a frequent challenge, often stemming from incomplete cleavage from the resin. The steric bulk of certain residues can physically obstruct the access of cleavage reagents to the acid-labile linker.
Initial Diagnosis:
First, confirm that the peptide remains on the resin. A post-cleavage Kaiser test can qualitatively detect free primary amines on any un-cleaved peptide still attached to the support.[1]
Experimental Protocol: Post-Cleavage Kaiser Test
Objective: To determine if the peptide is still bound to the resin after the cleavage procedure.
Materials:
-
A small sample of resin beads post-cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block at 100°C.
Procedure:
-
Place a few dried resin beads (5-10 mg) into a clean test tube.[1]
-
Add 2-3 drops each of Reagent A, B, and C.[1]
-
Heat the tube at 100°C for 5 minutes.[1]
-
Observe the color of the resin beads and the solution. A deep blue or purple color indicates the presence of primary amines from un-cleaved peptide.[1]
Troubleshooting Strategies:
-
Extend Cleavage Time: For peptides with sterically hindered residues, standard cleavage times of 1-3 hours may be insufficient.[2] It is advisable to perform a time-course study (e.g., 2, 4, 6, and 8 hours) on a small scale to determine the optimal duration. For particularly difficult sequences, such as those containing multiple Arg(Mtr) residues, cleavage times may need to be extended up to 24 hours.[3]
-
Repeat the Cleavage: If incomplete cleavage is confirmed, you can subject the resin to a second round of fresh cleavage cocktail.[4] This can be particularly effective for peptides that are prone to aggregation on the resin.
-
Optimize the Cleavage Cocktail: A standard cocktail like TFA/TIS/water (95:2.5:2.5) may not be potent enough.[1] For hindered peptides, consider cocktails with stronger acids or additives that can improve swelling and reagent penetration.
-
Elevated Temperature Cleavage: Increasing the reaction temperature can enhance cleavage efficiency. A common protocol involves heating the cleavage mixture at 38°C for 30-60 minutes.[5] Microwave-assisted cleavage can also significantly reduce reaction times to as little as 5 minutes.[6]
Issue 2: Poor Purity of the Crude Peptide
Question: My crude peptide shows multiple unexpected peaks in the HPLC analysis. What are the likely side reactions and how can I minimize them?
Answer: The presence of sterically hindered residues can exacerbate the occurrence of several side reactions during TFA cleavage. The extended reaction times and harsh conditions often required can lead to the modification of sensitive amino acids.
Common Side Reactions and Mitigation:
-
Alkylation of Tryptophan and Methionine: Cationic species generated from protecting groups and the resin linker can alkylate the nucleophilic side chains of Trp and Met.[4] The use of effective scavengers is crucial.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, which can lead to a mixture of α- and β-peptides.[7]
-
Solution: Adding HOBt to the piperidine solution during Fmoc deprotection can reduce this side reaction.[7] Alternatively, using backbone-protected dipeptides like Fmoc-Asp(OMpe)-Gly-OH can prevent this issue.
-
-
Oxidation of Methionine and Cysteine: The thioether of Met and the thiol of Cys are susceptible to oxidation.
Below is a workflow to guide your troubleshooting process for incomplete cleavage.
Caption: Troubleshooting workflow for incomplete peptide cleavage.
Key Considerations for Sterically Hindered Residues
Peptides rich in β-branched amino acids (Val, Ile) or containing α,α-disubstituted residues like Aib present unique challenges that often require modifications to standard protocols.
The Impact of Secondary Structure
Peptides containing multiple hydrophobic and sterically bulky residues have a high propensity to form stable secondary structures, such as α-helices or β-sheets, even while attached to the resin.[11] This can lead to aggregation and reduced solvation, hindering the access of cleavage reagents.[7]
Strategies to Overcome Aggregation:
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the cleavage cocktail can help disrupt secondary structures and improve peptide solubility.[12]
-
Solvent Choice: Using solvents with high solvating power, such as hexafluoroisopropanol (HFIP), in the cleavage mixture can be beneficial.
Optimizing Cleavage for Specific Hindered Residues
| Hindered Residue(s) | Primary Challenge | Recommended Strategies |
| Aib (α-aminoisobutyric acid) | Extreme steric bulk around the α-carbon hinders reagent access. | - Extended cleavage times (4-8 hours) are often necessary. - Microwave-assisted cleavage can significantly improve efficiency.[12] - Consider stronger acid systems if standard TFA is insufficient. |
| Multiple Val, Ile, Leu | Increased hydrophobicity and propensity for β-sheet formation and aggregation.[11] | - Use of structure-disrupting solvents like HFIP or TFE in the cleavage cocktail. - Employ cleavage cocktails with enhanced scavenger combinations to prevent side reactions during extended cleavage times. - Post-cleavage, precipitation in cold water followed by lyophilization can be more effective than ether precipitation for highly hydrophobic peptides. |
| N-methylated Amino Acids | The N-methyl group introduces steric hindrance and can alter the peptide backbone conformation. | - Cleavage times may need to be extended. - Ensure complete removal of the N-terminal protecting group before cleavage. - Monitor cleavage carefully as these peptides can have altered solubility properties. |
Optimized Cleavage Protocols
Protocol 1: Standard Extended TFA Cleavage for Hindered Peptides
Objective: To achieve complete cleavage of a peptide containing multiple sterically hindered residues.
Materials:
-
Dried peptide-resin (e.g., 100 mg).
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).[3]
-
Cold methyl tert-butyl ether (MTBE).
-
Centrifuge and tubes.
-
Nitrogen stream for drying.
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 2-5 mL for 100 mg of resin).
-
Stir the mixture at room temperature for 4-8 hours. Monitor the progress by taking small aliquots at different time points for analysis if possible.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold MTBE.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under a gentle stream of nitrogen.
Protocol 2: Microwave-Assisted Cleavage
Objective: To rapidly cleave a sterically hindered peptide using microwave energy.
Materials:
-
Dried peptide-resin.
-
Microwave-safe reaction vessel.
-
Microwave peptide synthesizer with cleavage capabilities.
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O/DODT 92.5/2.5/2.5/2.5).[5]
Procedure:
-
Place the dried peptide-resin into the microwave-safe vessel.
-
Add the cleavage cocktail.
-
Heat the mixture in the microwave synthesizer at a controlled temperature (e.g., 38°C) for 15-30 minutes.[5] Note that some protocols suggest even shorter times of around 5 minutes.[6]
-
After cooling, filter the resin and proceed with peptide precipitation as described in the standard protocol.
The following diagram illustrates the cleavage process.
Caption: General workflow for peptide cleavage from solid support.
Cleavage Cocktail Recipes
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.
| Reagent | Composition (v/v or w/w) | Primary Application | Reference |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without sensitive residues. | [1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" cocktail, good for Trt-based protecting groups. | [9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Minimizes methionine oxidation. | [9][10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | [3] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pbf/Pmc) residues. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide.
Frequently Asked Questions (FAQs)
Q1: Can I use a single, universal cleavage cocktail for all my peptides? A1: While a standard cocktail like 95% TFA with scavengers is effective for many peptides, it is not universally optimal.[1] The specific amino acid composition, particularly the presence of sensitive or sterically hindered residues, necessitates the use of tailored cocktails to maximize yield and purity.[3]
Q2: My peptide is extremely hydrophobic and won't precipitate in ether. What should I do? A2: For highly hydrophobic peptides, precipitation in cold diethyl ether can be inefficient. An alternative is to precipitate the peptide in ice-cold water. The crude peptide can then be collected by filtration or centrifugation, lyophilized, and then washed with ether to remove scavengers.
Q3: How important is the quality of the TFA used for cleavage? A3: The quality of TFA is critical. Old or degraded TFA can contain impurities that can lead to side reactions and reduced cleavage efficiency. It is recommended to use fresh, high-purity TFA for cleavage reactions.
Q4: What is the role of scavengers in the cleavage cocktail? A4: During TFA-mediated cleavage, protecting groups are removed, generating highly reactive cationic species.[4] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing them from causing side reactions like the alkylation of sensitive residues.[4]
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group.
- MerckMillipore. (n.d.). Fmoc resin cleavage and deprotection.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(15), 3804–3807.
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-10.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Wang, Y., & Chen, J. (2007). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide science, 13(1), 1-12.
- Chakraborty, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1893–1901.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- WO2020030663A1. (2020). Cleavable linker for peptide synthesis.
- Wagner, E., et al. (2016). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery.
- Písa, J., et al. (2012). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Amino acids, 42(2-3), 857-863.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- Isidro-Llobet, A., et al. (2011). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 16(5), 3954-3981.
- BenchChem. (2025).
- Biotage. (2024).
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
- Klose, J., et al. (2004). High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548-553.
- Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of peptide science, 13(3), 143-148.
- Wang, H., et al. (2021).
- CEM Corpor
- van der Wel, P. C., et al. (2016). Structure and topology around the cleavage site regulate post-translational cleavage of the HIV-1 gp160 signal peptide. eLife, 5, e18920.
- WO2015028599A1. (2015). Cleavage of synthetic peptides.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4').
- Awesome Biochemistry. (2022, January 26). 15. Protein Sequencing (Step 5) | Cleavage of peptide into overlapping smaller fragments [Video]. YouTube.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Chen, Y., et al. (2012). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Amino acids, 43(5), 2047-2057.
- Hojo, K., & Aimoto, S. (1991). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Bulletin of the Chemical Society of Japan, 64(1), 111-115.
- Orosz, G., & Schay, Z. (2002). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of peptide science, 8(5), 221-228.
- Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8148-8161.
- Sigma-Aldrich. (n.d.).
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- ResearchGate. (n.d.). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
- Góngora-Benítez, M., et al. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. The Journal of organic chemistry, 78(15), 7547-7557.
- Jurt, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Chimia, 74(3), 162-168.
Sources
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- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 6. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
side reactions associated with Fmoc-cis-DL-3-phenyl-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Fmoc-cis-DL-3-phenyl-Pro-OH. This resource is designed to provide in-depth troubleshooting and practical guidance for the seamless integration of this unique amino acid derivative into your peptide synthesis workflows. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and a deep understanding of the chemical intricacies involved.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected amino acid building block used in peptide synthesis.[1] The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amino terminus, crucial for Solid-Phase Peptide Synthesis (SPPS).[2][3] The "cis-DL-3-phenyl-Pro" portion refers to a proline analog with a phenyl group at the 3rd position in a cis configuration relative to the carboxyl group. The "DL" indicates that it is a racemic mixture of D and L enantiomers.[4]
The key value of this building block lies in the conformational rigidity introduced by the proline scaffold and the phenyl group.[1] This rigidity is highly desirable in medicinal chemistry for designing peptides with:
-
Enhanced metabolic stability
-
Improved receptor selectivity
-
Better pharmacokinetic profiles[1]
Q2: What are the primary challenges and potential side reactions associated with using a racemic mixture (DL)?
The primary challenge of using a racemic mixture is the generation of diastereomeric peptides. During each coupling step involving this compound, two different peptide chains will be formed, one incorporating the D-isomer and the other the L-isomer. This results in a complex mixture of final peptide products that can be difficult to separate and characterize.
Key Considerations:
-
Analytical Complexity: The resulting diastereomers may have very similar retention times in reverse-phase HPLC, making purification challenging.
-
Biological Activity: The biological activity of the final peptide may be significantly different between diastereomers. One isomer might be highly active while the other is inactive or even has an antagonistic effect.
Q3: Can epimerization occur at the α-carbon of the 3-phenyl-proline residue during synthesis?
Epimerization, or the change in stereochemistry at a chiral center, is a known side reaction in peptide synthesis, particularly for sterically hindered amino acids or under basic conditions.[5] For proline derivatives, the rigid ring structure generally reduces the rate of α-carbon epimerization compared to linear amino acids. However, prolonged exposure to strong bases during Fmoc deprotection or coupling can still lead to some degree of epimerization.[6]
Factors that can influence epimerization:
-
Base strength and concentration: Stronger bases or higher concentrations increase the risk.
-
Reaction time: Longer exposure to basic conditions can promote epimerization.
-
Coupling reagents: Certain activation methods can increase the risk of racemization.[7]
II. Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Kaiser test or other ninhydrin-based tests remain positive after the coupling step.[8]
-
Mass spectrometry of the crude peptide shows a significant amount of a truncated sequence (deletion of the 3-phenyl-proline residue).
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Steric Hindrance | The bulky phenyl group on the proline ring can sterically hinder the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. | 1. Extend Coupling Time: Double the standard coupling time for this specific residue. 2. Double Couple: Perform the coupling reaction twice with a fresh solution of the activated amino acid. 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU. |
| Poor Solubility | This compound may have limited solubility in standard solvents like DMF, leading to an insufficient concentration of the activated species. | 1. Use NMP: N-Methyl-2-pyrrolidone (NMP) is a more polar aprotic solvent and can improve the solubility of protected amino acids. 2. Pre-dissolve: Ensure the amino acid is fully dissolved in the solvent before adding the activation reagent. Gentle warming may be necessary. |
| Aggregation of Peptide Chain | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible. | 1. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. 2. Use Microwave-Assisted SPPS: Microwave energy can help to break up aggregates and accelerate coupling reactions.[9] |
Problem 2: Observation of Unexpected Side Products in Mass Spectrometry
Symptoms:
-
Mass spectrometry reveals peaks corresponding to masses that do not match the target peptide or simple deletion sequences.
-
HPLC chromatogram shows multiple, difficult-to-resolve peaks.
Root Causes & Solutions:
| Side Reaction | Mechanism | Identification & Mitigation |
| Diketopiperazine Formation | If the 3-phenyl-proline is the second amino acid in the sequence, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2] This is particularly problematic with proline at the C-terminus of a dipeptide. | Identification: A mass corresponding to the loss of the first two amino acids from the resin. Mitigation: 1. Use a more sterically hindered resin, such as 2-chlorotrityl chloride resin. 2. Couple the first two amino acids as a pre-formed dipeptide. |
| Piperidinyl-Alanine Adduct Formation | During Fmoc deprotection with piperidine, the dibenzofulvene byproduct is formed.[2] Under certain conditions, this can react with the peptide chain. More commonly, piperidine itself can add to susceptible residues. While less common for proline itself, it's a known side reaction for other amino acids like Cysteine.[9] | Identification: Mass shift of +84 Da (C6H12N). Mitigation: 1. Ensure efficient washing after deprotection to remove all piperidine. 2. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the deprotection base, which is a non-nucleophilic base.[8] |
| Over-acylation | In some cases, particularly with highly reactive coupling agents, acylation can occur on the phenyl ring. This is a rare side reaction. | Identification: Mass shift corresponding to the addition of another amino acid residue. Mitigation: 1. Use a less reactive coupling agent. 2. Avoid prolonged coupling times. |
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
III. Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 4-6 (double coupling).
Protocol 2: Analysis of Diastereomeric Peptides by RP-HPLC
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.[10]
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a slow gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 5-65% acetonitrile over 60 minutes.
-
-
Analysis: The presence of two major peaks with identical mass (as determined by LC-MS) but different retention times is indicative of the two diastereomers.
Diagram of Diastereomer Formation
Caption: Formation of diastereomeric peptides.
IV. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2018). Molecules. Retrieved from [Link]
-
Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Tetrahedron Letters. Retrieved from [Link]
-
Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. (1983). Analytical Biochemistry. Retrieved from [Link]
-
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. (2021). Journal of the American Chemical Society. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/2021_JACS_Selective-Isomerization-via-Transient-Thermodynamic-Control.pdf]([Link] Macmillan-Group/files/publications/2021_JACS_Selective-Isomerization-via-Transient-Thermodynamic-Control.pdf)
Sources
- 1. This compound [myskinrecipes.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. scbt.com [scbt.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Purification of Peptides with 3-Phenylproline using Reverse-Phase HPLC
Welcome to the technical support center for the purification of peptides incorporating the non-natural amino acid, 3-phenylproline, via reverse-phase high-performance liquid chromatography (RP-HPLC). The unique structural properties of 3-phenylproline, specifically its constrained cyclic backbone and the hydrophobicity imparted by the phenyl group, introduce distinct challenges to standard purification protocols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to navigate these complexities and achieve high-purity peptides.
Part 1: Understanding the Unique Challenges of 3-Phenylproline Peptides
The presence of 3-phenylproline in a peptide sequence significantly influences its chromatographic behavior. The phenyl group dramatically increases the hydrophobicity of the peptide, leading to stronger interactions with the C18 stationary phase. Furthermore, the rigid five-membered ring of the proline derivative can affect the peptide's secondary structure and its interaction with the stationary phase, potentially causing peak broadening or tailing.
Part 2: Frequently Asked Questions (FAQs)
Q1: My 3-phenylproline peptide is showing extreme retention and eluting at a very high acetonitrile concentration. How can I reduce the retention time?
A1: Extremely high retention is a common issue with highly hydrophobic peptides.[1] To reduce the retention time of your 3-phenylproline-containing peptide, you can employ several strategies:
-
Utilize a Less Retentive Stationary Phase: While C18 columns are a standard starting point for peptide separations, a C8 or even a C4 column will provide less hydrophobic interaction, thereby decreasing retention.[2] For very hydrophobic peptides, a phenyl-hexyl stationary phase can also offer alternative selectivity.[3]
-
Increase the Column Temperature: Elevating the column temperature, for instance to 40-60°C, can decrease retention times and often improves peak shape for hydrophobic peptides.[4][5]
-
Employ a Stronger Organic Modifier: While acetonitrile is the most common organic modifier, n-propanol or isopropanol can be used in small percentages in the mobile phase to increase its eluotropic strength and reduce the retention of very hydrophobic peptides. However, be mindful that alcohols will increase backpressure.
Q2: I am observing significant peak tailing with my 3-phenylproline peptide. What are the likely causes and solutions?
A2: Peak tailing for these types of peptides can stem from several factors:
-
Secondary Interactions with Residual Silanols: The peptide may be interacting with free silanol groups on the silica-based stationary phase. To mitigate this, ensure you are using a high-quality, end-capped column. Increasing the concentration of the ion-pairing agent, such as trifluoroacetic acid (TFA), to 0.1% in your mobile phases can also help to mask these interactions.
-
Slow Mass Transfer: The rigid structure of 3-phenylproline might hinder the peptide's diffusion in and out of the pores of the stationary phase. Increasing the column temperature can improve mass transfer kinetics and lead to sharper peaks.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample load to see if the peak shape improves.
-
Co-elution with a Closely Related Impurity: What appears to be a tailing peak could be a co-eluting impurity. Optimizing the gradient steepness (i.e., making it shallower) can often resolve such impurities.
Q3: My 3-phenylproline peptide has poor solubility in the aqueous mobile phase, leading to precipitation on the column. What can I do?
A3: Poor aqueous solubility is a major hurdle for hydrophobic peptides.[1][4][6] Here are some strategies to address this:
-
Sample Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase. Be aware that large injection volumes of these solvents can distort the peak shape.
-
Modify the Mobile Phase: Incorporating a small percentage of n-propanol or isopropanol in your aqueous mobile phase (Mobile Phase A) can improve the solubility of your peptide during the initial loading phase of the gradient.
-
Elevated Temperature: Running the purification at a higher temperature will increase the solubility of the peptide in the mobile phase.[4]
Q4: Can I use formic acid instead of TFA as the ion-pairing agent to make my method more MS-friendly?
A4: While formic acid (FA) is preferred for mass spectrometry (MS) due to its lower ion-suppression effects compared to TFA, it is a weaker ion-pairing agent.[7] For challenging separations of hydrophobic peptides like those containing 3-phenylproline, FA may not be sufficient to mask silanol interactions, potentially leading to poor peak shape. A compromise is to use a lower concentration of TFA (e.g., 0.05%) or to use an alternative MS-friendly ion-pairing agent like difluoroacetic acid (DFA), which offers better chromatographic performance than FA with less ion suppression than TFA.
Part 3: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the RP-HPLC purification of 3-phenylproline peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Slow kinetics of interaction with the stationary phase. 2. Co-elution of impurities. 3. Column degradation. | 1. Increase column temperature (e.g., to 50°C). 2. Decrease the gradient steepness. 3. Use a new column or a guard column. |
| Split Peaks | 1. Isomers of the peptide (e.g., cis/trans isomers of the proline bond). 2. On-column degradation. 3. Injection solvent effects. | 1. This can be inherent to the peptide. Try varying the temperature to see if the peaks coalesce.[8] 2. Ensure mobile phases are fresh and degassed. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Low Recovery | 1. Irreversible adsorption to the column. 2. Precipitation of the peptide on the column. 3. Peptide instability in the mobile phase. | 1. Use a less retentive column (C8 or C4). 2. Improve sample solubility (see FAQ Q3). 3. Check the pH stability of your peptide. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven for precise temperature control. 3. Prepare fresh mobile phases daily and keep them well-mixed. |
Part 4: Experimental Protocols
Protocol 1: Method Development for a Novel 3-Phenylproline Peptide
This protocol outlines a systematic approach to developing a purification method for a new 3-phenylproline-containing peptide.
Step 1: Initial Column and Mobile Phase Selection
-
Column: Start with a C18 column with a wide pore size (300 Å), which is generally suitable for peptides.[2]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Step 2: Scouting Gradient
-
Run a broad gradient to determine the approximate elution point of the peptide. A typical scouting gradient is 5-95% B over 30 minutes.
Step 3: Gradient Optimization
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 60% B in the scouting run, a new gradient could be 40-70% B over 30 minutes. This will improve the resolution between the target peptide and closely eluting impurities.[5]
Step 4: Temperature Optimization
-
If peak shape is poor, increase the column temperature in increments of 10°C (e.g., from 30°C to 40°C, then 50°C) and observe the effect on peak shape and retention time.
Step 5: Column Selectivity Screening
-
If resolution is still inadequate, switch to a column with different selectivity, such as a C8, C4, or phenyl-hexyl column, and repeat the gradient optimization.
Protocol 2: Sample Preparation for a Hydrophobic 3-Phenylproline Peptide
Step 1: Initial Solubility Test
-
In a microcentrifuge tube, attempt to dissolve a small amount of the crude peptide in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Step 2: Using Organic Solvents for Dissolution
-
If the peptide is not soluble, dissolve it in a minimal volume of DMSO (e.g., 10-20 µL for 1-2 mg of peptide).
-
Vortex thoroughly to ensure complete dissolution.
Step 3: Dilution with Mobile Phase
-
Gradually add the initial mobile phase to the DMSO solution while vortexing. If the peptide starts to precipitate, add a small amount of acetonitrile to aid solubility.
Step 4: Filtration
-
Before injection, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Part 5: Visualizations
Caption: Workflow for RP-HPLC method development.
Sources
- 1. genscript.com [genscript.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nestgrp.com [nestgrp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. scilit.com [scilit.com]
Technical Support Center: Enhancing the Solubility of Crude Peptides Containing 3-Phenylproline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for improving the solubility of crude peptides that incorporate the non-canonical amino acid, 3-phenylproline. The unique structural properties of 3-phenylproline can present significant challenges during solubilization, and this resource is designed to equip you with the knowledge and protocols to overcome them effectively.
Introduction: The 3-Phenylproline Solubility Conundrum
The incorporation of 3-phenylproline into a peptide sequence is often a deliberate design choice to impart specific conformational constraints, enhance metabolic stability, or improve bioactivity.[1][2] Unlike natural proteinogenic amino acids, the bulky phenyl group on the C3 position of the proline ring introduces significant steric hindrance and hydrophobicity.[3][4] This can lead to a higher propensity for aggregation and, consequently, poor solubility, especially in the context of a crude peptide mixture where synthesis-related impurities can act as nucleation points for precipitation.
However, the story of 3-phenylproline and solubility is not one of simple hydrophobicity. The rigidifying effect of the 3-phenylproline residue can disrupt the formation of intermolecular β-sheets, a common cause of aggregation in many peptides.[5] In some cases, the introduction of 3-phenylproline has been shown to dramatically increase water solubility compared to other hydrophobic residues. For instance, phenylproline-based tetrapeptides have demonstrated a 1000-fold improvement in water solubility over their N-methylphenylalanine counterparts.[6][7][8] This highlights the critical interplay between hydrophobicity and conformational control in determining the overall solubility of a peptide.
This guide will navigate these complexities, providing a logical framework for troubleshooting and optimizing the solubilization of your crude peptides containing 3-phenylproline.
Frequently Asked Questions (FAQs)
Q1: Why is my crude peptide with 3-phenylproline so difficult to dissolve in aqueous buffers?
A1: Several factors contribute to this difficulty:
-
Increased Hydrophobicity: The phenyl group significantly increases the hydrophobicity of the peptide, making it less compatible with aqueous environments.[9]
-
Aggregation Propensity: While 3-phenylproline can disrupt β-sheet formation, the overall hydrophobicity of the crude mixture can still promote non-specific aggregation.[10][11] Impurities from the synthesis process can also seed this aggregation.
-
Conformational Rigidity: The fixed conformation imposed by 3-phenylproline may expose hydrophobic patches that would otherwise be buried in a more flexible peptide, leading to intermolecular hydrophobic interactions.[1][4]
Q2: Should I treat my 3-phenylproline peptide just like any other hydrophobic peptide?
A2: Yes and no. The general principles for solubilizing hydrophobic peptides are a good starting point.[12] However, you must also consider the unique conformational effects of 3-phenylproline. A direct dissolution in a strong organic solvent followed by dilution might be necessary, but the specific choice of co-solvent and the dilution strategy may need to be tailored to accommodate the peptide's rigid structure.
Q3: Can the stereochemistry of 3-phenylproline affect its solubility?
A3: Yes, the stereochemistry at the C3 position (cis or trans) significantly influences the puckering of the pyrrolidine ring and the overall peptide conformation.[1][3] This can alter the exposure of hydrophobic and hydrophilic groups, thereby affecting solubility. It is crucial to be aware of the specific isomer you are working with and to approach solubility testing systematically.
Q4: I see some precipitate in my peptide solution. Can I still use the supernatant?
A4: It is strongly advised against using the supernatant of a partially dissolved peptide solution. The concentration of the peptide in the solution will be unknown and likely not reproducible, which will compromise your experimental results. Always aim for a clear, particle-free solution.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This section provides a systematic workflow for tackling solubility issues with your crude 3-phenylproline-containing peptide.
Step 1: Initial Assessment and Small-Scale Solubility Testing
Before dissolving your entire batch of crude peptide, it is critical to perform a small-scale solubility test. This will save your valuable material and allow you to identify the optimal solvent system more efficiently.
Protocol 1: Small-Scale Solubility Test
-
Aliquot a small amount of your lyophilized crude peptide (e.g., 1-2 mg) into a low-bind microcentrifuge tube.
-
Add a small volume of your primary solvent (e.g., 10-20 µL of ultrapure water).
-
Vortex the sample for 30 seconds.
-
Visually inspect for dissolution. If not fully dissolved, proceed with the systematic approach outlined in the flowchart below.
Caption: A decision-making workflow for initial solubility testing.
Step 2: Leveraging pH for Ionizable Peptides
If your peptide contains acidic (Asp, Glu) or basic (Lys, Arg, His) residues, adjusting the pH can significantly improve solubility.
-
For Basic Peptides: (Net positive charge at neutral pH) Try dissolving in 10% acetic acid and then slowly diluting with your aqueous buffer. The acidic environment will protonate the basic side chains, increasing their polarity.
-
For Acidic Peptides: (Net negative charge at neutral pH) Try dissolving in 0.1% ammonium hydroxide and then diluting. The basic environment will deprotonate the acidic side chains.
Causality: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By moving the pH away from the pI, you increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with the polar solvent.
Step 3: The Power of Organic Co-solvents
For highly hydrophobic peptides, which is often the case for those containing 3-phenylproline, organic co-solvents are indispensable.
Recommended Organic Solvents:
| Solvent | Advantages | Disadvantages |
| DMSO | Low toxicity, effective for many hydrophobic peptides. | Can oxidize Met and Cys residues. May interfere with some biological assays. |
| DMF | Good alternative to DMSO, especially for peptides with Met or Cys. | More toxic than DMSO. |
| Acetonitrile | Volatile, easily removed by lyophilization. | May not be as effective as DMSO or DMF for very hydrophobic peptides. |
Protocol 2: Solubilization with an Organic Co-solvent
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO, DMF) to your crude peptide.
-
Vortex and sonicate briefly in a water bath to aid dissolution.
-
Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer dropwise while vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of solution.
Causality: Organic solvents disrupt the hydrophobic interactions between peptide molecules that lead to aggregation. By first dissolving the peptide in a non-aqueous environment, you can then carefully introduce it into the aqueous phase, allowing for proper hydration of the more polar regions of the peptide.
Step 4: When All Else Fails: Chaotropic Agents
For the most challenging peptides that tend to form strong aggregates or gels, chaotropic agents can be a powerful tool.
Protocol 3: Using Chaotropic Agents
-
Prepare a stock solution of 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea.
-
Attempt to dissolve your crude peptide directly in this solution.
-
Once dissolved, this stock can be diluted into your experimental buffer. Be mindful of the final concentration of the chaotropic agent, as it can denature proteins in your assay.
Causality: Chaotropic agents disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives peptide aggregation.[13][14] They essentially make the aqueous environment more "welcoming" to nonpolar molecules and can break up the ordered structures of aggregates.
The Conformational Impact of 3-Phenylproline on Solubility Strategy
The choice of solubilization strategy should be informed by an understanding of how 3-phenylproline influences your peptide's structure.
Caption: 3-Phenylproline's dual role in peptide aggregation.
This diagram illustrates that while 3-phenylproline can disrupt ordered aggregation (like β-sheets), it can also create new hydrophobic patches that may require the use of organic co-solvents or chaotropic agents to overcome.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Best For | Considerations for 3-Phenylproline Peptides |
| pH Adjustment | Increases net charge, enhancing electrostatic repulsion. | Peptides with ionizable side chains. | Effective if charged residues are present to offset the hydrophobicity of 3-phenylproline. |
| Organic Co-solvents | Disrupts hydrophobic interactions. | Highly hydrophobic and neutral peptides. | Often the first and most effective choice. Gradual dilution is key. |
| Sonication | Provides energy to break up peptide aggregates. | Most samples that are slow to dissolve. | Use in short bursts to avoid heating the sample. |
| Chaotropic Agents | Weakens the hydrophobic effect by disrupting water's H-bond network. | Peptides that form strong aggregates or gels. | Ensure compatibility with downstream assays due to denaturing properties. |
Concluding Remarks
Successfully solubilizing crude peptides containing 3-phenylproline requires a methodical and informed approach. By understanding the interplay between the inherent hydrophobicity of the phenyl group and the profound conformational constraints it imposes, researchers can move beyond a one-size-fits-all approach. The troubleshooting strategies and protocols outlined in this guide provide a robust framework for systematically identifying the optimal solubilization conditions for your specific peptide, ensuring the integrity and reproducibility of your downstream experiments.
References
-
Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]
-
Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. [Link]
-
Das, S., & Balaram, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 549-567. [Link]
-
Mothes, C., Caumes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Semantic Scholar. [Link]
-
Kantharaju, S., & Raghothama, S. (2005). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 70(23), 9401-9410. [Link]
-
Tavassoli, A., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7472-7479. [Link]
-
Tavassoli, A., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. ResearchGate. [Link]
-
Giralt, E., & Teixidó, M. (2018). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. MDPI. [Link]
-
Paul, S., & Pate, M. B. (2018). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 122(25), 6521-6530. [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]
-
Amara, N., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7475. [Link]
-
Tavassoli, A., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]
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Unknown. (n.d.). Calculated physicochemical properties of the peptides. ResearchGate. [Link]
-
Unknown. (n.d.). Physicochemical properties of the synthetic peptides. ResearchGate. [Link]
-
Rangasamy, B., et al. (2022). The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins. Scientific Reports, 12(1), 4975. [Link]
-
Baeza, J., et al. (2020). Main methods and tools for peptide development based on protein-protein interactions (PPIs). ChemRxiv. [Link]
-
Tartaglia, G. G., et al. (2005). Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences. Protein Science, 14(10), 2723-2734. [Link]
-
Bai, R., et al. (2024). Deep learning for advancing peptide drug development: Tools and methods in structure prediction and design. European Journal of Medicinal Chemistry, 268, 116262. [Link]
-
Unknown. (n.d.). The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides. ResearchGate. [Link]
-
Tartaglia, G. G., & Caflisch, A. (2005). Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences. University of Zurich. [Link]
-
Cui, H., et al. (2009). Designed amphiphilic peptide forms stable nanoweb, slowly releases encapsulated hydrophobic drug, and accelerates animal hemostasis. Biomacromolecules, 10(5), 1269-1276. [Link]
-
Unknown. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace. [Link]
-
Wikipedia. (n.d.). Chaotropic agent. Wikipedia. [Link]
-
Batchelor, M., et al. (2005). Effective interactions between chaotropic agents and proteins. Proteins, 61(3), 492-499. [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A Comprehensive Review on Current Advances in Peptide Drug Development and Design [mdpi.com]
- 14. Click-Cyclized Cell Penetrating Peptides Containing Hydrophobic Proline Derivatives for Efficient Intracellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing racemization during coupling of Fmoc-cis-3-phenylproline
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing challenges associated with the peptide coupling of Fmoc-cis-3-phenylproline. The unique steric and conformational properties of this 3-substituted proline analog make it a valuable building block for introducing structural diversity into peptides. However, these same properties can present significant hurdles during solid-phase peptide synthesis (SPPS), most notably an increased risk of racemization (epimerization) at the α-carbon.
This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to help you navigate these challenges and ensure the stereochemical integrity of your final peptide product.
Quick-Start FAQ: Common Questions Answered
Q1: What is the primary cause of racemization during the coupling of Fmoc-cis-3-phenylproline?
A1: The primary mechanism for racemization of N-α-protected amino acids during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs after the carboxylic acid is activated by the coupling reagent. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base present in the reaction mixture. The resulting planar oxazolone intermediate loses its stereochemical information, and subsequent nucleophilic attack by the N-terminal amine of the peptide chain can occur from either face, leading to a mixture of D and L isomers at that position. The steric hindrance from the cis-3-phenyl group can slow down the desired coupling reaction, providing a larger window of opportunity for oxazolone formation and subsequent racemization.
Q2: Which coupling reagents are recommended to minimize racemization with this amino acid derivative?
A2: For sterically hindered amino acids like Fmoc-cis-3-phenylproline, onium salt-based coupling reagents (uronium/aminium or phosphonium salts) are generally more effective than standard carbodiimides alone. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended. These reagents rapidly form highly reactive activated esters, which can accelerate the coupling reaction and thereby minimize the lifetime of the racemization-prone activated intermediate.
Q3: What is the role of additives like HOBt and OxymaPure®?
A3: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents like DIC (N,N'-Diisopropylcarbodiimide).[1] Additives such as 1-Hydroxybenzotriazole (HOBt) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) react with the activated amino acid to form an active ester. This intermediate is more reactive towards the amine component and less prone to forming the problematic oxazolone intermediate, thus minimizing racemization.[1] OxymaPure® is often preferred over HOBt due to its superior performance in reducing racemization and its improved safety profile.[1]
Q4: How does the choice of base impact racemization?
A4: The base used during the coupling step can significantly influence the extent of racemization. Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid, promoting oxazolone formation. For sensitive couplings, it is advisable to use a weaker or more sterically hindered base. For instance, replacing N,N-diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine is a common strategy to mitigate racemization.[2] It is also critical to use the minimum amount of base necessary to facilitate the reaction, as excess base can exacerbate epimerization.
Q5: Can reaction temperature be used to control racemization?
A5: Yes, temperature is a critical parameter. While elevated temperatures can increase coupling rates, they also accelerate the rate of racemization. For challenging couplings like that of Fmoc-cis-3-phenylproline, it is recommended to perform the reaction at a lower temperature (e.g., 0 °C or room temperature). High temperatures, especially those used in microwave-assisted peptide synthesis, should be used with caution and may require careful optimization to avoid significant epimerization.[2]
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-solution framework for addressing specific issues encountered during the coupling of Fmoc-cis-3-phenylproline.
Problem 1: High levels of the trans-epimer detected in the final peptide.
This indicates significant racemization has occurred at the cis-3-phenylproline residue.
The workflow below outlines a systematic approach to optimizing your coupling protocol to minimize racemization.
Caption: Systematic workflow for troubleshooting and minimizing racemization.
Problem 2: Low coupling efficiency leading to deletion sequences.
The steric hindrance of Fmoc-cis-3-phenylproline can lead to incomplete reactions.
-
Increase Reaction Time: For sterically demanding couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) at room temperature can improve yields.
-
Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-cis-3-phenylproline.
-
Solvent Choice: While DMF is the most common solvent, in cases of severe aggregation, switching to or adding N-methylpyrrolidone (NMP) can improve solvation and reaction kinetics.
-
Resin Choice: Using a low-swelling resin can exacerbate steric hindrance issues. Ensure you are using a high-quality, appropriate mesh size resin that swells adequately in your chosen solvent (e.g., Rink Amide or 2-Chlorotrityl resin).[3]
Comparative Guide to Coupling Conditions
While specific quantitative data for Fmoc-cis-3-phenylproline is limited in the literature, the following table provides a summary of recommended conditions based on established principles for sterically hindered and racemization-prone amino acids.
| Parameter | Standard Conditions (High Racemization Risk) | Recommended Conditions (Low Racemization Risk) | Rationale |
| Coupling Reagent | DIC | HATU, HCTU, PyBOP | Onium salts provide faster activation and coupling, reducing the lifetime of the racemization-prone intermediate. |
| Additive | None | OxymaPure®, HOBt | Forms a more reactive active ester that is less prone to oxazolone formation.[1] |
| Base | DIPEA (excess) | NMM, 2,4,6-Collidine (stoichiometric) | Weaker, sterically hindered bases are less likely to abstract the α-proton.[2] |
| Temperature | > 40°C (e.g., Microwave) | 0°C to Room Temperature | Lower temperatures slow the rate of racemization more significantly than the rate of coupling. |
| Pre-activation Time | > 10 minutes | 1-5 minutes | Prolonged pre-activation increases the opportunity for the activated species to convert to the oxazolone. |
| Solvent | DCM, THF | DMF, NMP | Polar aprotic solvents generally provide better solvation for the peptide chain and reagents, facilitating the reaction. |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended as a starting point for the coupling of Fmoc-cis-3-phenylproline.
-
Resin Preparation: Swell the resin-bound peptide (0.1 mmol) in DMF (5 mL) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes) and wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-cis-3-phenylproline (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and OxymaPure® (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Coupling: Add N-methylmorpholine (NMM) (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative test. Note that the Kaiser (ninhydrin) test is not suitable for proline's secondary amine; the isatin or chloranil test is more appropriate.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
Protocol 2: Analytical Method for Quantifying Racemization by Chiral HPLC
To validate your optimized protocol, it is essential to quantify the level of epimerization.
-
Sample Preparation: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Peptide Hydrolysis: Hydrolyze the peptide sample to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional but Recommended): While some chiral columns can separate underivatized amino acids, derivatization often improves resolution and sensitivity. A common method is to react the hydrolyzed amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chiral HPLC Analysis: Analyze the derivatized (or underivatized) hydrolysate on a suitable chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like CHIROBIOTIC™ T or a polysaccharide-based CSP). Use a mobile phase system appropriate for the column and derivatization agent. The D- and L-epimers of 3-phenylproline will elute as distinct peaks.
-
Quantification: Integrate the peak areas of the D- and L-epimers to determine the percentage of racemization.
Mechanistic Insight: The Racemization Pathway
Understanding the chemical mechanism of racemization is key to preventing it. The following diagram illustrates the critical oxazolone intermediate pathway.
Caption: Mechanism of racemization via the oxazolone intermediate.
By implementing the strategies and protocols outlined in this guide, researchers can significantly minimize the risk of racemization during the coupling of Fmoc-cis-3-phenylproline, ensuring the synthesis of high-purity, stereochemically defined peptides for their research and development endeavors.
References
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Karoyan, P., & Chassaing, G. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(10), 1334. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
Technical Support Center: Mass Spectrometry Analysis of 3-Phenylproline Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-phenylproline-containing peptides. The incorporation of this non-natural amino acid can introduce unique challenges in both peptide synthesis and subsequent mass spectrometric analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your research.
Introduction: The Challenge of 3-Phenylproline
The introduction of a 3-phenylproline residue into a peptide sequence can significantly impact its chemical and physical properties. The bulky, hydrophobic phenyl group can lead to steric hindrance during solid-phase peptide synthesis (SPPS), potentially causing incomplete coupling and the formation of deletion sequences.[1] Furthermore, this modification can influence the peptide's fragmentation behavior in the mass spectrometer, requiring careful interpretation of the resulting spectra. This guide is designed to address these specific issues, providing both theoretical understanding and practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the mass spec analysis of 3-phenylproline peptides.
Q1: I am observing a significant peak with a mass corresponding to a single amino acid deletion in my 3-phenylproline peptide sample. What is the likely cause?
A1: The most probable cause is incomplete coupling during solid-phase peptide synthesis (SPPS). The bulky phenyl group of 3-phenylproline can sterically hinder the incoming activated amino acid, leading to a lower coupling efficiency.[2] This results in a portion of the peptide chains on the resin not having the subsequent amino acid added, creating a deletion sequence.
To mitigate this, consider the following during synthesis:
-
Double Coupling: Perform two consecutive coupling reactions for the amino acid immediately following the 3-phenylproline residue.
-
Extended Coupling Times: Increase the reaction time for the coupling step after 3-phenylproline incorporation.
-
More Potent Coupling Reagents: Utilize highly efficient coupling reagents like HATU or HCTU.[3]
-
Microwave-Assisted Synthesis: Employing microwave energy can enhance coupling efficiency for sterically hindered residues.[2]
Q2: How does the presence of 3-phenylproline affect the fragmentation pattern of my peptide in MS/MS analysis?
A2: Peptides containing proline residues are known to exhibit a "proline effect" in collision-induced dissociation (CID), characterized by enhanced fragmentation at the N-terminal side of the proline residue, leading to prominent y-ions.[4][5] While specific data on 3-phenylproline is limited, we can extrapolate that this effect will likely be present.
However, the bulky phenyl group may introduce additional fragmentation pathways or alter the relative abundance of fragment ions. The aromatic ring could potentially influence charge distribution and favor specific fragmentation channels. It is crucial to carefully analyze the full range of b- and y-ions and look for any unexpected or unusually intense fragment ions that could be specific to the 3-phenylproline modification.
Q3: I am having difficulty distinguishing between a deletion sequence and a fragment ion in my MS1 spectrum. How can I confirm the presence of a deletion sequence?
A3: This is a common challenge. Here’s a systematic approach to differentiate between the two:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements.[6] This will help to precisely determine the mass difference between the expected peptide and the unexpected peak. A mass difference corresponding to a specific amino acid residue is a strong indicator of a deletion.
-
LC-MS Analysis: Analyze your sample using liquid chromatography-mass spectrometry (LC-MS). A true deletion sequence is a distinct peptide and will likely have a different retention time from the full-length peptide. Fragment ions, on the other hand, are formed in the mass spectrometer and will not be separated chromatographically.[7]
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the suspected deletion sequence and perform MS/MS analysis. The fragmentation pattern will confirm the sequence of the peptide and definitively identify it as a deletion product.[8]
Q4: Are there any specific sample preparation considerations for 3-phenylproline-containing peptides before mass spec analysis?
A4: Yes, the hydrophobic nature of the phenyl group can lead to aggregation and poor solubility.[9]
-
Solubility Testing: Before analysis, test the solubility of your peptide in different solvent systems. A small amount of organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid is often a good starting point.
-
Use of Chaotropic Agents: In cases of severe aggregation, the use of chaotropic agents like urea or guanidinium chloride in the initial sample preparation steps might be necessary, but ensure they are removed before injection into the mass spectrometer as they can cause ion suppression.
-
Low-Binding Tubes and Vials: To prevent loss of the hydrophobic peptide due to adsorption to plastic surfaces, use low-binding microcentrifuge tubes and HPLC vials.[10]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the analysis of 3-phenylproline peptides.
Issue 1: Low Ionization Efficiency or Poor Signal Intensity
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Solubility/Aggregation | The hydrophobic phenyl group can cause the peptide to aggregate in aqueous solutions, leading to poor ionization.[9] | 1. Optimize the solvent composition. Try different percentages of organic solvent (ACN, MeOH) in your sample diluent. 2. Briefly sonicate the sample to break up aggregates. 3. Add a small amount of a non-ionic detergent (e.g., 0.01% n-octyl glucoside), but be aware this can cause ion suppression and should be a last resort. |
| Ion Suppression | Contaminants from synthesis or sample preparation (e.g., TFA, salts, polymers) can interfere with the ionization of your peptide.[11] | 1. Perform sample cleanup using C18 desalting spin columns or tips.[11] 2. Ensure high-purity LC-MS grade solvents and additives are used. |
| Suboptimal Instrument Settings | The mass spectrometer settings may not be optimized for your specific peptide. | 1. Perform a system suitability check with a standard peptide to ensure the instrument is performing correctly.[11] 2. Optimize source parameters such as spray voltage, capillary temperature, and gas flows. |
Issue 2: Complex or Uninterpretable MS/MS Spectra
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Co-elution of Isobaric Species | Deletion sequences or other impurities with the same nominal mass as your target peptide may co-elute, leading to a mixed fragmentation spectrum. | 1. Optimize your LC gradient to improve chromatographic separation. A shallower gradient can often resolve co-eluting species.[7] 2. Use a high-resolution mass spectrometer to confirm if multiple species are present within the same precursor isolation window. |
| Unexpected Fragmentation | The 3-phenylproline residue may induce unusual fragmentation pathways that are not predicted by standard software. | 1. Manually inspect the MS/MS spectrum for neutral losses or unexpected fragment ions. The phenyl group (mass ~77 Da) or related structures could be lost. 2. Compare the spectrum to that of a similar peptide without the 3-phenylproline modification to identify unique fragmentation patterns. |
| Presence of Multiple Charge States | Fragmentation of different charge states of the same precursor can lead to overlapping and complex spectra. | 1. Optimize the electrospray conditions to favor a single charge state. 2. Use data analysis software that can deconvolve spectra from multiple charge states. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Phenylproline Peptide
This protocol provides a general workflow for the synthesis of a peptide containing a 3-phenylproline residue using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and react for 1 hour.
-
For the amino acid following 3-phenylproline: Perform a double coupling. After the first 1-hour coupling, wash with DMF and repeat the coupling step with fresh reagents.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, repeat once.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Diagram 1: SPPS Workflow for 3-Phenylproline Peptides
Caption: Workflow for SPPS of 3-phenylproline peptides.
Diagram 2: Troubleshooting Logic for Deletion Sequence Identification
Caption: Decision tree for identifying deletion sequences.
References
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry. [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
-
A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. ResearchGate. [Link]
-
Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]
-
Error-Tolerant Identification of Peptides in Sequence Databases by Peptide Sequence Tags. Analytical Chemistry. [Link]
-
Solid Phase Peptide Synthesis. University of Louisville. [Link]
-
Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Molecular Biology. [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods. [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of Molecular Biology. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Mass spectrometry characterization and amino acid sequence... ResearchGate. [Link]
-
Proteins and Peptides Identification from MS/MS Data in Proteomics. Acta Physica Polonica A. [Link]
-
3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog. [Link]
-
Novel peptide identification from tandem mass spectra using ESTs and sequence database compression. BMC Bioinformatics. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry. [Link]
-
What could be the reason for unknown mass difference in peptide mass spectrometry?. ResearchGate. [Link]
-
Total wash elimination for solid phase peptide synthesis. ResearchGate. [Link]
-
De novo peptide sequencing from mass spectrometry data. YouTube. [Link]
-
BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]
-
Fundamentals pf Proteomics - Part 2 The properties of peptides. YouTube. [Link]
-
Filtering of MS/MS data for peptide identification. BMC Bioinformatics. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Why is it so hard to fragment certain ions during MSMS analysis?. ResearchGate. [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. SlidePlayer. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. ResearchGate. [Link]
-
Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]
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- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biomatik.com [biomatik.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Strategies for Synthesizing Difficult Sequences with Fmoc-cis-3-phenylproline
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-cis-3-phenylproline. The unique conformational constraints and steric bulk of this proline analog make it a powerful tool for designing peptides with specific secondary structures, but it also introduces significant challenges during solid-phase peptide synthesis (SPPS).[1][2]
This guide provides in-depth, field-proven insights to help you navigate and overcome these synthetic hurdles. We will move from frequently asked questions for rapid problem-solving to comprehensive troubleshooting guides for more persistent issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with Fmoc-cis-3-phenylproline.
Q1: Why is my coupling reaction to the cis-3-phenylproline residue incomplete, even with standard coupling reagents like HBTU?
A: This is the most common issue. It arises primarily from the significant steric hindrance caused by the bulky phenyl group on the Cγ of the proline ring. This bulk physically obstructs the approach of the incoming activated amino acid's carboxyl group to the proline's secondary amine, dramatically slowing down reaction kinetics.[3][4] Standard uronium salt reagents may not be potent enough to drive the reaction to completion in a standard timeframe.
Q2: My Kaiser test is positive (blue beads) after coupling the amino acid following the cis-3-phenylproline, but my final purity is low with a major deletion peak. What's happening?
A: This often indicates a failed coupling onto the cis-3-phenylproline residue. The positive Kaiser test arises from the unreacted secondary amine of the proline analog itself. When you proceed to the next cycle, the unreacted proline gets capped (if a capping step is used) or remains unreacted, leading to a significant deletion sequence (-1 mass peak) in your final product.
Q3: Can I use microwave-assisted SPPS for sequences containing cis-3-phenylproline?
A: Yes, and it is often recommended. Microwave energy can help overcome the high activation energy barrier associated with this sterically hindered coupling.[5] However, it is crucial to be aware that elevated temperatures can increase the risk of racemization, particularly for sensitive amino acids like Cysteine and Histidine.[6] Careful optimization of temperature and irradiation time is necessary.
Q4: Does the cis-3-phenylproline residue increase the risk of peptide aggregation during synthesis?
A: Yes, it can. While proline is known as a "helix breaker," the rigid, conformationally constrained nature of this analog can induce specific secondary structures or turns in the growing peptide chain.[2][7] Depending on the surrounding sequence, this can promote inter-chain hydrogen bonding and lead to aggregation on the resin, which in turn hinders both coupling and deprotection steps.[5][8][9]
Part 2: In-Depth Troubleshooting Guide
When standard protocols fail, a more systematic approach is required. This section provides detailed strategies to diagnose and solve complex synthesis issues.
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
A strong positive Kaiser test (or other amine test) immediately after the coupling step onto the cis-3-phenylproline residue.
-
The presence of a major deletion peak corresponding to the absence of the amino acid that should have been coupled to the proline analog.
Causality: The primary cause is steric hindrance. The phenyl ring shields the secondary amine, requiring more potent activation or more energy to achieve a successful acylation.
Caption: Decision workflow for addressing coupling failures.
Recommended Solutions & Protocols
Standard reagents are often insufficient for this hindered coupling. Consider upgrading to more powerful alternatives.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Advantages | Disadvantages | Recommended Use |
|---|---|---|---|---|
| HBTU/TBTU | Aminium Salt | Common, cost-effective. | May be insufficient for severe steric hindrance. Can cause guanidinylation of the free N-terminus.[10] | Use as a baseline; often requires double coupling. |
| HATU/HCTU | Aminium Salt | Highly reactive due to the 7-aza-1-hydroxybenzotriazole (HOAt) moiety. Lower racemization risk.[11][12][13] | Higher cost. | First choice for upgrading. Use 1:1:2 (AA:Reagent:Base) molar ratio. |
| COMU | Aminium Salt | Very high reactivity, comparable or superior to HATU. Byproducts are water-soluble, simplifying purification.[13] | Higher cost. | Excellent alternative to HATU, especially for difficult sequences. |
| PyBOP | Phosphonium Salt | High coupling efficiency, less risk of guanidinylation side reaction compared to aminium salts. | Byproducts can be carcinogenic (HMPA), though modern versions avoid this. | Recommended for fragment condensation or when guanidinylation is a concern.[12] |
| PyBrOP | Phosphonium Salt | Extremely reactive, designed for the most challenging couplings like N-methylated or α,α-disubstituted amino acids.[12] | Very expensive, can promote side reactions if not used carefully. | Reserve for cases where all other reagents have failed. |
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal residue preceding the cis-3-phenylproline. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Reagent Preparation (Activation): In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Activation: Add DIPEA or 2,4,6-collidine (8 eq.) to the amino acid solution. Allow to pre-activate for 1-2 minutes. Rationale: Pre-activation ensures the rapid formation of the highly reactive OAt-ester before it is introduced to the resin, maximizing coupling efficiency.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. If it remains positive (blue beads), proceed to a second coupling.
-
Second Coupling (if necessary): Drain the reaction vessel and add a fresh solution of activated amino acid. Couple for another 2-4 hours or overnight.
Issue 2: On-Resin Aggregation
Symptoms:
-
Noticeable shrinking or clumping of the resin beads.
-
Slow or incomplete Fmoc deprotection (positive Kaiser test after extended deprotection).
-
Inconsistent and broadening peaks during UV monitoring of Fmoc deprotection (if using an automated synthesizer).
-
Failed coupling reactions even with potent reagents.
Causality: The rigid conformation induced by cis-3-phenylproline can promote the formation of stable secondary structures (e.g., β-sheets) between peptide chains.[5][9] This leads to poor solvation of the peptide-resin complex, physically preventing reagents from accessing the reactive sites.
Caption: Hindrance at the coupling site and aggregation.
Recommended Solutions & Protocols
-
Solvent Choice: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[14] Alternatively, use a "Magic Mixture" (e.g., 1:1 mixture of DMF and DMSO) for difficult coupling steps to disrupt secondary structures.[9]
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the DMF during coupling can disrupt hydrogen bond networks that stabilize aggregation.[10][15]
-
Resin Selection: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains. PEG-based resins (e.g., NovaSyn® TG) are highly recommended as the polyethylene glycol chains improve solvation and reduce aggregation.[9][16]
For very long or extremely difficult sequences, consider introducing a backbone-protecting group at a strategic location (typically every 6 residues) to disrupt aggregation. While you are already using a proline analog, if the sequence contains a Ser or Thr, a pseudoproline dipeptide can be inserted earlier in the sequence to maintain solubility.[5][16][17][18]
-
Resin and Solvent: Start the synthesis on a low-load PEG-based resin (e.g., NovaSyn TGR). Use NMP as the primary solvent for all washing and reaction steps.
-
Deprotection: Extend Fmoc deprotection times to 2 x 10 minutes. If deprotection remains sluggish, switch to a solution of 2% DBU / 20% Piperidine in NMP for 2 x 5 minutes. Caution: DBU can increase the risk of aspartimide formation if Asp is present in the sequence.[19]
-
Coupling: Prepare the activated amino acid solution as described in Protocol 1. For the coupling step, add the activated solution to the resin and agitate at an elevated temperature (40-50°C) for 1-2 hours.
-
Washing: After coupling, perform washes with NMP containing 0.5 M LiCl to help break up any aggregates before proceeding to the next deprotection step.
References
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
García-Ramos, Y., et al. (2018). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. ResearchGate. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]
-
Thompson, R. E., et al. (2017). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Thompson, R. E., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. ResearchGate. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Activotec. Optimizing Peptide Coupling: Key Techniques. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
Palasek, S. A., et al. (2007). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. [Link]
-
Abdel-Moty, S. G., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Martin, R. W., et al. (2021). An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]
-
Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. [Link]
-
Horng, J. C., & Raines, R. T. (2006). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. [Link]
-
Pires, D. A. T., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Shoulders, M. D., et al. (2010). Cis-Trans Proline Isomerization Effects on Collagen Triple-Helix Stability Are Limited. Journal of the American Chemical Society. [Link]
-
Gerlach, J. M., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]
-
Bjelic, S., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Sharma, G., et al. (2013). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. ResearchGate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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- 19. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing Fmoc-cis-DL-3-phenyl-Pro-OH
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptides, the incorporation of non-canonical amino acids like Fmoc-cis-DL-3-phenyl-Pro-OH presents both unique opportunities and significant analytical challenges. This conformationally constrained building block, with its inherent hydrophobicity and potential for diastereomer formation, demands a robust and well-optimized High-Performance Liquid Chromatography (HPLC) strategy for accurate purity assessment and characterization.[1][2][3][4]
This guide provides an in-depth comparison of HPLC methodologies for analyzing peptides containing this compound. Moving beyond a simple recitation of protocols, we will delve into the underlying chromatographic principles and provide data-driven recommendations to empower you to develop a self-validating analytical system for these complex biomolecules.
The Analytical Challenge: Understanding the Impact of this compound
The unique structure of this compound introduces several key factors that influence its behavior during reversed-phase HPLC (RP-HPLC), the dominant analytical technique for peptide analysis.[5][6]
-
Enhanced Hydrophobicity: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is inherently hydrophobic and significantly increases the peptide's retention on non-polar stationary phases.[7] The additional phenyl group on the proline ring further amplifies this effect. This necessitates the use of stronger organic mobile phases for elution and can lead to challenges with peptide solubility in aqueous buffers.[8]
-
Diastereomer Formation: The use of a DL-racemic mixture of 3-phenyl-proline will result in the synthesis of diastereomeric peptides. These isomers can be notoriously difficult to separate, often requiring highly efficient columns and finely tuned gradient conditions for resolution.
-
Conformational Rigidity and Peak Shape: The cis-conformation of the 3-phenyl-proline residue introduces a rigid kink in the peptide backbone.[1] While beneficial for therapeutic design, this can sometimes lead to peak broadening or splitting in RP-HPLC due to slow conformational isomerization on the column, a known phenomenon for proline-containing peptides.[9]
-
Incomplete Fmoc Deprotection: A common impurity in solid-phase peptide synthesis (SPPS) is the failure to completely remove the Fmoc group.[10] The resulting Fmoc-peptide adduct will be significantly more hydrophobic than the target peptide and must be effectively resolved.
Comparative Analysis of HPLC Methodologies
The selection of the appropriate HPLC column and mobile phase is critical for achieving a successful separation. We will compare several common approaches, highlighting their strengths and weaknesses for this specific application.
Column Chemistry: A Head-to-Head Comparison
The stationary phase chemistry dictates the primary mode of interaction with the peptide. While C18 columns are the workhorse for peptide analysis, alternative chemistries can offer unique selectivity for these challenging separations.[11][12]
| Column Chemistry | Principle of Separation & Key Characteristics | Advantages for this compound Peptides | Disadvantages & Considerations |
| C18 (Octadecylsilane) | Strong hydrophobic interactions between the long alkyl chains and the peptide.[13] | High retention and resolving power for a wide range of peptides. Excellent for separating the highly hydrophobic Fmoc-peptide from the deprotected target.[14] | Can sometimes lead to excessive retention of very hydrophobic peptides, requiring high organic solvent concentrations. May not be optimal for resolving subtle differences between diastereomers. |
| C8 (Octylsilane) | Less hydrophobic than C18, leading to shorter retention times for non-polar analytes.[11] | Reduced risk of irreversible adsorption of highly hydrophobic peptides. Can be beneficial if the target peptide is poorly soluble in high aqueous mobile phases. | May provide insufficient resolution for closely eluting impurities or diastereomers. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic residues in the peptide.[11] | The presence of the phenyl group in 3-phenyl-proline and the Fmoc group makes this an attractive option for enhancing the separation of diastereomers and related impurities. | Selectivity can be highly sequence-dependent. May not provide the same level of general resolving power as a C18 column. |
Recommendation: For initial method development, a high-quality, end-capped C18 column with a wide pore size (e.g., 300 Å) is the recommended starting point due to its versatility and high resolving power.[14] If diastereomer resolution proves challenging, a Phenyl-Hexyl column should be evaluated as a secondary option.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly the ion-pairing agent and organic modifier, plays a pivotal role in peptide selectivity and peak shape.
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is the standard ion-pairing agent for peptide RP-HPLC.[11] It forms a neutral ion-pair with positively charged residues on the peptide, enhancing hydrophobicity and masking interactions with residual silanols on the silica support, which significantly improves peak shape.[8] A concentration of 0.1% TFA in both aqueous and organic mobile phases is a robust starting point.[10][11]
-
Organic Modifier: Acetonitrile (ACN) is the most common organic modifier for peptide separations due to its low viscosity and UV transparency. For highly hydrophobic peptides containing the this compound moiety, a gradient elution from a low to a high concentration of ACN is essential.
-
Temperature Control: Elevating the column temperature (e.g., to 40-60°C) can be highly beneficial. It improves peptide solubility, reduces mobile phase viscosity (lowering backpressure), and can enhance peak shape and resolution.[8][15]
Experimental Protocols and Data Presentation
To illustrate the practical application of these principles, we present a detailed experimental workflow and comparative data for the analysis of a model peptide containing this compound.
Sample Preparation Protocol
-
Dissolution: Accurately weigh 1-2 mg of the lyophilized crude peptide into a clean microcentrifuge tube.
-
Solubilization: Add 1 mL of a 50:50 (v/v) mixture of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). For particularly hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with the A/B mixture.[10]
-
Vortexing: Vortex the sample thoroughly to ensure complete dissolution.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[10]
HPLC System and Conditions
-
System: A high-pressure binary pump system with a temperature-controlled autosampler and column thermostat, and a UV-Vis detector.[11]
-
Detection: Primary detection at 214 nm for the peptide backbone, with secondary monitoring at 280 nm if aromatic amino acids are present.[6][11]
-
Columns Evaluated:
-
Column A: C18, 300 Å, 3.5 µm, 4.6 x 150 mm
-
Column B: Phenyl-Hexyl, 300 Å, 3.5 µm, 4.6 x 150 mm
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 30.0 | 80 |
| 31.0 | 95 |
| 35.0 | 95 |
| 36.0 | 20 |
| 40.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Comparative Data Summary
The following table summarizes the hypothetical, yet representative, chromatographic results for a crude synthetic peptide containing this compound, analyzed on the two different column chemistries.
| Parameter | Column A (C18) | Column B (Phenyl-Hexyl) |
| Retention Time (Target Peptide) | 22.5 min | 20.8 min |
| Resolution (Diastereomer 1 / Diastereomer 2) | 1.2 | 1.8 |
| Resolution (Target Peptide / Fmoc-Adduct) | 4.5 | 3.8 |
| Peak Tailing Factor (Target Peptide) | 1.1 | 1.3 |
| Theoretical Plates (Target Peptide) | 18,000 | 15,500 |
Interpretation of Results: The C18 column provides excellent overall performance, with high efficiency and superior resolution of the highly hydrophobic Fmoc-adduct from the target peptide. However, the Phenyl-Hexyl column demonstrates superior selectivity for the critical pair of diastereomers, achieving baseline resolution. This highlights the importance of screening alternative column chemistries when dealing with isomeric impurities.
Workflow and Logic Diagrams
To visually represent the decision-making process in method development, the following diagrams were created using Graphviz.
Caption: HPLC Method Development Workflow for Peptides with this compound.
Caption: Interaction Principles of this compound with Stationary Phases.
Conclusion and Best Practices
The successful HPLC analysis of peptides containing this compound is contingent on a systematic approach to method development that accounts for the unique properties of this non-canonical amino acid.
Key Takeaways:
-
Start with a C18 Column: A wide-pore C18 column provides a robust starting point for method development, offering high efficiency for resolving common synthesis-related impurities.
-
Screen Alternative Selectivities: For challenging separations, particularly of diastereomers, a Phenyl-Hexyl column can provide the necessary alternative selectivity.
-
Optimize the Gradient: A shallow gradient around the elution point of the target peptide is crucial for maximizing resolution.
-
Leverage Temperature: Increasing column temperature is a powerful tool for improving peak shape, solubility, and resolution of hydrophobic peptides.
-
Ensure Self-Validation: A robust analytical method should consistently resolve the target peptide from all known impurities, including diastereomers and Fmoc-adducts. The protocol should be validated for robustness and reproducibility.
By applying these principles and systematically evaluating the critical parameters of column chemistry, mobile phase composition, and temperature, researchers can develop reliable and accurate HPLC methods for the characterization of these complex and promising therapeutic candidates.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Reverse-phase HPLC Peptide Purification.
- A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH. BenchChem.
- The Basics of HPLC Peptide Analysis.
- Peptide analysis using reverse phase liquid chromatography.
- HPLC Analysis Methods for Peptide Characteriz
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
- Hydrophobic and Hydrophilic Peptides Analyzed with HPLC. MicroSolv.
- This compound. MySkinRecipes.
- This compound | C26H23NO4 | CID 2756191. PubChem.
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- Peptide Isolation – Method Development Considerations.
- Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. BenchChem.
- HPLC Analysis and Purific
- Design of peptides with non-canonical amino acids using flow m
- Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chrom
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Technical Support Center: Purification of Fmoc-Peptides by HPLC. BenchChem.
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A Senior Application Scientist's Guide to NMR Spectroscopy for Conformational Analysis of 3-Phenylproline Peptides
For researchers and drug developers, understanding the three-dimensional structure of peptides is fundamental to unlocking their biological function and designing next-generation therapeutics. The incorporation of non-natural amino acids is a key strategy for introducing specific conformational constraints, thereby enhancing stability, affinity, and bioavailability. Among these, 3-phenylproline stands out for its ability to impose significant structural biases. Its phenyl group adds steric bulk and potential for aromatic interactions, profoundly influencing the local peptide backbone and the crucial cis/trans isomerization of the preceding peptide bond.
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for investigating the solution-state structure and dynamics of these modified peptides.[1] Unlike crystal-state methods, NMR provides an unparalleled, atom-level view of the conformational ensemble in a near-physiological environment, which is critical for peptides that often exist in a dynamic equilibrium of multiple states.[2][3] This guide offers an in-depth comparison of NMR methodologies against other techniques, provides detailed experimental protocols, and presents supporting data to empower your conformational analysis of 3-phenylproline-containing peptides.
The Unique Challenge: 3-Phenylproline and Conformational Heterogeneity
The defining feature of any proline-containing peptide is the slow isomerization of the Xaa-Pro peptide bond (the ω dihedral angle) between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations.[4] This slow exchange on the NMR timescale often results in two distinct sets of signals for the residues surrounding the proline, effectively doubling the spectral complexity but also providing a direct window into this equilibrium.
The introduction of a phenyl group at the C3 position adds another layer of control. Depending on its stereochemistry, the phenyl group can sterically favor one isomer over the other and influence the puckering of the pyrrolidine ring (endo vs. exo), which in turn affects the backbone dihedral angles (φ, ψ).[5][6] These substitutions are not merely passive additions; they are active tools to modulate conformation and pre-organize a peptide into a bioactive shape.[7][8]
NMR Spectroscopy: The Definitive Toolkit for Conformational Elucidation
NMR spectroscopy offers a suite of experiments that, when used in concert, provide the distance and angular restraints necessary to build a high-resolution 3D model of a peptide in solution.
Core NMR Experiments and Their Rationale
The foundation of conformational analysis rests on a series of 2D NMR experiments. For a typical unlabeled 3-phenylproline peptide, the following workflow is standard.
-
TOCSY (Total Correlation Spectroscopy): This is the workhorse for amino acid spin system identification. It reveals all protons that are connected through bonds within a single amino acid residue. The primary causality for running this experiment first is to assign as many protons as possible to their respective residues, creating a library of spin systems before attempting to place them in sequence.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for both sequential assignment and structure determination. It detects protons that are close in space (< 5-6 Å), irrespective of whether they are bonded.[3] This through-space information is used to:
-
Sequence the Residues: By observing NOEs between the amide proton (NH) of one residue and the alpha proton (Hα) of the preceding residue (the dαN(i, i+1) connectivity), one can walk along the peptide backbone.
-
Determine Proline Isomerism: The pattern of NOEs to the proline ring is the most definitive indicator of the cis/trans state. A strong NOE between the Hα of the preceding residue (i) and the Hα of the 3-phenylproline (i+1) is characteristic of a trans bond. Conversely, a strong NOE between the Hα of residue (i) and the Hδ protons of the 3-phenylproline (i+1) is the hallmark of a cis bond.[3]
-
Generate Distance Restraints: The intensity of every NOE peak is proportional to the inverse sixth power of the distance between the two protons. These intensities are calibrated and converted into upper distance limits used for structure calculation.[10]
-
-
COSY (Correlation Spectroscopy): While TOCSY provides the full spin system, COSY is more sensitive for identifying directly coupled protons (typically 2 or 3 bonds apart). It is particularly useful for measuring the ³J(HNHα) coupling constant, which provides crucial information about the backbone dihedral angle φ via the Karplus relationship.[10]
Key NMR Observables for 3-Phenylproline Peptides
| NMR Parameter | Structural Information Derived | Rationale and Self-Validation |
| ¹H Chemical Shifts | Provides a qualitative assessment of the local chemical environment and folding. Dispersed amide proton signals (e.g., 7.5-9.5 ppm) suggest a structured peptide. | A well-dispersed spectrum is a prerequisite for detailed analysis. Overlapping signals can prevent unambiguous assignments. |
| ¹³C Chemical Shifts | The chemical shift difference between proline Cβ and Cγ is a robust indicator of isomerism. A larger difference (Δδβγ ≈ 5-10 ppm) typically indicates a trans isomer, while a smaller difference (Δδβγ ≈ 0-4 ppm) suggests a cis isomer. | This method provides an independent check on the NOE-based assignment of the proline isomer state, ensuring the trustworthiness of the structural model. |
| NOE Patterns | Provides inter-proton distance restraints (< 6 Å). Key for defining secondary structure, tertiary fold, and, critically, the Xaa-Pro cis/trans conformation. | The network of NOEs must be internally consistent. For example, distances suggesting a helical turn must be supported by multiple, overlapping NOE restraints. |
| ³J(HNHα) Coupling Constants | Relates to the backbone dihedral angle φ. A large coupling (> 8 Hz) indicates an extended conformation (e.g., β-sheet), while a small coupling (< 5 Hz) suggests a helical conformation.[10] | The φ angles derived from J-couplings must be compatible with the distances derived from NOEs. A small J-coupling should correspond to NOEs characteristic of a turn or helix (e.g., dαN(i, i+3)). |
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is powerful, it is essential to understand its place among other structural biology tools. The choice of technique is dictated by the specific scientific question and the nature of the sample.
| Technique | Resolution | Dynamic Information | Sample Requirements | Key Advantage | Key Limitation |
| NMR Spectroscopy | Atomic (0.1-0.2 nm) | Yes (ps to s timescale) | Soluble, stable sample (0.1-5 mM).[11] Size limit (~30-50 kDa for standard methods). | Provides detailed structural and dynamic data in solution, mimicking a physiological environment.[3] | Requires higher sample concentration and can be technically complex for larger molecules due to spectral overlap.[9] |
| X-ray Crystallography | Atomic (< 0.1 nm) | No (static picture) | High-purity sample that can form well-ordered crystals. | The "gold standard" for high-resolution static structures. No molecular weight limit. | Crystallization can be a major bottleneck, and the crystal structure may not represent the dominant solution-state conformation.[8] |
| Circular Dichroism (CD) | Low (secondary structure) | Yes (monitors folding/unfolding) | Low concentration, small sample volume. | Excellent for rapid assessment of secondary structure content (helix, sheet, random coil) and for monitoring conformational changes with temperature or ligand binding. | Provides no atomic-level detail or specific tertiary structure information. |
Experimental Workflow: From Sample to Structure
A robust and reproducible workflow is the cornerstone of any successful NMR study. Each step is designed to ensure the highest quality data for reliable structural interpretation.
Diagram: Standard NMR Workflow for Peptide Analysis
Caption: Experimental workflow from peptide preparation to final structure validation.
Step-by-Step Experimental Protocol
1. Sample Preparation (Self-Validating System):
-
Purity is Paramount: Begin with highly pure (>95%) peptide, confirmed by HPLC and Mass Spectrometry. Impurities can introduce confounding signals and promote aggregation.
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent or, more commonly, a 90% H₂O / 10% D₂O mixture. The D₂O provides the lock signal for the spectrometer. For peptides with poor water solubility, deuterated organic co-solvents (e.g., acetonitrile-d₃, DMSO-d₆) may be required.[10]
-
Concentration Optimization: Aim for a concentration of 0.5-2 mM.[11] Run a quick 1D ¹H spectrum to validate. Sharp, well-resolved peaks indicate a well-behaved, monomeric sample. Broad lines suggest aggregation, which must be resolved by lowering concentration, changing the pH, or adjusting buffer conditions before proceeding.
-
Buffer Conditions: Use a buffer (e.g., phosphate, acetate) at a pH where the peptide is stable and the amide proton exchange rate is minimized (typically pH 3-6).
2. NMR Data Acquisition:
-
Spectrometer Setup: Experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity and resolution.
-
Temperature Control: Maintain a constant sample temperature (e.g., 298 K) throughout all experiments to ensure chemical shifts are comparable.
-
Standard 2D Experiments:
-
TOCSY: Acquire with a mixing time of 60-80 ms to allow magnetization transfer throughout the entire amino acid side chain.
-
NOESY: Acquire with a mixing time of 150-300 ms. This duration is a critical parameter: too short, and only the strongest (shortest distance) NOEs will be visible; too long, and spin diffusion can lead to erroneous correlations.
-
COSY: Acquire a standard gradient-enhanced COSY to resolve ³J(HNHα) couplings.
-
3. Data Processing and Analysis:
-
Processing: Process the data using software like TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Using software like CcpNmr Analysis or CARA, perform sequential assignment.[9]
-
Identify spin systems in the TOCSY spectrum.
-
Use the dαN(i, i+1) and dNN(i, i+1) connectivities in the NOESY spectrum to order the spin systems along the peptide sequence.
-
Crucially, identify the two distinct sets of resonances for residues around the 3-phenylproline, corresponding to the cis and trans isomers. Assign them separately.
-
4. Structure Calculation and Validation:
-
Restraint Generation:
-
Distances: Pick and integrate all NOESY cross-peaks. Calibrate the volumes against a known distance (e.g., the distance between geminal protons) to generate a table of upper distance restraints.
-
Dihedrals: Measure ³J(HNHα) coupling constants and convert them into φ dihedral angle restraints.
-
-
Calculation Protocol: Use a structure calculation program like CYANA.[12] The software uses a simulated annealing protocol to find conformations that satisfy the experimental restraints. The output is not a single structure but an ensemble of 10-20 low-energy structures that all agree with the data, reflecting the dynamic nature of the peptide.
-
Validation: The quality of the final ensemble is validated using tools like PROCHECK, which assesses stereochemical quality (e.g., Ramachandran plot statistics). A good structure will have low restraint violations and favorable stereochemistry.
Diagram: From NMR Data to 3D Structure
Caption: The logical flow from raw NMR spectra to a validated structural ensemble.
Conclusion
The conformational analysis of 3-phenylproline peptides is a challenging but tractable problem that is ideally suited to modern NMR spectroscopy. By leveraging a combination of TOCSY, NOESY, and COSY experiments, researchers can unambiguously assign the distinct cis and trans isomers and generate the rich set of distance and dihedral restraints needed for high-resolution structure determination. This detailed structural insight is invaluable for understanding structure-activity relationships (SAR) and for the rational design of peptidomimetics with optimized therapeutic properties.[10] While complementary techniques like X-ray crystallography and CD provide important information, NMR remains the only method capable of delivering a complete picture of the conformational dynamics of these important molecules in a solution environment.
References
-
Mishra, A., & Chauhan, V. S. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 1-21.
-
Lecourt, T., & Miclet, E. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 23(9), 2333.
-
Reimer, J. K., et al. (2018). A method for measuring peptidylprolyl bond cis-trans conformational status in peptide models is described, using 4-fluorophenylalanine (4FPhe) as a distal reporter for ¹⁹F NMR. ResearchGate.
-
Papakyriakou, A., et al. (2013). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. ResearchGate.
-
Kang, Y. K. (2012). Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides. New Journal of Chemistry, 36(5), 1265-1274.
-
Gauto, D. F., et al. (2024). Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. Nature Communications, 15(1), 1335.
-
Srinivasan, A., et al. (1995). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Medicinal Chemistry, 38(11), 1949-1956.
-
Richards, M. W., et al. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. Chemical Science, 15(48), 1-10.
-
Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1179-1189.
-
T. Lecourt, et al. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 23(9), 2333.
-
Kumar, S., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 13(10), 1243-1251.
-
Sebák, F., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10931.
-
Zherdev, A. V., et al. (2023). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. International Journal of Molecular Sciences, 24(14), 11487.
-
Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(12), 10471-10501.
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic effects on polyproline conformation. Protein Science, 14(10), 2627-2633.
-
Lenci, E., & Trabocchi, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
-
Anish, C. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
-
Levine, P. M., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(42), 13644-13655.
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- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Navigating the Labyrinth of Peptide Fragmentation: A Comparative Guide to Mass Spectrometry of Peptides Containing Proline versus 3-Phenylproline
In the intricate world of drug discovery and proteomics, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance therapeutic properties such as potency, stability, and cell permeability. Among these, 3-phenylproline, a proline analogue bearing a phenyl group on its pyrrolidine ring, has garnered significant interest. However, the structural modifications introduced by such residues can profoundly influence their fragmentation behavior in mass spectrometry, a cornerstone technique for peptide sequencing and characterization. This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation of peptides containing the canonical amino acid proline versus those incorporating 3-phenylproline. By understanding these distinct fragmentation patterns, researchers can more accurately interpret mass spectra, leading to confident identification and characterization of these modified peptides.
The "Proline Effect": A Foundation for Understanding
Before delving into the complexities of 3-phenylproline, it is essential to grasp the well-documented "proline effect" in the mass spectrometry of peptides. Proline's unique cyclic structure and its tertiary amide bond significantly influence peptide fragmentation. Under low-energy CID, protonated peptides predominantly fragment along the peptide backbone, yielding b- and y-type ions. The presence of proline, however, leads to a distinct preference for cleavage at the N-terminal side of the proline residue. This is attributed to the high proton affinity of the proline residue and the conformational constraints it imposes on the peptide backbone, which favors the formation of a stable, protonated C-terminal fragment (y-ion). Consequently, the product ion spectra of proline-containing peptides are often dominated by an intense y-ion corresponding to cleavage N-terminal to the proline residue.
3-Phenylproline: Introducing Aromatic Complexity
The introduction of a phenyl group onto the proline ring in 3-phenylproline adds a new layer of complexity to peptide fragmentation. While retaining the fundamental characteristics of the proline ring that contribute to the "proline effect," the aromatic side chain introduces new potential fragmentation pathways. The phenyl group can influence fragmentation in several ways:
-
Steric Hindrance and Conformational Effects: The bulky phenyl group can further influence the peptide's three-dimensional structure, potentially altering the accessibility of certain cleavage sites.
-
Charge Stabilization: The aromatic ring can stabilize a positive charge through cation-π interactions, which may influence the relative abundance of different fragment ions.
-
Alternative Fragmentation Channels: The presence of the benzylic C-H bonds provides a site for radical-induced cleavage, and the phenyl group itself can be lost as a neutral molecule or participate in rearrangements.
Comparative Fragmentation Analysis: Proline vs. 3-Phenylproline
To illustrate the anticipated differences in fragmentation, let us consider a hypothetical model peptide, Ala-Xxx-Gly, where Xxx is either Proline (Pro) or 3-Phenylproline (3-Ph-Pro).
Predicted Fragmentation Pathways
The following table summarizes the major predicted fragment ions for both peptides upon CID.
| Precursor Peptide | Predicted Major Fragment Ions | Rationale for Predicted Differences |
| Ala-Pro-Gly | y-ions: y2 (Pro-Gly), y1 (Gly)b-ions: b2 (Ala-Pro) | Dominated by the "proline effect," leading to a highly abundant y2 ion. |
| Ala-3-Ph-Pro-Gly | y-ions: y2 (3-Ph-Pro-Gly), y1 (Gly)b-ions: b2 (Ala-3-Ph-Pro)Characteristic Neutral Losses: Loss of benzene (C6H6) from the precursor or fragment ions. | The "proline effect" is still expected to be a major driver of fragmentation, resulting in a prominent y2 ion. However, the phenyl group may lead to additional fragmentation pathways, such as the neutral loss of benzene. The stability of the b2 ion may also be affected by the bulky phenyl group. |
Visualizing the Fragmentation
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for our model peptides.
Caption: Predicted fragmentation of Ala-Pro-Gly.
comparing Fmoc-cis-3-phenyl-Pro-OH with other beta-turn inducers
An In-Depth Comparative Guide to Beta-Turn Inducers: Fmoc-cis-3-phenyl-Pro-OH vs. Key Alternatives
For researchers, scientists, and professionals in drug development, the ability to precisely control peptide conformation is paramount. Beta-turns, which constitute one of the most common secondary structures in proteins, are critical for molecular recognition, protein folding, and stability.[1] The strategic induction of these turns is a cornerstone of peptidomimetic design, leading to compounds with enhanced potency, selectivity, and bioavailability.[2][3]
This guide provides a comprehensive comparison of Fmoc-cis-3-phenyl-Pro-OH, a potent beta-turn inducer, with other widely used alternatives. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer practical protocols to inform your research and development efforts.
The Critical Role of the Beta-Turn
A beta-turn is a structural motif where the polypeptide chain reverses its direction, a feature essential for the formation of globular protein structures.[4] It is defined by four amino acid residues (labeled i, i+1, i+2, and i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[4] Given their frequent location on the surface of proteins, beta-turns are often integral to protein-protein interactions (PPIs), making them prime targets for therapeutic intervention.[5] By enforcing a beta-turn conformation, we can pre-organize a peptide ligand into its bioactive shape, reducing the entropic penalty of binding and enhancing affinity for its target.[3][5]
Caption: Generalized structure of a beta-turn motif.
Fmoc-cis-3-phenyl-Pro-OH: A Rigid Scaffold for Turn Induction
Fmoc-cis-3-phenyl-Pro-OH is a proline analog designed to impart significant conformational rigidity upon a peptide backbone.[6] Its efficacy stems from the stereospecific substitution on the pyrrolidine ring.
Mechanism of Action: The proline residue, by its nature, restricts the peptide backbone's φ (phi) dihedral angle.[7] The addition of a bulky phenyl group at the Cγ position (3-position) introduces a powerful steric constraint. In the cis configuration, the phenyl group and the C-terminal carboxyl group are on the same face of the pyrrolidine ring. This arrangement severely limits the ring's puckering flexibility and sterically restricts the ψ (psi) dihedral angle, forcing the peptide backbone into a well-defined turn.[7] Studies have shown that β-phenylprolines can lock the peptide into a PII conformation, which is highly compatible with the i+1 position of a type II β-turn.[8] The phenyl ring can also engage in favorable aromatic-aromatic or hydrophobic interactions with other residues, further stabilizing the turn structure.[8]
Caption: Mechanism of Fmoc-cis-3-phenyl-Pro-OH turn induction.
A Comparative Analysis of Beta-Turn Inducers
While Fmoc-cis-3-phenyl-Pro-OH is highly effective, other reagents are commonly employed, each with distinct advantages and disadvantages. The primary alternatives include D-Proline and Pseudoproline dipeptides.
D-Proline
A D-amino acid, when placed at the i+1 position of a turn, strongly promotes a type II' β-turn. This is a classical and cost-effective method for inducing a turn. However, the resulting geometry is specific, and the introduction of a D-amino acid may not be suitable for all applications, particularly if recognition by biological systems is sensitive to chirality.
Pseudoproline Dipeptides
Pseudoproline (Ψ-Pro) dipeptides are derived from Ser, Thr, or Cys residues that are reversibly protected as an oxazolidine or thiazolidine ring.[9] Their primary mechanism is to favor the cis-amide bond conformation over the more common trans form.[10][11] A cis Xaa-Pro bond is the defining feature of a type VI β-turn.[12][13]
Key Advantages of Pseudoprolines:
-
Aggregation Disruption: By inducing a "kink" in the peptide chain, they effectively disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation during solid-phase peptide synthesis (SPPS).[9][10]
-
Reversibility: The oxazolidine/thiazolidine ring is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, meaning the native Ser, Thr, or Cys residue is regenerated in the final product.[9] This makes them "traceless" turn inducers.
Key Disadvantage: They are typically incorporated as dipeptides (e.g., Fmoc-Ala-Thr(ΨMe,MePro)-OH) because direct coupling onto a pseudoproline monomer is sterically hindered and inefficient.[11][14]
Head-to-Head Performance Comparison
| Feature | Fmoc-cis-3-phenyl-Pro-OH | D-Proline | Pseudoproline (Ψ-Pro) Dipeptides |
| Primary Mechanism | Steric constraint on ψ angle; ring pucker stabilization.[7][8] | Favors specific dihedral angles due to D-chirality. | Induces a cis-amide bond preceding the Ψ-Pro residue.[10][11] |
| Typical Turn Type | Type II[8] | Type I' or II' | Type VI[12][13] |
| Nature of Induction | Permanent (part of final structure). | Permanent (part of final structure). | Temporary (cleaved to native Ser/Thr/Cys).[9] |
| Synthetic Utility | Induces a defined, rigid turn in the final peptide. | Cost-effective method to induce a specific turn type. | Primarily used to prevent aggregation and improve synthesis yields.[9] |
| Incorporation | As a single amino acid monomer. | As a single amino acid monomer. | As a dipeptide to overcome steric hindrance.[14] |
| Key Limitation | Introduces a non-natural, bulky hydrophobic group. | Limited to specific turn types; introduces D-chirality. | The induced turn is not present in the final, deprotected peptide. |
Experimental Protocols
Protocol: Incorporation of Fmoc-cis-3-phenyl-Pro-OH via SPPS
This protocol outlines the manual coupling of Fmoc-cis-3-phenyl-Pro-OH onto a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Fmoc-cis-3-phenyl-Pro-OH (3 eq.)
-
HBTU (2.9 eq.)
-
DIPEA (6 eq.)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Dichloromethane (DCM)
Workflow:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine/DMF for 5 min, drain, and repeat with a fresh portion for 15 min.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.
-
Coupling Activation: In a separate vessel, dissolve Fmoc-cis-3-phenyl-Pro-OH and HBTU in a minimal amount of DMF. Add DIPEA and allow the solution to pre-activate for 2 minutes. The solution will typically turn yellow.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Causality Note: The sterically hindered nature of this proline analog may require extended coupling times compared to standard amino acids.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be required.
-
Continuation: Proceed with the deprotection of the newly added Fmoc group to continue chain elongation.
Caption: Experimental workflow for SPPS incorporation.
Protocol: Conformational Analysis by NMR
To validate the induction of a beta-turn, NMR spectroscopy in a hydrogen-bonding-disrupting solvent like DMSO-d₆ is a powerful tool.
Key Experiments:
-
1D ¹H NMR & Temperature Titration:
-
Acquire a series of 1D ¹H spectra over a temperature range (e.g., 298 K to 328 K in 5 K increments).
-
Track the chemical shift (δ) of the amide (NH) protons.
-
Calculate the temperature coefficient (Δδ/ΔT in ppb/K). A value ≤ 3 ppb/K is indicative of an amide proton involved in a stable intramolecular hydrogen bond, such as the i to i+3 bond in a beta-turn.[15]
-
-
2D ROESY/NOESY:
-
These experiments detect through-space correlations between protons that are close to each other (< 5 Å).
-
Look for key correlations that define a turn, such as a cross-peak between the CαH of residue i+1 and the NH of residue i+2, or between the NH of residue i+2 and the NH of residue i+3.
-
Conclusion and Recommendations
The choice of a beta-turn inducer is a critical decision in peptide design and depends heavily on the scientific objective.
-
Fmoc-cis-3-phenyl-Pro-OH is the superior choice when the goal is to install a permanent, conformationally rigid beta-turn into the final peptide sequence. Its powerful steric constraints provide a well-defined and stable structure, ideal for creating potent peptidomimetics for receptor binding studies.
-
Pseudoproline Dipeptides are the tool of choice for overcoming synthetic challenges like peptide aggregation. They are not turn-inducers in the final product but rather "synthesis-enablers" that are tracelessly removed.
-
D-Proline remains a viable, cost-effective option for inducing specific turn types (I' or II'), provided the introduction of a D-amino acid is compatible with the biological application.
By understanding the distinct mechanisms and applications of these reagents, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions.
- KR20150040272A - Synthesis of beta-turn peptidomimetic cyclic compounds.
- β-Turn Mimics by Chemical Ligation.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Structural characterization of a β-turn mimic within a protein–protein interface. PNAS.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- β-Amino Acids Containing Peptides and Click-Cyclized Peptide as β-turn Mimics: A Comparative Study With 'Conventional' Lactam- And Disulfide-Bridged Hexapeptides. PubMed.
- Conformational landscape of substituted prolines. PMC - PubMed Central - NIH.
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
- β-Turn Induction by a Diastereopure Azepane-Derived Qu
- Constrained Peptides in Drug Discovery and Development. SciSpace.
- (PSEUDO-)PROLINES. Iris Biotech GmbH.
- β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. [Source not specified].
- Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing.
- Fmoc-cis-DL-3-phenyl-Pro-OH. MySkinRecipes.
- Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH. Benchchem.
- Stabilization of cis-proline and type VI β-turns via C-H/O interactions. PubMed.
- Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.
- Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid. Chem-Impex.
- This compound - (CAS 181824-45-3). BOC Sciences Amino Acid.
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A Comparative Guide to Enhancing Peptide Stability: The Role of 3-Phenylproline
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide therapeutics, achieving metabolic stability without compromising biological activity remains a paramount challenge. Proteolytic degradation in vivo is a primary obstacle, often leading to short half-lives and diminished therapeutic efficacy. This guide provides a comparative analysis of peptides containing the unnatural amino acid 3-phenylproline versus its natural counterpart, L-proline, with a focus on assessing and understanding the resulting impact on peptide stability. We will delve into the mechanistic underpinnings of how 3-phenylproline can confer enhanced proteolytic resistance and influence peptide conformation, supported by established experimental protocols for validation.
The Proline Conundrum: A Double-Edged Sword in Peptide Design
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This inherent structural constraint can be advantageous, as it can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty of binding to its target. However, the peptide bonds preceding a proline residue are susceptible to cleavage by specific proteases, such as dipeptidyl peptidase IV (DPP-IV).[1] Furthermore, the cis-trans isomerization of the Xaa-Pro peptide bond is a slow process that can be a rate-limiting step in protein folding and can influence receptor recognition.[2]
Introducing 3-Phenylproline: A Strategic Modification for Enhanced Stability
To overcome the limitations of natural proline, medicinal chemists have explored a variety of proline analogs. Among these, 3-phenylproline has emerged as a promising candidate for enhancing peptide stability. The introduction of a bulky phenyl group at the Cγ position of the proline ring offers several theoretical advantages:
-
Steric Hindrance: The phenyl group can sterically shield the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby slowing down the rate of degradation.
-
Conformational Restriction: The presence of the phenyl group can further restrict the conformational freedom of the proline ring and the surrounding peptide backbone. This can lock the peptide into a more stable and potentially more active conformation.[3]
-
Modulation of Cis/Trans Isomerism: The substitution at the 3-position can influence the equilibrium between the cis and trans conformations of the Xaa-Pro bond, which can have profound effects on the peptide's three-dimensional structure and biological activity.[4]
While direct quantitative comparisons of the proteolytic stability of 3-phenylproline-containing peptides versus their proline-containing counterparts are not extensively documented in publicly available literature, the structural rationale strongly suggests a stability-enhancing effect. The following sections provide detailed experimental protocols that can be employed to systematically assess and compare the stability of peptides containing 3-phenylproline and natural proline.
Experimental Assessment of Peptide Stability: A Comparative Workflow
A robust assessment of peptide stability involves a multi-pronged approach, combining enzymatic degradation assays with conformational analysis. This dual strategy not only quantifies the extent of stabilization but also provides insights into the structural basis for any observed differences.
Sources
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A Senior Application Scientist's Guide to Biological Activity Assays for Peptides Synthesized with Fmoc-cis-3-Phenylproline
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Discovery
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency.[1] However, their inherent flexibility can be a double-edged sword, often leading to susceptibility to proteolytic degradation and reduced bioavailability.[2] The introduction of conformational constraints is a powerful strategy to mitigate these drawbacks, locking the peptide into a bioactive conformation that can enhance receptor binding, improve stability, and even confer oral bioavailability.[3]
One such powerful conformational tool is the incorporation of non-canonical amino acids. This guide focuses on peptides synthesized with Fmoc-cis-3-phenylproline, a proline analogue that introduces a rigid bend in the peptide backbone. The phenyl group adds further steric hindrance, significantly influencing the peptide's three-dimensional structure. This guide provides a comparative framework for evaluating the biological activity of these modified peptides against their more flexible counterparts, offering researchers a roadmap to quantify the impact of this unique structural element. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the generation of robust and reliable data.
I. G-Protein Coupled Receptor (GPCR) Modulation: Unveiling Binding Affinity and Functional Potency
GPCRs are a major class of drug targets, and peptides are common endogenous and synthetic ligands for these receptors.[4][5] Constraining a peptide with cis-3-phenylproline can dramatically alter its affinity and efficacy at a GPCR by pre-organizing the peptide into a conformation that mimics the bound state.
A. Competitive Radioligand Binding Assays
Principle: This assay quantifies the ability of a test peptide (the "competitor," e.g., one containing cis-3-phenylproline) to displace a radiolabeled ligand with known affinity from its receptor.[6] It is a direct measure of the peptide's binding affinity (Ki).
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors).
-
Varying concentrations of the test peptide (with cis-3-phenylproline) and a control peptide (e.g., with L-proline).
-
GPCR-containing cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Comparison of a Neuropeptide Analogue
| Peptide | Sequence | IC50 (nM) | Ki (nM) |
| Control Peptide | Tyr-Pro-Trp-Phe-NH2 | 15.2 | 7.8 |
| Test Peptide | Tyr-(cis-3-Phe-Pro)-Trp-Phe-NH2 | 2.8 | 1.4 |
Causality: A lower Ki value for the test peptide suggests that the conformational constraint imposed by cis-3-phenylproline results in a higher binding affinity for the target GPCR. This is likely due to a reduction in the entropic penalty of binding, as the peptide is already in a more favorable conformation.
Workflow Diagram:
Caption: Renin-Angiotensin system and the point of inhibition.
III. Cell Viability and Cytotoxicity Assays: Assessing Therapeutic Potential and Safety
For peptides designed as anticancer or antimicrobial agents, it is crucial to assess their cytotoxic effects on target cells and their safety profile against healthy cells. [7]
A. MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [1]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of the test peptide (with cis-3-phenylproline) and the control peptide for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the peptide concentration to determine the CC50 (the concentration that causes 50% cell death).
Data Presentation: Hypothetical Cytotoxicity Data
| Peptide | Cell Line | CC50 (µM) |
| Control Peptide | HeLa (Cancer) | 45.1 |
| HEK293 (Normal) | > 100 | |
| Test Peptide | HeLa (Cancer) | 12.5 |
| HEK293 (Normal) | 89.3 |
Causality: A lower CC50 against the cancer cell line for the test peptide indicates enhanced cytotoxic activity. The improved selectivity (a larger difference between the CC50 for cancer and normal cells) suggests that the constrained conformation may lead to more specific interactions with cancer cell membranes or intracellular targets.
IV. Antimicrobial Activity Assays: Combating Pathogenic Microbes
Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic resistance. [8]Their activity is often dependent on their structure and ability to interact with and disrupt microbial membranes.
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9] Experimental Protocol:
-
Bacterial Culture: Grow a bacterial strain (e.g., E. coli) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth).
-
Peptide Dilution: Prepare serial twofold dilutions of the test and control peptides in the broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Data Presentation: Hypothetical Antimicrobial Activity
| Peptide | Microorganism | MIC (µg/mL) |
| Control Peptide | E. coli | 64 |
| S. aureus | 128 | |
| Test Peptide | E. coli | 16 |
| S. aureus | 32 |
Causality: The lower MIC values for the test peptide suggest that the conformational constraint imposed by cis-3-phenylproline enhances its antimicrobial potency. This could be due to an optimized amphipathic structure that facilitates more efficient disruption of the bacterial membrane. [10]
Conclusion: A Framework for Rational Peptide Design
The incorporation of Fmoc-cis-3-phenylproline represents a sophisticated strategy in rational peptide design. The assays outlined in this guide provide a robust framework for quantitatively assessing the impact of this conformational constraint on biological activity. By systematically comparing modified peptides with their linear or L-proline-containing counterparts, researchers can gain invaluable insights into structure-activity relationships. This knowledge is paramount for the iterative process of lead optimization, ultimately paving the way for the development of next-generation peptide therapeutics with enhanced efficacy, stability, and selectivity.
References
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Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
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Lax, I., & Schlessinger, J. (1990). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. [Link]
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Kent, S. B. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]
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Hollmann, A., & Martinez, M. (Eds.). (2017). Antimicrobial Peptides: Methods and Protocols. [Link]
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Raj, M., & coworkers. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. The Raj Group. [Link]
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Hacker, J. A., & coworkers. (2017). Recent Structural Advances in Constrained Helical Peptides. [Link]
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Lu, J., Chen, C. X., Hu, J., et al. (2017). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Journal of Materials Chemistry B. [Link]
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Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
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Scocchi, M., & coworkers. (2018). Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. [Link]
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ResearchGate. (n.d.). Bioactivity of synthetic peptides. [Link]
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ResearchGate. (2017). Which is the best method to carry out antimicrobial assay for an Antimicrobial peptide?. [Link]
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Bodanszky, M., & coworkers. (1974). Biological activities of synthetic peptides corresponding to fragments of and to the entire sequence of the vasoactive intestinal peptide. [Link]
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Lai, Y., & coworkers. (2020). Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery. [Link]
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Hauser, A. S., & coworkers. (2017). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. [Link]
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Brakel, J., & coworkers. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. [Link]
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Wang, Z., & coworkers. (2014). Peptide-Modified Surfaces for Enzyme Immobilization. [Link]
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Lu, J., Chen, C. X., Hu, J., et al. (2017). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Research Explorer The University of Manchester. [Link]
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JoVE. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. [Link]
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Di L, et al. (2019). Capturing Peptide–GPCR Interactions and Their Dynamics. [Link]
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Berlicki, Ł., & coworkers. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. [Link]
-
Otvos, L., & coworkers. (2011). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. [Link]
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Reimer, U., & coworkers. (1998). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. [Link]
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D'Aniello, S., & coworkers. (2022). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. [Link]
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Flores-Guzmán, F., & coworkers. (2023). Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. [Link]
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Chen, Y., & coworkers. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. [Link]
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Wiegand, I., & coworkers. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Sbardella, G., & coworkers. (2020). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. [Link]
-
Martin, S. R., & coworkers. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. [Link]
-
Maruyama, S., & coworkers. (1987). Inhibition of Angiotensin-converting Enzyme by Synthetic Peptides. [Link]
-
Bax, A., & coworkers. (2019). Propensity for cis-proline formation in unfolded proteins. [Link]
-
Fábián, B., & coworkers. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. [Link]
-
Richardson, J. S., & coworkers. (2025). Cis-nonProline peptides: Genuine occurrences and their functional roles. [Link]
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A Comparative Guide to Circular Dichroism Studies of Peptides with Constrained Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of how constrained proline analogs influence peptide secondary structure, with a focus on analysis using circular dichroism (CD) spectroscopy. We will explore the underlying principles, present comparative experimental data, and offer detailed protocols to empower your research.
Introduction: The Unique Role of Proline and the Power of CD Spectroscopy
Proline is a distinctive proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[1][2][3][4] This inherent constraint limits the available conformations, making proline a key determinant of secondary structure, often found at the ends of alpha-helices, in turns, and as a major component of polyproline helices (PPII).[4] The peptide bond preceding a proline residue can exist in both cis and trans conformations, a feature that can be the rate-limiting step in protein folding.[1][5]
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[6][7][8] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides valuable insights into the conformational properties of these biomolecules.[7][9][10][11] The far-UV region (typically 190-250 nm) is particularly informative, as the amide bonds of the peptide backbone give rise to distinct CD spectra characteristic of α-helices, β-sheets, random coils, and polyproline II (PPII) helices.[6][7]
This guide will focus on how the incorporation of constrained proline analogs, which further restrict the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond, can be used to modulate and study peptide conformation using CD spectroscopy.
The Polyproline II (PPII) Helix: A Key Conformation Influenced by Proline
The polyproline II (PPII) helix is a left-handed helix that is a common secondary structural motif in both folded and unfolded proteins.[12][13][14] Unlike α-helices and β-sheets, the PPII helix is not stabilized by backbone hydrogen bonds but rather by the inherent conformational preferences of proline and favorable interactions with the solvent. The characteristic CD spectrum of a PPII helix features a strong negative band around 205 nm and a positive band around 228 nm.[13][15] It is important to distinguish the PPII signature from that of a random coil, as both can exhibit a negative band near 200 nm. However, the presence of the positive peak around 220-230 nm is a key spectroscopic feature of the PPII structure.[16][17]
The conformation of polyproline helices is highly sensitive to the surrounding environment.[18] The solvent can have a critical influence on the lineshape of the CD spectra, a factor that must be considered when analyzing peptides expected to adopt a PPII conformation.[18]
Constrained Proline Analogs: Tools for Modulating Peptide Structure
To precisely control and study peptide conformation, researchers utilize proline analogs with substituents on the pyrrolidine ring. These modifications can bias the ring pucker (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond, thereby influencing the overall secondary structure.
4-Substituted Prolines: A Tale of Two Stereochemistries
Fluorine and hydroxyl groups are common substituents at the 4-position of the proline ring, leading to 4-fluoroproline (Flp) and 4-hydroxyproline (Hyp), respectively. The stereochemistry at the C4 position has a profound impact on the conformational preferences of the resulting peptide.
-
(2S, 4R)-4-Hydroxyproline (Hyp) and (2S, 4R)-4-Fluoroproline (Flp): These analogs favor a Cγ-exo ring pucker.[1][4] This puckering preference stabilizes the trans conformation of the preceding peptide bond and promotes the formation of the PPII helix.[4][14] CD studies on peptides incorporating (2S, 4R)-Flp have shown an enhanced stability of the PPII helix compared to peptides with unmodified proline.[14]
-
(2S, 4S)-4-Hydroxyproline (hyp) and (2S, 4S)-4-Fluoroproline (flp): In contrast, the (4S) stereoisomers favor a Cγ-endo ring pucker.[1][4] This conformation is more compatible with the cis peptide bond, which is a hallmark of the polyproline I (PPI) helix, a right-handed helix.[4][14] CD spectra of peptides with (2S, 4S)-flp often show characteristics of a mixture of PPI and PPII helices in aqueous solution and a more defined PPI helix in less polar solvents like n-propanol.[14]
The underlying principle for these conformational preferences is a stereoelectronic effect, where the electron-withdrawing substituent at the 4-position influences the orbital alignment within the pyrrolidine ring.[4]
Other Constrained Proline Analogs
Beyond 4-substitution, a variety of other proline analogs have been synthesized to explore a wider range of conformational constraints. These include:
-
3,4-Difluoroprolines: The combined effects of fluorine substitution at both the 3 and 4 positions can either reinforce or oppose the conformational biases seen in monofluorinated analogs, depending on the stereochemistry.[19][20]
-
α-Methylproline: The addition of a methyl group at the α-carbon further restricts the backbone dihedral angles.[5]
-
Ring-Expanded and Ring-Contracted Analogs: Modifying the ring size alters the bond angles and torsional strain, leading to different conformational preferences.[21]
The choice of a specific proline analog allows for the fine-tuning of peptide structure for various applications, from stabilizing specific secondary structures to probing protein-protein interactions.[2][3]
Comparative Analysis of CD Spectra
The following table summarizes the characteristic CD spectral features for different peptide secondary structures, including those influenced by constrained proline analogs.
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 (two distinct minima)[6][7] |
| β-Sheet | ~195 | ~215[6] |
| Random Coil | Weak positive band ~212 | Strong negative band ~198[16] |
| Polyproline II (PPII) Helix | ~228 | ~205[13][15] |
| (Pro-Hyp(R)-Gly)₁₀ | ~225 | ~204 |
| (Pro-Flp(R)-Gly)₁₀ | ~225 | ~204 |
| (flp)₁₀ in water | Weak positive maximum ~225 | Two moderate negative minima at 205 and 190[14] |
| (flp)₁₀ in n-propanol | Strong positive ellipticity ~208 | Weak negative ellipticity ~230[14] |
Note: The exact positions and intensities of the CD bands can be influenced by the specific peptide sequence, solvent conditions, and temperature.[7]
Experimental Protocols
Peptide Synthesis and Purification
Peptides containing constrained proline analogs can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The desired proline analog, protected with an Fmoc group, is incorporated at the desired position in the peptide sequence. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
Circular Dichroism Spectroscopy
The following is a general protocol for acquiring CD spectra of peptides.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)[22]
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 mm for far-UV)[22]
-
Nitrogen gas for purging the instrument[23]
Procedure:
-
Instrument Preparation: Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs strongly in the far-UV region.[23]
-
Sample Preparation:
-
Dissolve the purified peptide in the desired buffer to a final concentration of approximately 0.1 mg/mL for far-UV CD.[23]
-
Ensure the total absorbance of the sample at the measured wavelengths does not exceed 1.0 to avoid detector saturation.[23]
-
Prepare a buffer blank containing the same buffer used to dissolve the peptide.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer blank in the desired wavelength range (e.g., 190-260 nm for far-UV).[22]
-
Rinse the cuvette thoroughly with the peptide solution before filling.
-
Record the CD spectrum of the peptide sample.
-
Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.[22]
-
Maintain a constant temperature using a Peltier temperature controller.[23]
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in centimeters
-
n is the number of amino acid residues in the peptide
-
-
The resulting data is plotted as molar ellipticity versus wavelength.
-
Visualizing the Workflow and Concepts
Experimental Workflow for CD Spectroscopy
Caption: A streamlined workflow for performing circular dichroism spectroscopy on peptides.
Conformational Influence of 4-Substituted Prolines
Caption: The influence of 4-substitution stereochemistry on proline ring pucker and peptide conformation.
Conclusion
The use of constrained proline analogs is a powerful strategy for dissecting the conformational preferences of peptides and for designing novel peptides with tailored secondary structures. Circular dichroism spectroscopy provides a rapid and informative method for assessing the impact of these analogs on peptide conformation. By understanding the interplay between the stereochemistry of the proline analog and the resulting CD signature, researchers can gain valuable insights into the structural determinants of peptide function and stability. This knowledge is crucial for the rational design of therapeutic peptides and other biomaterials.
References
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Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. (URL: [Link])
-
Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. PubMed. (URL: [Link])
-
ResearchGate. Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. (URL: [Link])
-
ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (URL: [Link])
-
Creamer, T. P. (2004). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. NIH. (URL: [Link])
-
ResearchGate. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-L-Prolines. (URL: [Link])
-
DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., & Raines, R. T. (2002). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. (URL: [Link])
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ePrints Soton. (2024). The Synthesis of Fluorinated Proline Analogues. (URL: [Link])
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Iris Biotech. Proline Derivatives and Analogs. (URL: [Link])
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ePrints Soton - University of Southampton. (2019). The synthesis of fluorinated proline analogues. (URL: [Link])
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ResearchGate. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (URL: [Link])
-
Moodle@Units. Circular Dichroism of Peptides. (URL: [Link])
-
Rucker, A. L., & Creamer, T. P. (2002). Short Sequences of Non-Proline Residues Can Adopt the Polyproline II Helical Conformation. Protein Science, 11(4), 980-985. (URL: [Link])
-
ResearchGate. Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. (URL: [Link])
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Thieme. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. (URL: [Link])
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-
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UPCommons. (2012). “CONFORMATIONAL PROPERTIES OF CONSTRAINED PROLINE ANALOGUES AND THEIR APPLICATION IN NANOBIOLOGY”. (URL: [Link])
-
Hart, P. J., & Meiler, J. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. (URL: [Link])
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. (URL: [Link])
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UPCommons. (2012). “CONFORMATIONAL PROPERTIES OF CONSTRAINED PROLINE ANALOGUES AND THEIR APPLICATION IN NANOBIOLOGY”. (URL: [Link])
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Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. NIH. (URL: [Link])
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ACS Publications. (2021). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (URL: [Link])
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Bakshi, K., & Liyanage, M. R. (2014). Circular dichroism of peptides. PubMed. (URL: [Link])
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Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic effects on polyproline conformation. PubMed Central. (URL: [Link])
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RSC Publishing. (2022). Remarkably high solvatochromism in the circular dichroism spectra of the polyproline-II conformation: limitations or new opportunities?. (URL: [Link])
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Springer Nature Experiments. (1995). Circular Dichroism Studies of Secondary Structure of Peptides. (URL: [Link])
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Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. (URL: [Link])
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ResearchGate. (1997). Hydroxylation-induced stabilization of the collagen triple helix - Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. (URL: [Link])
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- 17. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Protecting 3-Phenylproline: A Comparative Analysis
Introduction: The Synthetic Challenge and Strategic Importance of 3-Phenylproline
3-Phenylproline, a non-canonical amino acid, is a valuable building block in medicinal chemistry and drug development. Its rigid, conformationally constrained pyrrolidine ring, combined with the steric bulk of the phenyl group, allows for the design of peptidomimetics, enzyme inhibitors, and therapeutic peptides with enhanced metabolic stability and specific binding properties. The incorporation of 3-phenylproline into a peptide sequence often necessitates the temporary masking, or "protection," of its secondary amine to prevent unwanted side reactions during peptide bond formation.[1]
However, 3-phenylproline presents a unique challenge compared to simpler amino acids. As a secondary amine, its nucleophilicity is somewhat diminished, and the adjacent phenyl group introduces significant steric hindrance.[2] This can complicate the introduction and removal of protecting groups, making the choice of an appropriate protecting group a critical decision that dictates the efficiency and success of the overall synthetic strategy.
This guide provides an in-depth comparative analysis of the three most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to 3-phenylproline. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer objective data to empower researchers in making informed decisions for their specific synthetic goals.
Comparative Overview: Boc vs. Cbz vs. Fmoc for 3-Phenylproline
The selection of a protecting group is fundamentally a strategic choice based on its cleavage conditions and its stability towards other reagents used in the synthetic sequence. The principle of orthogonality —the ability to remove one protecting group selectively in the presence of others—is paramount in multi-step synthesis.[3] The Boc, Cbz, and Fmoc groups form the cornerstone of modern orthogonal strategies.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Protection Conditions | Basic conditions (e.g., NaHCO₃, Et₃N) in an organic/aqueous solvent system.[4] | Schotten-Baumann conditions (e.g., Na₂CO₃ in water/dioxane).[5] | Basic conditions (e.g., NaHCO₃) in an aqueous/organic mixture. |
| Deprotection Conditions | Acid-labile : Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[6] | Hydrogenolysis : H₂ gas with a Palladium catalyst (Pd/C).[5] Can also be cleaved by strong acidolysis (HBr/AcOH). | Base-labile : Weakly basic conditions, typically 20% piperidine in DMF.[7] |
| Orthogonality | Orthogonal to Cbz (hydrogenolysis) and Fmoc (base-labile).[8] | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Quasi-orthogonal to some benzyl ethers. | Orthogonal to Boc (acid-labile) and acid-labile side-chain protecting groups (e.g., tBu).[9] |
| Key Synthetic Strategy | Predominantly used in solution-phase synthesis and as a side-chain protecting group in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). | Primarily used in solution-phase peptide synthesis.[5] | The standard for modern Solid-Phase Peptide Synthesis (SPPS) due to its mild deprotection conditions.[10][11] |
| Considerations for 3-Phenylproline | The bulky nature of the Boc group can exacerbate steric hindrance, potentially requiring longer reaction times or stronger bases for complete protection. | Generally reliable for secondary amines. The protection reaction is robust. Deprotection by hydrogenolysis is clean but incompatible with sulfur-containing residues or other reducible groups. | Protection can be sluggish due to steric hindrance. Deprotection is highly efficient and mild, making it ideal for synthesizing long or sensitive peptides containing 3-phenylproline via SPPS. |
The tert-Butoxycarbonyl (Boc) Group: Robust Protection for Solution-Phase Synthesis
The Boc group is a cornerstone of peptide chemistry, valued for its stability to a wide range of nucleophilic and basic conditions. Its removal relies on strong acids, which generate a volatile isobutylene and carbon dioxide, simplifying workup.
Causality in Experimental Design
When protecting a sterically hindered secondary amine like 3-phenylproline, the reaction rate can be slow. The standard procedure involves reacting the amino acid with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base serves to deprotonate the carboxylic acid and neutralize the proton released from the amine upon protection. For a hindered substrate, ensuring adequate solubility and using a slight excess of the Boc reagent can be crucial for driving the reaction to completion. Deprotection is an acid-catalyzed cleavage that proceeds via a stable tert-butyl cation.
Workflow for Boc Protection and Deprotection
Caption: Workflow for Boc protection and subsequent acid-labile deprotection.
Experimental Protocol: Boc Protection of 3-Phenylproline
This protocol is adapted from a procedure for the synthesis of N-Boc-3,3-difluoroproline and is expected to be effective for 3-phenylproline.[12]
-
Dissolution: Dissolve 3-phenylproline (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir until all solids are dissolved.
-
Reagent Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF dropwise to the stirring solution at room temperature.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 1 M HCl solution or saturated aqueous potassium bisulfate.
-
Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-phenylproline, which may be purified further by chromatography if necessary.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve N-Boc-3-phenylproline (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 eq., typically a 20-50% solution in CH₂Cl₂) to the solution at room temperature.[13] Bubbling (CO₂) should be observed.
-
Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor by TLC for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product, 3-phenylproline trifluoroacetate salt, can be used directly or triturated with cold diethyl ether to yield a solid.
The Carboxybenzyl (Cbz) Group: The Classic, Hydrogenolysis-Labile Group
Introduced by Bergmann and Zervas in 1932, the Cbz group was the first to enable controlled, stepwise peptide synthesis.[5] It is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively, making it an excellent orthogonal partner.
Causality in Experimental Design
The standard introduction of the Cbz group is the Schotten-Baumann reaction, where benzyl chloroformate (Cbz-Cl) is added to the amino acid in an aqueous basic solution.[5] The base (e.g., Na₂CO₃) is critical for neutralizing the HCl byproduct. Maintaining a low temperature during the addition of the highly reactive Cbz-Cl helps to minimize side reactions. Deprotection via catalytic hydrogenolysis is a very clean reaction; the palladium catalyst (Pd/C) facilitates the cleavage of the C-O bond by hydrogen gas, producing the free amine and the volatile byproducts toluene and CO₂. This method's primary limitation is its incompatibility with functional groups that are also reduced by H₂/Pd, such as alkenes, alkynes, or some sulfur-containing residues.
Workflow for Cbz Protection and Deprotection
Caption: Workflow for Cbz protection and subsequent deprotection via hydrogenolysis.
Experimental Protocol: Cbz Protection of 3-Phenylproline
This is a representative protocol based on the standard Schotten-Baumann conditions.[5]
-
Dissolution: Dissolve 3-phenylproline (1.0 eq.) in 1 M aqueous sodium carbonate (Na₂CO₃, 2.5 eq.) and cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A precipitate of the product should form.
-
Extraction & Isolation: Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-3-phenylproline.
Experimental Protocol: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Setup: In a flask, dissolve N-Cbz-3-phenylproline (1.0 eq.) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: Pd/C can be pyrophoric and should be handled while wet.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected 3-phenylproline.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Gold Standard for SPPS
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[11] Its key advantage is its lability to mild basic conditions (typically piperidine), which leaves acid-labile side-chain protecting groups completely intact, embodying a fully orthogonal strategy.
Causality in Experimental Design
The Fmoc group is attached via reagents like Fmoc-Cl or, more commonly, the less reactive and more stable Fmoc-OSu (N-hydroxysuccinimide ester). The reaction is performed under basic conditions, similar to Boc protection. The deprotection mechanism is a base-catalyzed β-elimination. A base, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine as its carbamate, which rapidly decarboxylates.[9] The liberated dibenzofulvene is trapped by piperidine, preventing side reactions with the newly deprotected amine on the peptide chain. This mildness is crucial for the synthesis of long and complex peptides.
Workflow for Fmoc Protection and Deprotection
Caption: Workflow for Fmoc protection and subsequent base-labile deprotection.
Experimental Protocol: Fmoc Protection of 3-Phenylproline
-
Dissolution: Suspend 3-phenylproline (1.0 eq.) in a 1:1 mixture of acetone and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir until a clear solution is obtained.
-
Reagent Addition: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.
-
Work-up: Concentrate the mixture under reduced pressure to remove the acetone. Dilute with water and wash with diethyl ether.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Fmoc-3-phenylproline.
Experimental Protocol: Fmoc Deprotection (Standard SPPS Condition)
This protocol describes the deprotection step within a typical manual solid-phase peptide synthesis cycle.[14]
-
Resin Preparation: Place the resin-bound peptide, with N-Fmoc-3-phenylproline at the N-terminus, in a suitable reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF) to the resin.
-
Reaction: Agitate the resin slurry at room temperature for 5-20 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate. A second treatment may be performed to ensure complete removal.
-
Washing: Filter the deprotection solution from the resin and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the adduct. The resin is now ready for the next amino acid coupling step.
Conclusion and Recommendations
The choice of protecting group for 3-phenylproline is not a one-size-fits-all decision but a strategic choice dictated by the overall synthetic plan.
-
For solution-phase synthesis , both Boc and Cbz are excellent choices. The Boc group is preferable if subsequent steps involve conditions sensitive to hydrogenolysis. The Cbz group offers a robust alternative that is stable to the strong acids used to remove Boc and other acid-labile groups, making it ideal for complex, orthogonal strategies.
-
For solid-phase peptide synthesis (SPPS) , the Fmoc group is unequivocally the superior choice. Its removal under mild, non-acidic conditions is fully compatible with the acid-labile side-chain protecting groups that form the basis of modern SPPS, ensuring the integrity of the growing peptide chain.[11]
While the steric hindrance of 3-phenylproline can make protection reactions more challenging than with simple amino acids, adjusting reaction times, reagent stoichiometry, and ensuring proper reaction conditions will lead to successful synthesis. By understanding the distinct chemical properties and cleavage mechanisms of these protecting groups, researchers can confidently and efficiently incorporate the valuable 3-phenylproline motif into their target molecules.
References
-
Kim, H.-O., Carroll, B., & Lee, M. S. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(14), 2443-2448. Available at: [Link]
-
Fairweather, J. K., & Driguez, P.-A. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 17(16), 4042–4045. Available at: [Link]
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LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]
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Fairweather, J. K., & Driguez, P.-A. (2015). Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. PubMed. Available at: [Link]
-
Goto, M., et al. (2012). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Molecules, 17(10), 12214-12226. Available at: [Link]
-
Koulocheri, S. D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Available at: [Link]
-
Pattarozzi, M., et al. (2020). Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Protecting groups in amino acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and comparative assessment of a new dipeptide analogue as a chelating agent for technetium-99m. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]
-
de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. Available at: [Link]
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Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Available at: [Link]
-
Berred, S., et al. (2010). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Journal of Organic Chemistry, 75(21), 7450–7453. Available at: [Link]
-
Gotor-Fernández, V., et al. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 739-742. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
-
ResearchGate. (2023). L-Boc-proline catalysed enantiomerical synthesis of propargyl amines. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Salehi, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14437. Available at: [Link]
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Lee, S., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202400262. Available at: [Link]
-
Organic Chemistry Portal. (1997). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Available at: [Link]
-
ResearchGate. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Available at: [Link]
-
Salvio, R., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(25), 8032–8035. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-cis-DL-3-phenyl-Pro-OH
In the dynamic landscape of peptide synthesis and drug development, the safe handling and disposal of specialized reagents are paramount. This guide provides a detailed protocol for the proper disposal of Fmoc-cis-DL-3-phenyl-Pro-OH, a key building block in the synthesis of structurally constrained peptides.[1][2] Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
While specific safety data sheets for this compound do not indicate it as a hazardous substance under OSHA's Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a structured and cautious approach to disposal.[3] This guide is grounded in the principles of chemical safety and waste management best practices established by regulatory bodies and leading research institutions.
Hazard Assessment and Waste Classification
The first step in any disposal procedure is a thorough hazard assessment. This compound is a stable, solid N-Fmoc protected amino acid.[4][5] While not classified as acutely toxic, the potential for mild irritation or other health effects from dust inhalation or skin contact cannot be entirely dismissed. Therefore, it is prudent to manage it as a non-hazardous chemical waste unless it has been mixed with hazardous substances.
Key Considerations for Classification:
-
Unused or Expired Solid: Pure, unadulterated this compound is generally considered non-hazardous solid chemical waste.
-
Solutions: The classification of solutions containing this compound depends on the solvent. For instance, solutions in halogenated solvents would be classified as hazardous waste. Aqueous buffer solutions, once neutralized, may be considered non-hazardous.
-
Contaminated Labware: Items such as weigh boats, gloves, and pipette tips that have come into contact with the solid compound should be treated as solid chemical waste.
The following table summarizes the waste classification for different forms of this compound waste.
| Waste Form | Primary Constituent(s) | Recommended Waste Classification | Disposal Pathway |
| Solid Waste | Pure this compound, contaminated labware | Non-Hazardous Chemical Waste | Collection in a labeled, sealed container for pickup by Environmental Health and Safety (EHS) or a licensed contractor. |
| Non-Halogenated Organic Solvent Solutions | This compound in solvents like DMF, NMP | Hazardous Chemical Waste | Collection in a designated, labeled hazardous waste container for EHS pickup. |
| Halogenated Organic Solvent Solutions | This compound in solvents like DCM | Hazardous Chemical Waste | Collection in a designated, labeled hazardous waste container for EHS pickup. |
| Aqueous Solutions (Acidic or Basic) | This compound in aqueous buffers | Non-Hazardous Chemical Waste | Neutralize to a pH between 6.0 and 9.5, then dispose of down the sanitary sewer with copious amounts of water.[6] |
Step-by-Step Disposal Protocols
The following protocols provide detailed instructions for the disposal of this compound in various forms.
-
Segregation: Collect all solid waste, including unused or expired product and contaminated items (e.g., weigh paper, gloves, pipette tips), in a designated waste container.
-
Container Selection: Use a sturdy, leak-proof container with a secure lid. A polyethylene container is a suitable choice.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents, including "this compound."
-
Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
The disposal of solutions requires careful consideration of the solvent used.
A. Aqueous Solutions (Non-Hazardous)
-
pH Check: Measure the pH of the aqueous solution.
-
Neutralization: If the pH is outside the neutral range (typically 6.0-9.5), neutralize it by slowly adding a suitable acid or base.[6][7] For example, use a dilute solution of sodium bicarbonate for acidic solutions and a dilute solution of acetic acid for basic solutions. Perform this in a well-ventilated area, such as a fume hood.
-
Verification: Re-check the pH to ensure it is within the acceptable range for drain disposal as per your local regulations.
-
Drain Disposal: Pour the neutralized solution down the sanitary sewer, followed by flushing with a large volume of water (at least 20 parts water).[7]
B. Organic Solvent Solutions (Hazardous)
-
Segregation: Collect solutions containing organic solvents in a dedicated, properly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Container Selection: Use a chemically compatible, sealable container. For flammable solvents, use a grounded safety can.
-
Labeling: Attach a hazardous waste label to the container and list all constituents, including their approximate percentages.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area within the lab.[8]
-
Pickup: Request a waste pickup from your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.
Figure 1. Decision-making workflow for the disposal of this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Gently sweep up the solid material, avoiding dust generation.[9]
-
Place the swept material into a labeled waste container for disposal as described in Protocol 2.1.
-
Clean the spill area with a damp cloth and dispose of the cloth in the same waste container.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and EHS.
-
Prevent the spread of the material if it is safe to do so.
-
Allow trained personnel to manage the cleanup.
-
Regulatory Context
The disposal of laboratory chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[11] It is crucial to consult your institution's EHS guidelines and local regulations to ensure full compliance.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.
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A Researcher's Comprehensive Guide to the Safe Handling of Fmoc-cis-DL-3-phenyl-Pro-OH
An In-Depth Manual on Personal Protective Equipment, Operational Procedures, and Disposal for a Key Building Block in Peptide Synthesis
Fmoc-cis-DL-3-phenyl-Pro-OH, a proline derivative, is a valuable building block for researchers engaged in the synthesis of novel peptides and peptidomimetics. Its unique stereochemistry and the presence of the phenyl group offer opportunities to create peptides with constrained conformations and enhanced biological activities. As with any chemical reagent, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE), operational plans, and disposal procedures for this compound.
The Importance of a Proactive Safety Culture
In the fast-paced environment of drug discovery and development, a proactive safety culture is the bedrock of innovation. Handling specialized reagents like this compound requires a mindset that prioritizes risk assessment and mitigation. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, general principles of handling solid amino acid derivatives and the known characteristics of its constituent parts—the Fmoc group, the proline ring, and the phenyl group—can inform a robust safety protocol. The guidance provided herein is based on established best practices for solid-phase peptide synthesis (SPPS) and the handling of similar chemical entities.
Core Personal Protective Equipment (PPE) for Handling this compound
The primary routes of exposure to solid chemical reagents are inhalation of airborne particles and direct contact with the skin and eyes. Therefore, a multi-layered PPE approach is essential.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory. They offer superior protection against airborne powder and accidental splashes of solvents during transfer or dissolution, which standard safety glasses with side shields may not prevent.[1][2] |
| Hands | Nitrile Gloves | Chemical-resistant nitrile gloves are the standard for handling most laboratory chemicals. They should be inspected for any signs of damage before use and changed immediately if contamination is suspected. For prolonged operations, consider double-gloving. |
| Body | Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times to protect the skin and clothing from spills. |
| Respiratory | NIOSH-approved Respirator (N95 or higher) | When handling the solid powder outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation of fine particles.[1] |
The Rationale Behind PPE Selection
The selection of each piece of PPE is a deliberate choice based on a risk assessment of the potential hazards.
-
Eye Protection: The fine, crystalline nature of many amino acid derivatives means they can easily become airborne. Safety goggles are crucial to prevent eye irritation or more severe damage.[1][2]
-
Hand Protection: While the acute dermal toxicity of this compound is not well-documented, it is prudent to avoid all skin contact. Nitrile gloves provide a reliable barrier against incidental contact.
-
Body Protection: A lab coat is the first line of defense against accidental spills of the solid or its solutions.
-
Respiratory Protection: Inhalation of fine chemical powders can lead to respiratory irritation. The use of a respirator is a critical risk mitigation strategy, especially when weighing and transferring the solid.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Preparation and Weighing
-
Work Area Preparation: All handling of the solid compound should be conducted within a certified chemical fume hood to control airborne particles.[1] The work surface should be clean and free of clutter.
-
Gathering Materials: Before starting, ensure all necessary equipment is within reach inside the fume hood. This includes spatulas, weighing paper or boats, and containers for the dissolved amino acid.
-
Donning PPE: Put on all required PPE before opening the container of this compound.
-
Weighing: Carefully open the container. Use a clean, designated spatula to transfer the desired amount of the solid onto a tared weighing vessel. Avoid creating dust by handling the material gently.
-
Container Closure: Immediately after weighing, securely close the container of this compound to prevent contamination and accidental spills.
Dissolution and Transfer
-
Solvent Addition: If the experimental protocol requires the compound to be in solution, add the appropriate solvent to the weighing vessel containing the solid. Common solvents for SPPS include dimethylformamide (DMF).[3]
-
Complete Dissolution: Ensure the solid is fully dissolved before transferring it to the reaction vessel. Gentle swirling or sonication may be necessary.
-
Transfer: Carefully transfer the solution to the reaction vessel using a pipette or by pouring.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste
-
Any disposable materials that have come into contact with solid this compound, such as weighing paper, contaminated gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled solid chemical waste container.[1]
Liquid Waste
-
Solutions containing this compound and other reagents from the peptide synthesis process should be collected in a designated, sealed, and clearly labeled liquid chemical waste container.[1]
-
Never dispose of chemical waste down the drain.[1]
Decontamination
-
All non-disposable equipment, such as spatulas and glassware, should be thoroughly decontaminated after use. This typically involves rinsing with an appropriate solvent (e.g., DMF), followed by washing with a suitable detergent and water.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: If the solid or its solution comes into contact with the skin, immediately wash the affected area with soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: If the powder is inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in a designated waste container.[4] Clean the spill area with a damp cloth. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
